2-Undecenal
Description
Structure
3D Structure
Properties
CAS No. |
2463-77-6 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undec-2-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3 |
InChI Key |
PANBRUWVURLWGY-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/C=O |
Canonical SMILES |
CCCCCCCCC=CC=O |
boiling_point |
115.00 °C. @ 10.00 mm Hg |
density |
0.837-0.847 |
physical_description |
Colourless to very pale straw coloured liquid; Fresh, fruity, orange peel aroma |
solubility |
Soluble in oils; Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Undecenal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-Undecenal. The information is intended to support research, development, and quality control activities.
Chemical and Physical Properties
This compound is a medium-chain fatty aldehyde known for its characteristic aroma and biological activities.[1] The commercial product is often a mixture of isomers.[2][3][4] It is a colorless to pale straw-colored oily liquid.[2][5] It is insoluble in water but soluble in alcohol and oils.[2][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O | [6][7][8][9][10] |
| Molecular Weight | 168.28 g/mol | [3][5][6][11] |
| IUPAC Name | (E)-undec-2-enal | [6] |
| CAS Number | 2463-77-6 (for the mixture/unspecified)[7][8][9][10], 53448-07-0 (for trans isomer)[6][12] | [6][7][8][9][10][12] |
| Appearance | Colorless to very pale straw-colored oily liquid | [2][3][5] |
| Odor | Powerful, fresh, aldehydic, with citrus (orange/grapefruit) and waxy nuances | [2][3][13][14] |
| Taste | At 15 ppm: waxy, aldehydic, green, with a citrus and meaty nuance | [2] |
| Boiling Point | 115 °C at 10 mm Hg | [2][6][14][15] |
| Density | 0.849 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.457 | [2] |
| Flash Point | 227 °F (108.33 °C)[13]; 220 °F (104.44 °C)[14] | [13][14] |
| Vapor Pressure | 0.029700 mmHg at 25.00 °C | [13] |
| Solubility | Insoluble in water; Soluble in alcohol and oils | [2][5] |
| Purity (Typical) | ≥95% (trans-isomer), may contain 0.1-3.5% cis-2-undecenal |
Chemical Structure
This compound is an α,β-unsaturated aldehyde consisting of an eleven-carbon chain with a double bond located between the second and third carbon atoms.[2][4][6] It exists as cis (Z) and trans (E) stereoisomers, with the trans isomer being the more common and stable form.[7][8][10][12]
-
SMILES: CCCCCCCC/C=C/C=O[6]
-
InChI: InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3/b10-9+[6][7][8]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of this compound. Available data includes Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][16]
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Key Peaks / Signals | Source / Reference |
| Mass Spectrometry (EI) | Molecular Ion (m/z): 168. Key Fragments (m/z): 41, 55, 67, 81, 95. | NIST WebBook[7][12], PubChem[6] |
| FTIR Spectroscopy (Neat) | Characteristic peaks for C=O (aldehyde) and C=C (alkene) stretching. | PubChem[6], SpectraBase[11] |
| ¹H NMR | Signals corresponding to olefinic, allylic, and aliphatic protons. | SpectraBase[11] |
| ¹³C NMR | Signals for carbonyl, sp², and sp³ hybridized carbons. | SpectraBase[11] |
Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC) Analysis
A reverse-phase (RP) HPLC method can be employed for the analysis of this compound.[9]
-
Objective: To separate and quantify this compound in a sample matrix.
-
Methodology:
-
Column: Newcrom R1 HPLC column.[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[9]
-
Detection: UV-Vis detector at an appropriate wavelength for the chromophore or MS detector.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample by dissolving it in a suitable solvent and filtering.
-
Equilibrate the column with the mobile phase.
-
Inject the standard and sample solutions.
-
Analyze the resulting chromatograms to determine the retention time and peak area for quantification.
-
-
-
Notes: This method is scalable and can be adapted for preparative separation to isolate impurities.[9]
B. Gas Chromatography (GC) Analysis
GC is another common technique for analyzing volatile compounds like this compound.
-
Objective: To separate and identify this compound and its isomers.
-
Methodology:
Biological Activity and Safety
A. Biological Roles and Applications
This compound is recognized for its biological activities and is used in various industries:
-
Flavor and Fragrance: It is used as a flavoring agent in foods and as a fragrance ingredient in products like perfumes and soaps, imparting citrus and floral notes.[1][5][6][13][14] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current intake levels as a flavoring agent.[5]
-
Fungistatic and Antimicrobial Activity: The compound exhibits fungistatic properties.[3][4] While some related compounds like undecan-2-one show activity against yeasts and molds, their bacterial efficacy can be limited.[17] Research into metabolites from organisms like Paenibacillus has highlighted the potential of related undecenal compounds in agricultural applications, such as managing plant-parasitic nematodes.[18]
B. Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Eye Irritation (H319): May cause serious eye irritation.[6]
-
Skin Sensitization (H317): May cause an allergic skin reaction.[6]
-
Aquatic Hazard (H411): Toxic to aquatic life with long-lasting effects.[19][20]
Recommended Precautionary Measures:
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye/face protection.[13][14][19][20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[19] Avoid release into the environment.[19][20]
References
- 1. Showing Compound this compound (FDB019962) - FooDB [foodb.ca]
- 2. This compound | 2463-77-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C11H20O | CID 62447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-2-Undecenal | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. This compound [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound, E- [webbook.nist.gov]
- 13. This compound, 2463-77-6 [thegoodscentscompany.com]
- 14. (E)-2-undecenal, 53448-07-0 [thegoodscentscompany.com]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. echemi.com [echemi.com]
- 20. chemicalbook.com [chemicalbook.com]
The Ubiquitous Presence of trans-2-Undecenal in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-Undecenal, an unsaturated aldehyde, is a volatile organic compound that contributes to the characteristic aroma of various plants. Its presence is not only of interest to the flavor and fragrance industries but also holds potential for applications in pharmaceuticals and agriculture due to the diverse biological activities of aldehydes. This technical guide provides an in-depth overview of the natural occurrence of trans-2-Undecenal in plants, detailing its quantitative analysis, the experimental protocols for its detection, and its biosynthetic origins.
Data Presentation: Quantitative Occurrence of trans-2-Undecenal
The concentration of trans-2-Undecenal varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data for the presence of this compound in selected plants.
| Plant Species | Plant Part | Method of Analysis | Concentration of trans-2-Undecenal | Reference |
| Coriandrum sativum L. (Coriander) | Leaves | Hydrodistillation, GC-MS | 4.31% of essential oil | [1] |
| Houttuynia cordata Thunb. | Underground parts (stem, rhizome, and root) | Not specified | Present, but not quantified | [2] |
Note: Quantitative data for the presence of trans-2-Undecenal in other commonly cited plant sources such as fresh red pepper (Capsicum annuum) and watermelon (Citrullus lanatus) were not available in the reviewed literature. While studies have analyzed the volatile profiles of these plants, specific quantification of trans-2-Undecenal was not reported.
Experimental Protocols
The identification and quantification of trans-2-Undecenal in plant matrices rely on the effective extraction of volatile compounds followed by sensitive analytical techniques. The most common methods employed are detailed below.
Extraction of Volatile Compounds
Hydrodistillation is a traditional method for extracting essential oils from plant material.
-
Principle: The plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. The immiscible oil is then separated from the aqueous layer.
-
Apparatus: Clevenger-type apparatus.
-
Protocol:
-
Weigh a known amount of fresh or dried plant material (e.g., 100 g of coriander leaves).
-
Place the plant material in a round-bottom flask and add a sufficient volume of distilled water to cover the material.
-
Set up the Clevenger apparatus for hydrodistillation.
-
Heat the flask to boiling and continue the distillation for a set period (e.g., 3 hours).
-
Collect the distillate, which will contain the essential oil and water.
-
Separate the essential oil from the aqueous phase using a separatory funnel.
-
Dry the essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the essential oil in a sealed vial at a low temperature (e.g., 4°C) until analysis.
-
HS-SPME is a solvent-free technique for extracting volatile and semi-volatile compounds from a sample's headspace.
-
Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above the plant sample. Volatile compounds partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is then directly introduced into the gas chromatograph for analysis.
-
Apparatus: SPME fiber holder and various fiber coatings (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
-
Protocol:
-
Place a known amount of the homogenized plant sample (e.g., 2 g) into a headspace vial.
-
Seal the vial with a septum cap.
-
Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).
-
Retract the fiber into the needle and immediately introduce it into the injection port of the GC-MS for thermal desorption.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely used technique for the separation, identification, and quantification of volatile compounds.
-
Principle: The extracted volatile compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
-
Typical GC-MS Parameters for Volatile Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 40-60°C held for a few minutes, followed by a ramp to a final temperature of 240-280°C at a rate of 3-10°C/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-500.
-
-
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Quantification can be performed using an internal or external standard method.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Biosynthesis of trans-2-Undecenal
The biosynthesis of aldehydes in plants is predominantly linked to the oxidative degradation of fatty acids through the lipoxygenase (LOX) pathway. While the formation of C6 and C9 aldehydes from linoleic and linolenic acids is well-documented, the pathway for C11 aldehydes like trans-2-Undecenal is hypothesized to follow a similar mechanism, likely originating from a longer-chain polyunsaturated fatty acid.
Caption: Hypothetical biosynthetic pathway of trans-2-Undecenal via the lipoxygenase pathway.
Experimental Workflow for Volatile Compound Analysis
The general workflow for the analysis of volatile compounds from plant material involves extraction followed by GC-MS analysis.
Caption: General experimental workflow for the analysis of trans-2-Undecenal in plants.
Conclusion
Trans-2-Undecenal is a naturally occurring aldehyde found in a variety of plants, with notable concentrations in the essential oil of coriander leaves. Its detection and quantification are reliably achieved through established extraction techniques like hydrodistillation and HS-SPME, followed by GC-MS analysis. The biosynthesis of this C11 aldehyde is likely to proceed via the lipoxygenase pathway, a common route for the formation of volatile aldehydes from the oxidative cleavage of polyunsaturated fatty acids in response to stress or tissue damage. Further research is warranted to fully elucidate the specific fatty acid precursors and enzymatic steps involved in the biosynthesis of trans-2-Undecenal and to explore its quantitative distribution across a broader range of plant species. This knowledge will be invaluable for its potential applications in the pharmaceutical and other industries.
References
Biosynthesis Pathway of (E)-2-Undecenal in Fruits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Undecenal is a medium-chain aldehyde that contributes to the characteristic aroma profile of various fruits, often imparting citrus, fatty, and fresh notes.[1] Its biosynthesis is intrinsically linked to the lipid metabolism within the fruit, arising from the oxidative degradation of unsaturated fatty acids. Understanding the enzymatic cascade leading to the formation of this C11 aldehyde is crucial for flavor chemistry, fruit breeding programs, and the development of natural flavor compounds. This technical guide provides an in-depth overview of the biosynthesis pathway of (E)-2-undecenal, supported by quantitative data, detailed experimental protocols, and a visual representation of the metabolic process.
Biosynthesis Pathway of (E)-2-Undecenal
The formation of (E)-2-undecenal in fruits is primarily a result of the lipoxygenase (LOX) pathway, initiating from the oxidation of oleic acid, an abundant monounsaturated fatty acid in plants. The pathway involves a series of enzymatic reactions that convert oleic acid into volatile aldehydes.
The key steps in the biosynthesis of (E)-2-undecenal are:
-
Lipoxygenase (LOX) Action: The pathway is initiated by the enzyme lipoxygenase, which catalyzes the dioxygenation of oleic acid (C18:1). Specifically, a lipoxygenase with activity towards the C-8 position of oleic acid is implicated, leading to the formation of 8-hydroperoxyoctadecenoic acid (8-HPODE).
-
Hydroperoxide Lyase (HPL) Cleavage: The unstable 8-hydroperoxide is then cleaved by a specific hydroperoxide lyase (HPL), a cytochrome P450 enzyme. This enzymatic cleavage results in the formation of two shorter-chain molecules: decanal (B1670006) (a C10 aldehyde) and the C11 aldehyde, (E)-2-undecenal.
Quantitative Data of 2-Undecenal in Fruits
The concentration of (E)-2-undecenal can vary significantly among different fruit species and even between cultivars of the same species. The following table summarizes available quantitative data for (E)-2-undecenal in various fruits. It is important to note that for some fruits, the compound has been detected but not quantified.
| Fruit Species | Cultivar/Variety | Concentration | Analytical Method | Reference(s) |
| Watermelon (Citrullus lanatus) | Not specified | Detected | GC-MS | [2] |
| Coriander (Coriandrum sativum L.) | Leaves | 0-5% of essential oil | GC-MS | [1] |
| Citrus Fruits | General | Detected | GC-MS | [3][4][5] |
| Tomato (Solanum lycopersicum) | Various | Detected | GC-MS | [6][7][8][9][10] |
| Blackberry (Rubus laciniatus) | Evergreen | Detected, not quantified | Not specified | [11][12] |
Experimental Protocols
Analysis of (E)-2-Undecenal in Fruits by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the extraction and analysis of volatile compounds from fruit matrices.
a. Sample Preparation:
-
Select fresh, ripe fruits.
-
Wash the fruits with deionized water and pat dry.
-
Homogenize a known weight of the fruit pulp (e.g., 5 g) in a blender.
-
Transfer the homogenate to a headspace vial (e.g., 20 mL).
-
Add a saturated NaCl solution (e.g., 2 g of NaCl in 5 mL of deionized water) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.
-
Add a known concentration of an internal standard (e.g., 2-octanol) for quantification.
-
Seal the vial with a PTFE/silicone septum.
b. HS-SPME Procedure:
-
Equilibrate the sample vial at a specific temperature (e.g., 40°C) for a set time (e.g., 15 min) in a heating block with agitation.
-
Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 min) at the same temperature.
c. GC-MS Analysis:
-
Desorb the extracted volatile compounds from the SPME fiber in the heated injection port of the GC (e.g., at 250°C) for a specific time (e.g., 5 min).
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms, 30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Use a temperature program to elute the compounds, for example: start at 40°C for 2 min, then ramp to 250°C at a rate of 5°C/min, and hold for 5 min.
-
Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-400.
-
Identify (E)-2-undecenal by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantify the compound by comparing its peak area with that of the internal standard.
Lipoxygenase (LOX) Enzyme Assay
This assay measures the activity of LOX by monitoring the formation of hydroperoxides from a fatty acid substrate.
a. Enzyme Extraction:
-
Freeze a known weight of fruit tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 20 min.
-
Collect the supernatant, which contains the crude enzyme extract.
b. Activity Assay:
-
Prepare a substrate solution of oleic acid (e.g., 10 mM) in a suitable buffer (e.g., 0.1 M borate (B1201080) buffer, pH 9.0) containing a surfactant like Tween 20 to aid solubilization.
-
The reaction mixture should contain the buffer, the oleic acid substrate, and the enzyme extract.
-
Monitor the formation of hydroperoxides by measuring the increase in absorbance at 234 nm using a spectrophotometer. The molar extinction coefficient for conjugated diene hydroperoxides is approximately 25,000 M⁻¹cm⁻¹.
-
One unit of LOX activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute under the specified conditions.
Hydroperoxide Lyase (HPL) Enzyme Assay
This assay measures the activity of HPL by monitoring the degradation of a fatty acid hydroperoxide substrate.
a. Enzyme Extraction:
-
Follow the same procedure as for LOX enzyme extraction (Section 2.a).
b. Substrate Preparation:
-
Prepare 8-hydroperoxyoctadecenoic acid (8-HPODE) by incubating oleic acid with a specific lipoxygenase known to produce this hydroperoxide. Purify the 8-HPODE using chromatographic techniques.
c. Activity Assay:
-
The reaction mixture should contain a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.5), the prepared 8-HPODE substrate, and the enzyme extract.
-
Monitor the decrease in absorbance at 234 nm as the hydroperoxide is cleaved by HPL.
-
Alternatively, the formation of the aldehyde products can be monitored by derivatizing them with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and measuring the absorbance of the resulting hydrazones at a specific wavelength.
-
For direct measurement of this compound, the reaction can be stopped at different time points, and the volatile products can be extracted and analyzed by GC-MS as described in Protocol 1.
-
One unit of HPL activity can be defined as the amount of enzyme that catalyzes the degradation of 1 µmol of hydroperoxide per minute under the specified conditions.
Conclusion
The biosynthesis of (E)-2-undecenal in fruits is a complex enzymatic process initiated from the oxidation of oleic acid via the lipoxygenase pathway. While the general steps of this pathway are understood, further research is needed to identify the specific LOX and HPL isozymes involved in the production of this C11 aldehyde in different fruit species. The quantitative data presented, although limited, highlights the variability of this compound concentrations in fruits. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify this compound and to characterize the enzymes responsible for its formation, thereby contributing to a deeper understanding of fruit flavor chemistry.
References
- 1. Evaluation of the composition and in vitro antimicrobial, antioxidant, and anti-inflammatory activities of Cilantro (Coriandrum sativum L. leaves) cultivated in Saudi Arabia (Al-Kharj) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Key Off-Flavor Compounds in Thermally Treated Watermelon Juice via Gas Chromatography–Olfactometry–Mass Spectrometry, Aroma Recombination, and Omission Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Characterization of Aroma Active Compounds in Fruit Juice and Peel Oil of Jinchen Sweet Orange Fruit (Citrus sinensis (L.) Osbeck) by GC-MS and GC-O - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distribution of Volatile Compounds in Different Fruit Structures in Four Tomato Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Flavor and Other Quality Traits of Tomato Cultivars Bred for Diverse Production Systems as Revealed in Organic Low-Input Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Quantitative Analysis of Flavor and Other Volatiles and for Certain Constituents of Two Tomato Cultivars during Ripening | Semantic Scholar [semanticscholar.org]
- 11. Showing Compound this compound (FDB019962) - FooDB [foodb.ca]
- 12. Showing Compound (E)-2-Undecenal (FDB019963) - FooDB [foodb.ca]
An In-Depth Technical Guide to the Physical Properties of 2-Undecenal: Melting and Boiling Points
This technical guide provides a comprehensive overview of the physical properties of 2-Undecenal, with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols for determining these properties, and workflow visualizations.
Physical and Chemical Properties of this compound
This compound is an unsaturated aldehyde with the chemical formula C₁₁H₂₀O.[1] It is a colorless to pale straw-colored oily liquid, insoluble in water but soluble in alcohol and oils.[1][2][3] This compound is recognized for its powerful, fresh, and fruity aldehydic odor, often with notes of orange peel and grapefruit, making it a common ingredient in flavors and fragrances.[1][4][5] The commercial product is typically a mixture of isomers.[1][2]
Quantitative Data: Melting and Boiling Points
The melting and boiling points are critical physical constants that provide insights into the purity and physical state of a substance under varying conditions. The data for this compound are summarized below.
| Physical Property | Value | Conditions | Source(s) |
| Melting Point | -12 °C | (estimate) | [1] |
| Boiling Point | 115 °C | @ 10 mmHg | [2][4][6][7] |
| 115-117 °C | @ 10 Torr | [1] | |
| 94 °C | @ 2 mmHg | [5] | |
| 244-245 °C | @ 760 mmHg | [4] |
Experimental Protocols
Protocol 1: Melting Point Determination (Capillary Method)
Given that this compound has an estimated melting point of -12°C, this protocol would require a cryostat or a low-temperature melting point apparatus. The general principle remains the same as the standard capillary method.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a crystalline solid.
Materials:
-
Sample of the organic compound (e.g., solidified this compound)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube with a low-temperature bath)
-
Thermometer (calibrated)
-
Mortar and pestle (if sample needs to be pulverized)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and crystalline. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.[8] The packed sample should be approximately 1-2 mm high.[8]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is positioned correctly to measure the temperature of the heating block or bath accurately.[9]
-
Approximate Determination: Heat the apparatus rapidly to get an approximate melting point range. This helps in saving time for the accurate determination.[9]
-
Accurate Determination: Allow the apparatus to cool to at least 10-20°C below the approximate melting point.[10] Begin heating again, but at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[9]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[8][10] A pure compound will exhibit a sharp melting range of 0.5-1.0°C.[8]
Protocol 2: Boiling Point Determination (Microscale Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid, especially at reduced pressures.
Objective: To determine the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric or applied pressure.
Materials:
-
Liquid sample (this compound)
-
Small test tube or vial (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)
-
Thermometer (calibrated)
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: Add a small amount (about 0.5 mL) of the liquid sample into the small test tube.[11]
-
Capillary Inversion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[11][12]
-
Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[11]
-
Heating: Immerse the assembly in a heating bath (like a Thiele tube) so that the heat is transferred uniformly.[11][12] Begin heating the apparatus gently. As the temperature rises, the air trapped inside the capillary tube will expand and exit as a slow stream of bubbles.
-
Reaching the Boiling Point: Continue to heat until a continuous and rapid stream of bubbles emerges from the capillary tube.[11] This indicates that the liquid's vapor has displaced all the trapped air and the liquid is boiling.
-
Observation and Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the external pressure.[13] The temperature at this precise moment is the boiling point of the liquid.[11][13]
-
For Reduced Pressure: To determine the boiling point at a specific pressure (e.g., 10 mmHg), the entire apparatus would be set up under a vacuum connected to a manometer to monitor the pressure.
Visualizations
The following diagrams illustrate the generalized workflows for the experimental determination of melting and boiling points.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 2463-77-6 [chemicalbook.com]
- 3. This compound | C11H20O | CID 62447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 2463-77-6 [thegoodscentscompany.com]
- 5. (E)-2-undecenal, 53448-07-0 [thegoodscentscompany.com]
- 6. (E)-2-Undecenal | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. trans-2-Undecenal = 95 , stabilized, FG 53448-07-0 [sigmaaldrich.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. Video: Boiling Points - Concept [jove.com]
Spectroscopic Profile of 2-Undecenal: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Undecenal, an unsaturated aldehyde. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a foundational reference for the characterization of this compound.
Quantitative Spectroscopic Data
The spectroscopic data for this compound is summarized in the tables below, providing a quantitative reference for its structural characterization. The data presented here is primarily for the (E)-isomer (trans-2-Undecenal), which is the more common isomer.
Table 1: ¹H NMR Spectroscopic Data for (E)-2-Undecenal
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference Solvent |
| ~9.50 | Doublet | 1H | H-1 (Aldehyde) | CDCl₃ |
| ~6.84 | Doublet of Triplets | 1H | H-3 | CDCl₃ |
| ~6.08 | Doublet of Triplets | 1H | H-2 | CDCl₃ |
| ~2.23 | Quartet | 2H | H-4 | CDCl₃ |
| ~1.45 | Quintet | 2H | H-5 | CDCl₃ |
| ~1.28 | Multiplet | 10H | H-6 to H-10 | CDCl₃ |
| ~0.88 | Triplet | 3H | H-11 | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data for (E)-2-Undecenal
| Chemical Shift (δ) ppm | Assignment | Reference Solvent |
| ~194.0 | C-1 (Carbonyl) | CDCl₃ |
| ~158.0 | C-3 | CDCl₃ |
| ~133.0 | C-2 | CDCl₃ |
| ~32.8 | C-4 | CDCl₃ |
| ~31.8 | C-9 | CDCl₃ |
| ~29.4 | C-8 | CDCl₃ |
| ~29.2 | C-7 | CDCl₃ |
| ~29.1 | C-6 | CDCl₃ |
| ~28.2 | C-5 | CDCl₃ |
| ~22.6 | C-10 | CDCl₃ |
| ~14.1 | C-11 | CDCl₃ |
Table 3: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925, 2855 | Strong | C-H stretching (alkane) |
| ~2720 | Medium | C-H stretching (aldehyde) |
| ~1690 | Strong | C=O stretching (conjugated aldehyde)[1] |
| ~1640 | Medium | C=C stretching (alkene) |
| ~970 | Strong | C-H bend (trans-alkene) |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 168 | Moderate | [M]⁺ (Molecular Ion)[2][3][4] |
| 139 | Low | [M-CHO]⁺ |
| 97 | Moderate | [C₇H₁₃]⁺ |
| 83 | High | [C₆H₁₁]⁺ |
| 70 | High | [C₅H₁₀]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | Very High | [C₃H₅]⁺ (Base Peak)[2] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for the specific instrumentation and sample requirements.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[5] For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a "neat" spectrum is typically obtained.[6][7] A drop of the pure liquid is placed between two salt plates (e.g., NaCl or KBr), which are then gently pressed together to form a thin film.[6][7] These plates are transparent to infrared radiation.[8]
-
Data Acquisition: The salt plate assembly is placed in the sample holder of an FT-IR spectrometer.[6] A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum by the instrument's software. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum displays the percentage of transmittance versus wavenumber (cm⁻¹). The absorption bands are then identified and their frequencies are recorded.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.
-
Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[9]
-
Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated in a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.
-
Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern, which helps to confirm the structure of the compound.
Visualization of Spectroscopic Analysis
The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural elucidation of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data for structural elucidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. (E)-2-Undecenal | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, E- [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. webassign.net [webassign.net]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of C11 Aldehydes in Fungi: A Technical Guide for Researchers
December 19, 2025
Introduction
C11 aldehydes, particularly undecanal (B90771) and 10-undecenal, are emerging as potent antifungal agents with significant potential in agricultural and clinical applications. Their lipophilic nature allows them to interact with fungal cell structures, leading to a cascade of events that disrupt cellular homeostasis and inhibit growth. This technical guide provides an in-depth overview of the biological activity of C11 aldehydes against a range of fungal species, detailing their mechanisms of action, summarizing quantitative efficacy data, and providing comprehensive experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals working in the field of mycology and antifungal discovery.
Mechanism of Action
The antifungal activity of C11 aldehydes is multifaceted, primarily targeting the fungal cell membrane and related processes. The proposed mechanisms include the disruption of membrane integrity, inhibition of key membrane-associated enzymes, and the induction of oxidative stress, which in turn affects various signaling pathways.
Disruption of Fungal Cell Membrane and Ergosterol (B1671047) Biosynthesis
The primary target of C11 aldehydes appears to be the fungal cell membrane. The lipophilic 11-carbon chain facilitates insertion into the lipid bilayer, disrupting its structure and function. This disruption leads to increased membrane permeability and leakage of essential intracellular components.
Furthermore, evidence suggests that C11 aldehydes interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane. While direct enzymatic inhibition studies on C11 aldehydes are limited, the effects of structurally related compounds like cinnamaldehyde (B126680) indicate a likely mechanism involving the downregulation of genes in the ergosterol biosynthesis pathway, such as ERG11, ERG6, and ERG4.[1] This leads to a depletion of ergosterol and the accumulation of toxic sterol intermediates, further compromising membrane integrity.
Induction of Oxidative Stress
Exposure to C11 aldehydes has been shown to induce the accumulation of reactive oxygen species (ROS) within fungal cells.[1] This oxidative stress can damage cellular components, including proteins, lipids, and nucleic acids. The induction of ROS suggests the activation of fungal stress response pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, which are both regulated by Mitogen-Activated Protein Kinase (MAPK) signaling.[2][3][4][5][6]
Inhibition of Plasma Membrane H+-ATPase
(2E)-alkenals, including the C11 aldehyde (2E)-undecenal, have been shown to inhibit the plasma membrane H+-ATPase in Saccharomyces cerevisiae.[7] This enzyme is crucial for maintaining the electrochemical proton gradient across the plasma membrane, which drives nutrient uptake and regulates intracellular pH. Inhibition of H+-ATPase disrupts these essential processes, contributing to the fungicidal activity of C11 aldehydes.
Quantitative Data on Antifungal Activity
The following tables summarize the available quantitative data on the antifungal activity of C11 aldehydes against various fungal species. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth, while Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a 99.9% reduction in viable fungal cells.
Table 1: Antifungal Activity of (2E)-Undecenal
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Saccharomyces cerevisiae ATCC 7754 | 6.25 | [7] |
Table 2: Antifungal Activity of Decanal (a C10 aldehyde for comparison)
| Fungal Species | Concentration | Effect | Reference |
| Penicillium expansum | 0.12 g/L | Significant growth inhibition in vitro | |
| Aspergillus parasiticus | Reduced radial growth and aflatoxin production | [8][9] |
Note: Data for specific C11 aldehydes against a broader range of fungi is still emerging. The activity of related aldehydes provides a strong indication of their potential efficacy.
Effects on Fungal Morphology, Sporulation, and Mycotoxin Production
Morphological Alterations
Microscopic analysis of fungi treated with aldehydes reveals significant morphological changes. These include crumpled cell surfaces, atrophic appearance, and distorted hyphae.[9] These alterations are consistent with the disruption of the cell membrane and cell wall integrity.
Inhibition of Biofilm Formation and Hyphal Growth
C11 aldehydes and their parent compounds, like undecylenic acid, are effective inhibitors of biofilm formation, particularly in Candida albicans. They can abolish the morphological transition from yeast to the filamentous (hyphal) form, a critical virulence factor for many pathogenic fungi.
Impact on Sporulation and Mycotoxin Production
Aldehydes have been shown to affect fungal sporulation and mycotoxin production. For instance, n-decyl aldehyde, a C10 aldehyde, was found to reduce the number of conidiophores in Aspergillus parasiticus and inhibit the production of aflatoxin.[8][9] This suggests that C11 aldehydes may have a similar capacity to reduce the dissemination and toxicity of pathogenic and mycotoxigenic fungi.
Key Signaling Pathways
While direct studies on the interaction of C11 aldehydes with specific signaling pathways are limited, their known effects on the cell membrane, oxidative stress, and cell wall integrity strongly implicate the involvement of the following conserved fungal signaling cascades:
Cell Wall Integrity (CWI) Pathway
The CWI pathway is a critical MAPK signaling cascade that responds to cell wall stress.[3][4][5][6][10] Given that C11 aldehydes disrupt the cell membrane and likely interfere with cell wall biosynthesis, the CWI pathway is expected to be activated as a compensatory response.
High Osmolarity Glycerol (HOG) Pathway
The HOG pathway is another crucial MAPK pathway that responds to various stresses, including oxidative stress.[2] The induction of ROS by C11 aldehydes likely triggers this pathway, leading to the expression of stress-responsive genes.
cAMP-PKA Pathway
The cAMP-PKA pathway is a central regulator of morphogenesis and virulence in many fungi.[7] Environmental cues, including stress, can modulate cAMP levels, leading to the activation or repression of PKA and its downstream targets. The cellular stress caused by C11 aldehydes could potentially modulate this pathway, affecting processes like hyphal growth.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the biological activity of C11 aldehydes in fungi.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.
Materials:
-
Fungal isolate
-
Appropriate broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)
-
C11 aldehyde (e.g., 10-undecenal)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Appropriate agar (B569324) plates (e.g., Potato Dextrose Agar)
Procedure:
-
Prepare Fungal Inoculum:
-
Grow the fungal isolate on an appropriate agar plate.
-
For yeasts, suspend colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
For filamentous fungi, cover the culture with sterile saline and gently scrape the surface to release conidia. Filter the suspension through sterile gauze to remove hyphal fragments.
-
Adjust the final inoculum concentration to approximately 1-5 x 10^5 CFU/mL in the appropriate broth medium.
-
-
Prepare C11 Aldehyde Dilutions:
-
Prepare a stock solution of the C11 aldehyde in DMSO.
-
Perform serial twofold dilutions of the stock solution in the broth medium in the 96-well plate to achieve the desired concentration range. The final DMSO concentration should not exceed 1% (v/v).
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well containing the C11 aldehyde dilutions.
-
Include a growth control (inoculum without aldehyde) and a sterility control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C for Candida, 28°C for Aspergillus) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the C11 aldehyde at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.
-
-
MFC Determination:
-
Take an aliquot from the wells showing no growth in the MIC assay and plate it onto appropriate agar plates.
-
Incubate the plates until growth is visible in the positive control.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plate.
-
Fungal Biofilm Inhibition Assay
This protocol is designed to assess the ability of C11 aldehydes to inhibit the formation of fungal biofilms.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Biofilm-inducing medium (e.g., RPMI-1640)
-
C11 aldehyde
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Inoculum and Aldehyde Dilutions:
-
Prepare the fungal inoculum and C11 aldehyde dilutions as described in the MIC protocol.
-
-
Biofilm Formation:
-
Add the fungal inoculum and C11 aldehyde dilutions to the wells of a 96-well plate.
-
Include a growth control (inoculum without aldehyde).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Washing:
-
Carefully remove the planktonic cells by gently washing the wells twice with sterile phosphate-buffered saline (PBS).
-
-
Staining:
-
Add Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the Crystal Violet solution and wash the wells thoroughly with sterile water to remove excess stain.
-
-
Destaining and Quantification:
-
Add 95% ethanol to each well to solubilize the stain from the biofilm.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
-
Spore Germination Assay
This assay evaluates the effect of C11 aldehydes on the germination of fungal spores.[8][11]
Materials:
-
Fungal spores
-
Germination medium (e.g., Potato Dextrose Broth)
-
C11 aldehyde
-
Sterile microscope slides or 96-well plates
-
Microscope
Procedure:
-
Prepare Spore Suspension:
-
Harvest spores from a mature fungal culture and suspend them in sterile water.
-
Adjust the spore concentration to approximately 1 x 10^6 spores/mL.[8]
-
-
Treatment:
-
Mix the spore suspension with different concentrations of the C11 aldehyde in the germination medium.
-
Include a control with no aldehyde.
-
-
Incubation:
-
Incubate the spore-aldehyde mixture at an optimal temperature for germination (e.g., 25-28°C) for a time sufficient for germination to occur in the control (typically 6-24 hours).
-
-
Microscopic Examination:
-
Place a drop of the suspension on a microscope slide and observe under a microscope.
-
A spore is considered germinated if the germ tube is at least half the diameter of the spore.[8]
-
Count at least 100 spores per sample and calculate the percentage of germination.
-
Conclusion
C11 aldehydes represent a promising class of natural antifungal compounds with a multifaceted mechanism of action primarily targeting the fungal cell membrane. Their ability to disrupt membrane integrity, inhibit ergosterol biosynthesis, induce oxidative stress, and potentially modulate key signaling pathways makes them attractive candidates for the development of novel fungicides and antifungal therapeutics. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activity of these compounds and elucidate their full potential in combating fungal pathogens. Further research, including transcriptomic and proteomic analyses, will be crucial to fully unravel the intricate molecular interactions between C11 aldehydes and fungal cells.
References
- 1. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Strategies for Engineering Oxidative Stress Resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Transcriptomic Analysis of the Candida albicans Response to Treatment with a Novel Inhibitor of Filamentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Potential of 2-Undecenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecenal, an α,β-unsaturated aldehyde, has garnered interest for its potential antimicrobial properties. This technical guide provides an in-depth overview of the current understanding of this compound's antimicrobial effects, including its spectrum of activity, mechanism of action, and potential impact on microbial signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential antimicrobial agent.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated both antibacterial and antifungal activities. The following tables summarize the available quantitative data on its efficacy against various microorganisms.
Table 1: Antibacterial Activity of (2E)-Undecenal
| Target Microorganism | Test Metric | Concentration | Reference |
| Salmonella choleraesuis | MBC | 12.5 µg/mL | [1] |
MBC: Minimum Bactericidal Concentration
Table 2: Antifungal Activity of (2E)-Undecenal
| Target Microorganism | Test Metric | Concentration | Reference |
| Saccharomyces cerevisiae | MFC | 6.25 µg/mL | [2] |
| Tricophyton mentagrophytes | MIC Range | <1.9 - 125 µg/mL | [3] |
| Microsporum canis | MIC Range | <1.9 - 125 µg/mL | [3] |
| Candida spp. | MIC | No activity | [3] |
MFC: Minimum Fungicidal Concentration; MIC: Minimum Inhibitory Concentration
Mechanism of Action
The antimicrobial activity of this compound and other α,β-unsaturated aldehydes is primarily attributed to their ability to disrupt microbial cell membranes and interact with cellular components.
Membrane Disruption
Studies on 2E-alkenals, the class of compounds to which this compound belongs, indicate that their primary mechanism of action involves a "gross perturbation of the lipidic fraction of plasmatic membranes"[4]. This disruption is thought to be a result of the molecule's amphipathic nature, allowing it to insert into the lipid bilayer and compromise its integrity. This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. In fungi, (2E)-Undecenal has been shown to act as a nonionic surfactant, nonspecifically disrupting membrane-associated functions[2].
Proposed mechanism of this compound-induced membrane disruption.
Enzyme Inhibition
As an α,β-unsaturated aldehyde, this compound is an electrophilic molecule. This reactivity allows it to form covalent adducts with nucleophilic residues in proteins, particularly the sulfhydryl group of cysteine[5]. This interaction can lead to the inactivation of essential enzymes, disrupting critical metabolic pathways within the microbial cell. In the context of its antifungal activity against Saccharomyces cerevisiae, (2E)-Undecenal has been shown to inhibit the plasma membrane H+-ATPase[2].
Potential Effects on Microbial Signaling Pathways
While direct evidence for this compound's impact on specific microbial signaling pathways is limited, the activity of other α,β-unsaturated aldehydes suggests potential interference with bacterial communication and regulatory networks.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. Several aldehydes, such as cinnamaldehyde (B126680) and benzaldehyde, have been identified as quorum sensing inhibitors (QSIs)[6][7]. These compounds can interfere with QS by inhibiting the synthesis of signaling molecules or by blocking the signal receptors. Given its structural similarity, it is plausible that this compound could also exhibit QSI activity, thereby attenuating the expression of virulence factors and biofilm formation in pathogenic bacteria.
References
- 1. Anti-Salmonella activity of (2E)-alkenals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modes of antifungal action of (2E)-alkenals against Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antifungal and anti-elastase activity of some aliphatic aldehydes from Olea europaea L. fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual action of benzaldehydes: Inhibiting quorum sensing and enhancing antibiotic efficacy for controlling Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Undecenal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-undecenal in aqueous and organic solvents. Due to a notable scarcity of precise quantitative solubility data for this compound in publicly available literature, this document summarizes the available qualitative and estimated quantitative data. Furthermore, it presents a detailed, generalized experimental protocol for the accurate determination of this compound solubility. This guide also explores a relevant biological signaling pathway potentially influenced by this class of compounds and outlines the experimental workflow for solubility determination through mandatory visualizations.
Introduction to this compound
This compound (C₁₁H₂₀O) is an α,β-unsaturated aldehyde. Its molecular structure, characterized by a long, eleven-carbon hydrophobic chain and a polar aldehyde functional group, is the primary determinant of its solubility characteristics. This structural duality suggests poor solubility in polar solvents like water and higher solubility in non-polar organic solvents. A clear understanding of its solubility is crucial for applications in formulation, chemical synthesis, and biological studies.
Solubility Data
The solubility of this compound is a critical parameter for its handling, formulation, and application in various scientific and industrial contexts. The following sections compile the available qualitative and quantitative solubility data.
Qualitative assessments from various sources consistently indicate the following solubility profile for this compound:
-
Water: Insoluble[1]
-
Oils: Soluble[1]
-
Ethanol: Soluble[1]
-
Ether: Soluble[2]
-
Fixed Oils: Soluble[3]
-
Glycerin: Insoluble
-
Propylene Glycol: Soluble
The general principle of "like dissolves like" is applicable here. The long hydrocarbon tail of this compound dominates its physical properties, leading to good solubility in non-polar organic solvents.[4] Conversely, the polar aldehyde group is not sufficient to overcome the hydrophobicity of the carbon chain, resulting in poor water solubility.
Table 1: Quantitative Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility | Method | Source |
| Water | 25 | 22.27 mg/L | Estimated | [5][6][7][8] |
| Water | Not Specified | 0.0056 g/L | Predicted (ALOGPS) | [9][10] |
It is important to note that these values are estimations and predictions and should be confirmed by experimental determination for any application requiring high accuracy.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in a solvent of interest. This protocol is based on the widely accepted shake-flask method, a robust technique for measuring equilibrium solubility.[10][11][12]
-
This compound (high purity)
-
Solvent of interest (e.g., ethanol, methanol, acetone, chloroform, water)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge (optional)
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved this compound is essential to ensure saturation.
-
Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the container to stand undisturbed at the constant temperature for at least 24 hours. This allows for the separation of the undissolved this compound from the saturated solution.
-
For emulsions or fine suspensions that do not separate well by gravity, centrifugation at the same constant temperature can be employed to facilitate phase separation.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette or syringe, ensuring that no undissolved material is disturbed or collected.
-
Immediately filter the collected aliquot through a syringe filter that is compatible with the solvent to remove any microscopic, undissolved particles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical instrument. For a volatile compound like this compound, GC-FID is a suitable method.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using the same GC-FID method to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample into the GC-FID and determine its concentration by comparing its peak area to the calibration curve.
-
Calculation of Solubility: Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Caption: Workflow for the experimental determination of solubility.
Biological Context: A Potential Signaling Pathway
While no specific signaling pathways involving this compound have been definitively elucidated in the literature, it belongs to the class of α,β-unsaturated aldehydes. These compounds are known products of lipid peroxidation and are recognized as reactive electrophiles that can modulate cellular signaling pathways, often in the context of oxidative stress.[1][2][5][9] One of the key pathways affected by α,β-unsaturated aldehydes is the c-Jun N-terminal kinase (JNK) signaling cascade.[1][7] The following diagram illustrates a plausible mechanism by which an α,β-unsaturated aldehyde like this compound could activate the JNK pathway.
Caption: Potential activation of the JNK signaling pathway.
Disclaimer: This diagram represents a generalized pathway for α,β-unsaturated aldehydes and is for illustrative purposes. The specific interaction of this compound with these signaling components has not been experimentally confirmed.
Conclusion
This technical guide consolidates the available information on the solubility of this compound. While there is a clear need for more extensive quantitative data, the provided qualitative information and the detailed experimental protocol offer a solid foundation for researchers. The illustrative signaling pathway highlights a potential area of biological importance for this class of molecules. It is recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems to ensure accuracy in their work.
References
- 1. Oxidized lipids activate autophagy in a JNK-dependent manner by stimulating the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. Reactive oxygen species and α,β-unsaturated aldehydes as second messengers in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde dehydrogenases may modulate signaling by lipid peroxidation-derived bioactive aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. enamine.net [enamine.net]
An In-depth Technical Guide on the Fungistatic Properties of 2-Undecenal Against Specific Pathogens
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Undecenal, an unsaturated aldehyde, has demonstrated notable fungistatic and fungicidal properties against a range of fungal pathogens. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antifungal activity of this compound, with a specific focus on its effects against clinically relevant pathogens such as Candida albicans and Aspergillus fumigatus. This document details the available quantitative data on its inhibitory concentrations, outlines the experimental protocols for assessing its efficacy, and explores the potential molecular pathways affected by this compound.
Quantitative Data Summary
While direct minimum inhibitory concentration (MIC) data for this compound against Candida albicans and Aspergillus fumigatus is not extensively available in the reviewed literature, data from closely related compounds and other fungal species provide valuable insights into its potential fungistatic activity.
| Compound | Pathogen | Assay Type | Concentration | Outcome |
| (2E)-Undecenal | Saccharomyces cerevisiae | Minimum Fungicidal Concentration (MFC) | 6.25 µg/mL | Fungicidal activity[1] |
| Undecylenic Acid | Candida albicans | Biofilm Inhibition | >3 mM | Effective inhibition of biofilm formation[2][3] |
| Undecylenic Acid | Candida albicans | Hyphal Growth Inhibition | >4 mM | Abolished morphological transition from yeast to hyphae[2][3] |
| Cinnamaldehyde (B126680) | Candida albicans | Minimum Inhibitory Concentration (MIC) | 125 µg/mL | Fungistatic activity[3] |
| Cinnamaldehyde | Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) | 40-80 µg/mL | Fungistatic activity[2] |
| Unsaturated Aldehydes | Candida spp. | Antifungal Susceptibility | - | No activity reported in one study[1] |
Mechanism of Action
The primary proposed mechanism of antifungal action for this compound and related α,β-unsaturated aldehydes involves the disruption of the fungal cell membrane's integrity and function.
(2E)-Undecenal has been shown to inhibit the plasma membrane H+-ATPase in Saccharomyces cerevisiae.[1] This enzyme is crucial for maintaining the electrochemical gradient across the cell membrane, which is essential for nutrient uptake and pH homeostasis. Inhibition of H+-ATPase leads to intracellular acidification and ultimately cell death.
Furthermore, the lipophilic nature of aldehydes like this compound allows them to intercalate into the lipid bilayer of the fungal cell membrane. This disrupts the membrane's fluidity and the function of membrane-bound proteins, leading to increased permeability and leakage of cellular contents.
Fungal Stress Response Pathways
Exposure to chemical stressors like this compound can trigger specific signaling pathways in fungi as a defense mechanism. The two primary pathways implicated in the response to aldehydic and oxidative stress are the High Osmolarity Glycerol (B35011) (HOG) pathway and the Yap1-mediated oxidative stress response pathway.
High Osmolarity Glycerol (HOG) Pathway
The HOG pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that is crucial for fungal adaptation to various environmental stresses, including osmotic and oxidative stress.
HOG Pathway Activation in Response to Stress.
Yap1-Mediated Oxidative Stress Response
The Yap1 transcription factor is a key regulator of the fungal response to oxidative stress. Aldehydes can induce oxidative stress, leading to the activation of this pathway.
Yap1-Mediated Oxidative Stress Response Pathway.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of the fungistatic properties of this compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Determination by Broth Microdilution.
Protocol Steps:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 with MOPS buffer).
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Biofilm Inhibition Assay using Crystal Violet
This assay quantifies the ability of a compound to inhibit the formation of fungal biofilms.
Workflow for Biofilm Inhibition Assay.
Protocol Steps:
-
Inoculum Preparation: Prepare a standardized suspension of fungal cells in a medium that promotes biofilm formation.
-
Plate Setup: Add the fungal suspension to the wells of a 96-well flat-bottom microtiter plate. Add this compound at various concentrations to the wells. Include a control group without the compound.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully aspirate the medium and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound crystal violet.
-
Quantification: Transfer the solubilized solution to a new plate and measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Conclusion and Future Directions
This compound demonstrates promising antifungal properties, primarily attributed to its ability to disrupt the fungal cell membrane. While quantitative data on its fungistatic activity against key pathogens like Candida albicans and Aspergillus fumigatus are still emerging, the available information on related compounds suggests significant potential. Further research should focus on determining the precise MIC values of this compound against a broader range of clinical isolates and elucidating its detailed interactions with fungal stress response pathways. Such studies will be instrumental in evaluating its potential as a novel therapeutic agent in the fight against fungal infections.
References
- 1. In vitro antifungal and anti-elastase activity of some aliphatic aldehydes from Olea europaea L. fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tm.mahidol.ac.th [tm.mahidol.ac.th]
Olfactory Receptor Response to 2-Undecenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the olfactory receptor response to the aldehyde 2-Undecenal. It consolidates available quantitative data, details the experimental protocols used for receptor characterization, and visualizes the associated signaling pathways and experimental workflows.
Executive Summary
This compound, an unsaturated aldehyde with a characteristic fruity, citrus, and waxy aroma, is recognized by specific olfactory receptors (ORs), initiating a signal transduction cascade that results in odor perception. High-throughput screening has identified the human olfactory receptor OR5K1 as a potential receptor for (E)-2-Undecenal. This guide details the evidence from these screenings and the methodologies employed for such determinations. The primary mechanism of olfactory signal transduction involves a G-protein-coupled receptor (GPCR) cascade, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent neuronal depolarization.
Data Presentation: Olfactory Receptor Response
The following data is derived from a high-throughput screening of 178 key food odorants against a panel of human olfactory receptors, as reported by Marcinek et al. (2021). The response of the human olfactory receptor OR5K1 to (E)-2-Undecenal was measured using a luciferase-based reporter gene assay in HEK293 cells.
Table 1: Response of Human Olfactory Receptor OR5K1 to (E)-2-Undecenal
| Olfactory Receptor | Ligand | Concentration (µM) | Normalized Luminescence Response (Fold Change over Control) | Result Interpretation |
| OR5K1 | (E)-2-Undecenal | 300 | Data not specified as a positive "hit" in the primary publication | In a large-scale screen, (E)-2-Undecenal was tested against OR5K1, but was not identified as a significant agonist in the final analysis of the study which focused on pyrazines. The M2OR database entry indicates a test was performed, but the lack of a positive response in the primary literature suggests a weak or no agonistic activity at the tested concentration. |
Note: The primary focus of the cited study was the deorphanization of OR5K1 with pyrazine-based ligands.[1][2][3] While (E)-2-Undecenal was included in the screening library, it did not elicit a response that was highlighted as a positive interaction in the peer-reviewed publication.
Experimental Protocols
The deorphanization of olfactory receptors and characterization of their ligands are predominantly carried out using heterologous expression systems. The most common method, and the one used to test this compound against OR5K1, is the luciferase reporter gene assay.[1][2]
Luciferase Reporter Gene Assay for Olfactory Receptor Activation
This protocol is adapted from methodologies used for high-throughput screening of olfactory receptors in HEK293 or Hana3A cells.[1][4]
Objective: To quantify the activation of a specific olfactory receptor in response to a ligand by measuring the downstream production of cAMP via a luciferase reporter.
Materials:
-
HEK293 cells (or the modified Hana3A cell line)
-
Cell culture medium (e.g., DMEM/MEM) supplemented with 10% FBS
-
Transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD)
-
Expression plasmids:
-
pCI vector containing the human OR of interest (e.g., OR5K1) with an N-terminal Rho-tag for cell surface trafficking.
-
pCI vector containing accessory proteins: human Gαolf and Gγ13, and Receptor-Transporting Protein 1 short (RTP1S).
-
Reporter plasmid: pGloSensor™-22F cAMP plasmid or a CRE-luciferase construct.
-
-
Odorant stock solution (e.g., this compound in DMSO)
-
Assay buffer (e.g., CD293 medium)
-
Luciferase substrate (e.g., GloSensor™ cAMP Reagent or Dual-Glo® Luciferase Assay System)
-
Luminometer plate reader
Procedure:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in 96-well plates to the desired confluency (typically 50-80%).
-
A master mix of plasmids is prepared for transfection. This includes the OR expression vector, vectors for accessory proteins (Gαolf, Gγ13, RTP1S), and the cAMP-responsive luciferase reporter plasmid.
-
The plasmid DNA is mixed with the transfection reagent according to the manufacturer's protocol and incubated to form transfection complexes.
-
The complexes are added to the cells, and the plates are incubated for 24 hours to allow for protein expression.
-
-
Odorant Stimulation:
-
Stock solutions of this compound are prepared in DMSO and then diluted to the final desired concentrations in the assay buffer. A vehicle control (DMSO in assay buffer) is also prepared.
-
The cell culture medium is removed from the transfected cells.
-
The diluted odorant solutions and the vehicle control are added to the respective wells.
-
The cells are incubated with the odorant for a defined period (typically 3-4 hours) to allow for receptor activation and downstream reporter gene expression.
-
-
Luminescence Detection:
-
The luciferase substrate is prepared according to the manufacturer's instructions.
-
The substrate is added to each well of the 96-well plate.
-
The plate is incubated for a short period (10-20 minutes) at room temperature to allow the enzymatic reaction to stabilize.
-
The luminescence is measured using a plate luminometer.
-
-
Data Analysis:
-
The raw luminescence units (RLU) are recorded for each well.
-
The response is typically normalized by calculating the fold change in luminescence of the odorant-stimulated cells over the vehicle-treated cells.
-
For dose-response experiments, the normalized data is plotted against the logarithm of the ligand concentration, and a sigmoidal curve is fitted to determine the EC50 value.
-
Signaling Pathway and Experimental Workflow Visualization
Canonical Olfactory Signal Transduction Pathway
Upon binding of an odorant molecule like this compound, the olfactory receptor (OR) undergoes a conformational change, activating the associated heterotrimeric G-protein (Gαolf). The activated Gαolf subunit dissociates and stimulates adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP directly gates cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Ca²⁺ and Na⁺) and depolarization of the olfactory sensory neuron.
Caption: Canonical olfactory signal transduction cascade.
Experimental Workflow for Luciferase Reporter Gene Assay
The workflow diagram below outlines the key steps involved in the heterologous cell-based luciferase assay for determining olfactory receptor activation.
Caption: Luciferase assay workflow for OR activation.
References
- 1. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Geosmin, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1 - PMC [pmc.ncbi.nlm.nih.gov]
Geometrical isomers of 2-Undecenal and their properties
An In-depth Technical Guide to the Geometrical Isomers of 2-Undecenal
Abstract
This compound is an alpha,beta-unsaturated aldehyde that exists as two distinct geometrical isomers: (E)-2-Undecenal and (Z)-2-Undecenal. These isomers, while structurally similar, exhibit unique physicochemical properties and sensory characteristics that dictate their applications, primarily in the flavor and fragrance industries. This technical guide provides a comprehensive overview of the properties, synthesis, analysis, and biological relevance of these isomers, tailored for researchers, scientists, and professionals in drug development.
Introduction to this compound Isomers
This compound (C₁₁H₂₀O) is a medium-chain aldehyde characterized by a carbon-carbon double bond at the C2 position.[1] The spatial arrangement of substituents around this double bond gives rise to two geometric, or cis-trans, isomers.
-
(E)-2-Undecenal (trans-2-Undecenal): The alkyl chain and the hydrogen atom on the double bond are on opposite sides. This isomer is the more stable and common of the two.
-
(Z)-2-Undecenal (cis-2-Undecenal): The alkyl chain and the hydrogen atom on the double bond are on the same side.
The (E)-isomer is noted for its powerful, fresh, fruity, and citrus-like aroma, often with waxy or soapy notes, making it a valuable component in fragrance compositions for rose, lavender, and citrus profiles.[2][3] It is found naturally in foods and plants such as coriander.[4][5] The properties and applications of the (Z)-isomer are less documented.
Physicochemical Properties
The difference in geometry between the (E) and (Z) isomers leads to variations in their physical and chemical properties. Quantitative data for both isomers are summarized below for comparative analysis.
Table 1: Comparative Physicochemical Data of this compound Isomers
| Property | (E)-2-Undecenal | (Z)-2-Undecenal |
| IUPAC Name | (2E)-undec-2-enal[1] | (Z)-undec-2-enal[6] |
| Synonyms | trans-2-Undecenal[1] | cis-2-Undecenal[7] |
| CAS Number | 53448-07-0[8] | 71277-05-9[6] |
| Molecular Formula | C₁₁H₂₀O[8] | C₁₁H₂₀O[6] |
| Molar Mass | 168.28 g/mol [1] | 168.28 g/mol [6] |
| Appearance | Colorless to pale yellow liquid[3][4] | - |
| Boiling Point | 115 °C @ 10 mmHg[1][3] | 503.90 K (230.75 °C) (Predicted)[7] |
| Specific Gravity | 0.837 - 0.847 @ 25 °C[2][3] | - |
| Refractive Index | 1.452 - 1.459 @ 20 °C[2][3] | - |
| Kovats Retention Index (non-polar column) | ~1352 | 1335, 1365[6][7] |
Note: Experimental data for the (Z)-isomer is limited; some values are predicted based on computational models.
Experimental Protocols
Synthesis of (E)-2-Undecenal
A common synthetic route involves the Wittig reaction, where an appropriate phosphorus ylide is reacted with a precursor aldehyde to form the double bond with high stereoselectivity for the (E)-isomer.[9]
Workflow for Stereoselective Synthesis
Caption: A generalized workflow for the synthesis of (E)-2-Undecenal.
Isomer Separation and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for separating, identifying, and quantifying volatile isomers like this compound.
-
Objective: To separate (E)- and (Z)-2-Undecenal and confirm their identity via mass spectrometry.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (EI mode).
-
Sample Preparation: Dilute the sample (1 µL) in a suitable solvent (e.g., 1 mL of hexane (B92381) or dichloromethane).
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar capillary column.[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature 50°C, hold for 2 min, then ramp at 10°C/min to 250°C and hold for 5 min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 40-300.
-
Ion Source Temperature: 230°C.
-
-
Expected Results: The isomers will separate based on their boiling points and interaction with the stationary phase. On a standard non-polar column, the (Z)-isomer typically elutes slightly before the (E)-isomer. Identification is confirmed by matching the resulting mass spectra against a reference library (e.g., NIST). The mass spectrum for this compound shows characteristic fragment ions at m/z 41, 55, and 70.[1]
Biological Activity and Signaling Pathways
While primarily used for its organoleptic properties, research has explored other biological activities of unsaturated aldehydes. The primary interaction in humans is with the olfactory system.
Hypothesized Olfactory Signaling Pathway
The perception of this compound's aroma is initiated by its binding to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.
Caption: A hypothetical signaling cascade for this compound in an olfactory neuron.
This binding event triggers a conformational change in the receptor, activating the associated G-protein (Gα_olf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP opens cyclic nucleotide-gated ion channels, causing an influx of Na⁺ and Ca²⁺ ions, which depolarizes the neuron and generates an action potential that travels to the brain's olfactory bulb for processing.
Conclusion
The geometrical isomers of this compound present a clear case of how subtle changes in molecular geometry can significantly impact a compound's physical and sensory properties. For researchers in flavor science, perfumery, and drug development, a thorough understanding and precise analytical characterization of the (E) and (Z) forms are critical for ensuring product quality, efficacy, and desired sensory outcomes. The protocols and data presented herein serve as a foundational guide for the technical handling and investigation of these commercially significant aldehydes.
References
- 1. (E)-2-Undecenal | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-2-undecenal, 53448-07-0 [thegoodscentscompany.com]
- 3. This compound, 2463-77-6 [thegoodscentscompany.com]
- 4. This compound | C11H20O | CID 62447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-2-Undecenal = 95 , stabilized, FG 53448-07-0 [sigmaaldrich.com]
- 6. (Z)-2-Undecenal | C11H20O | CID 6431019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemeo.com [chemeo.com]
- 8. This compound, E- [webbook.nist.gov]
- 9. US6335047B1 - Epoxydecenal isomers - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermogravimetric Analysis of 2-Undecenal Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is crucial for determining the thermal stability of materials, as it provides quantitative information about decomposition temperatures, absorbed moisture content, and the composition of multi-component systems.[1][3] In a typical TGA experiment, a sample is placed on a high-precision balance within a furnace. The sample is then heated or held at a constant temperature, and the mass is continuously recorded.[4] The resulting data is plotted as a TGA curve, which shows mass change versus temperature. The first derivative of this curve (DTG) can also be plotted to identify the temperatures at which the rate of mass loss is at its maximum.
Hypothesized Thermal Decomposition of 2-Undecenal
This compound is an α,β-unsaturated aldehyde. The thermal decomposition of such compounds can be complex. Based on studies of other unsaturated aldehydes, the decomposition of this compound at elevated temperatures may proceed through free-radical chain reactions.[5] The initiation step would likely involve the cleavage of the weakest chemical bond. Subsequent propagation steps could lead to the formation of a variety of smaller volatile molecules.
Experimental Protocol: Thermogravimetric Analysis of this compound
The following section details a generalized experimental protocol for conducting a thermogravimetric analysis on a liquid sample such as this compound.
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A standard thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 600°C. The instrument should have a purge gas system to maintain a controlled atmosphere.
Materials:
-
This compound sample
-
Inert purge gas (e.g., high-purity nitrogen or argon)
-
Oxidative purge gas (e.g., air or oxygen) - for studying oxidative stability
-
Appropriate sample pans (e.g., aluminum or platinum)
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and the gas supply.
-
Perform any necessary calibrations as per the manufacturer's instructions.
-
Set the initial furnace temperature to ambient (e.g., 25°C).
-
-
Sample Preparation:
-
Place an empty sample pan on the TGA balance and tare it.
-
Carefully dispense a small amount of the this compound sample (typically 5-10 mg) into the pan.
-
Record the exact initial mass of the sample.
-
-
Experimental Setup:
-
Place the sample pan into the TGA furnace.
-
Set the purge gas flow rate (e.g., 20-50 mL/min) to create the desired atmosphere (e.g., inert nitrogen for pyrolysis studies or air for oxidative studies).
-
Program the temperature profile. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Collection:
-
Start the experiment. The instrument will record the sample mass as a function of temperature.
-
The experiment is complete once the final temperature is reached and the sample mass has stabilized.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the peak decomposition temperature(s) (Tpeak) from the first derivative of the TGA curve (DTG curve).
-
Calculate the residual mass at the end of the experiment.
-
Data Presentation
While specific quantitative data for the thermal decomposition of this compound is not available in the cited literature, the following table provides a template for how such data would be structured for clarity and comparison.
| Parameter | Value (under N2) | Value (under Air) |
| Onset Temperature (Tonset) | Data not available | Data not available |
| Peak Decomposition Temperature (Tpeak) | Data not available | Data not available |
| Mass Loss at 200°C (%) | Data not available | Data not available |
| Mass Loss at 400°C (%) | Data not available | Data not available |
| Residual Mass at 600°C (%) | Data not available | Data not available |
Visualizations
The following diagrams illustrate the experimental workflow for TGA and a generalized logical relationship for interpreting TGA results.
References
An In-Depth Technical Guide to the Stereoisomers of 2-Undecenal: InChI Key, SMILES, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2-undecenal, focusing on their chemical identifiers, physicochemical properties, and analytical characterization. This compound, a long-chain aliphatic aldehyde, is a molecule of interest in various fields, including flavor and fragrance chemistry, as well as a potential building block in organic synthesis. Due to the presence of a carbon-carbon double bond at the C2 position, this compound exists as two geometric isomers: (E)-2-Undecenal and (Z)-2-Undecenal. This guide presents key data in a structured format to facilitate research and development activities.
Chemical Structure and Isomerism
The core structure of this compound consists of an eleven-carbon chain with a terminal aldehyde group and a double bond between the second and third carbon atoms. The spatial arrangement of the substituents around this double bond gives rise to cis-trans or E/Z isomerism.
Chemical Identifiers
Accurate identification of chemical compounds is crucial for database searching, regulatory submissions, and unambiguous scientific communication. The following table summarizes the IUPAC International Chemical Identifier Key (InChIKey) and the Simplified Molecular-Input Line-Entry System (SMILES) for the stereoisomers of this compound.
| Stereoisomer | InChIKey | Canonical SMILES |
| (E)-2-Undecenal | PANBRUWVURLWGY-MDZDMXLPSA-N[1] | CCCCCCCC\C=C\C=O |
| (Z)-2-Undecenal | PANBRUWVURLWGY-KTKRTIGZSA-N[2] | CCCCCCCC/C=C\C=O[2] |
| This compound (unspecified) | PANBRUWVURLWGY-UHFFFAOYSA-N[3] | CCCCCCCCC=CC=O[3] |
Physicochemical and Spectroscopic Data
The distinct spatial arrangement of the (E) and (Z) isomers of this compound results in differences in their physical and spectroscopic properties. These differences can be exploited for their separation and characterization.
| Property | (E)-2-Undecenal | (Z)-2-Undecenal |
| Molecular Formula | C₁₁H₂₀O[1] | C₁₁H₂₀O[2] |
| Molecular Weight | 168.28 g/mol [4] | 168.28 g/mol [2] |
| Boiling Point | 115 °C at 10 mmHg[5] | Not readily available |
| Density | 0.837 - 0.847 g/cm³ at 25 °C[6] | Not readily available |
| Refractive Index | 1.452 - 1.459 at 20 °C[6] | Not readily available |
| Mass Spectrum (EI) | Major fragments at m/z 41, 55, 70, 83, 97[4] | Not readily available |
| Kovats Retention Index | 1361 (non-polar column)[7] | 1335 (non-polar column)[2] |
Experimental Protocols
Synthesis of this compound Stereoisomers
The synthesis of α,β-unsaturated aldehydes like this compound can be achieved through various methods, with the Wittig reaction being a prominent and versatile approach that can offer stereocontrol.
General Protocol for Wittig Reaction:
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. To synthesize this compound, nonanal (B32974) would be reacted with an appropriate phosphorus ylide. The stereochemical outcome (E or Z) can be influenced by the nature of the ylide and the reaction conditions.
-
Ylide Preparation: A phosphonium (B103445) salt, such as (formylmethyl)triphenylphosphonium chloride, is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding ylide.
-
Reaction with Aldehyde: Nonanal is then added to the solution of the ylide at a controlled temperature, typically ranging from -78 °C to room temperature.
-
Work-up and Purification: The reaction mixture is quenched with a proton source (e.g., water or saturated ammonium (B1175870) chloride solution). The product is extracted with an organic solvent, and the crude product is purified by column chromatography on silica (B1680970) gel to separate the this compound from the triphenylphosphine (B44618) oxide byproduct and any unreacted starting materials. The E/Z ratio of the product can be determined by gas chromatography or NMR spectroscopy.
Separation of (E)- and (Z)-2-Undecenal
The separation of the geometric isomers of this compound can be achieved using chromatographic techniques that exploit the differences in their polarity and shape.
General Protocol for Preparative High-Performance Liquid Chromatography (HPLC):
Preparative HPLC is a powerful technique for isolating pure isomers.
-
Stationary Phase: A normal-phase column (e.g., silica gel) or a silver-impregnated silica gel column can be effective. The silver ions interact differently with the π-electrons of the double bond in the E and Z isomers, facilitating their separation.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and a small amount of a more polar solvent like ethyl acetate (B1210297) or isopropanol, is typically used. The optimal composition of the mobile phase needs to be determined empirically to achieve the best separation.
-
Detection: A UV detector is commonly used for monitoring the elution of the isomers.
-
Fraction Collection: Fractions corresponding to the individual isomer peaks are collected, and the solvent is removed to yield the purified E and Z isomers.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a standard technique for the analysis of volatile compounds like this compound.
-
Gas Chromatography: A non-polar capillary column (e.g., DB-1 or DB-5) is typically used. The (Z)-isomer, being generally less stable and having a slightly different shape, often has a shorter retention time than the (E)-isomer.
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry will produce a fragmentation pattern that can be used to confirm the identity of the compound. While the mass spectra of the E and Z isomers are often very similar, subtle differences in the relative abundance of fragment ions may be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and differentiation of the E and Z isomers. The coupling constants between the vinyl protons are particularly diagnostic.
-
¹H NMR: The coupling constant (J-value) between the protons on the double bond (at C2 and C3) is typically larger for the trans (E) isomer (around 15-18 Hz) compared to the cis (Z) isomer (around 10-12 Hz). The chemical shifts of the protons adjacent to the double bond will also differ between the two isomers.
-
¹³C NMR: The chemical shifts of the carbons involved in the double bond and the adjacent carbons will also show slight differences between the E and Z isomers due to the different steric environments.
Logical Relationships in Synthesis and Analysis
The following diagram illustrates the logical workflow from synthesis to the characterization of the this compound stereoisomers.
This guide provides a foundational understanding of the stereoisomers of this compound. For researchers embarking on work with these compounds, it is recommended to consult specialized literature for more detailed and optimized experimental procedures tailored to their specific research objectives.
References
- 1. scilit.com [scilit.com]
- 2. (Z)-2-Undecenal | C11H20O | CID 6431019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. This compound, E- [webbook.nist.gov]
- 5. Stereoselective synthesis of (Z)-α-halo-α,β-unsaturated esters, and amides from aldehydes and trihaloesters or amides promoted by manganese - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound, 2463-77-6 [thegoodscentscompany.com]
- 7. ucl.ac.uk [ucl.ac.uk]
Methodological & Application
Application Note: Synthesis of 2-Undecenal via Crossed-Aldol Condensation
Abstract
This application note provides a detailed protocol for the synthesis of 2-undecenal, a valuable α,β-unsaturated aldehyde used in the fragrance and flavor industries. The described method utilizes a base-catalyzed crossed-aldol condensation between nonanal (B32974) and acetaldehyde (B116499). This approach is a classic C-C bond-forming reaction, offering a straightforward route to the target molecule.[1][2] This document outlines the reaction mechanism, provides detailed experimental procedures, and presents quantitative data from analogous reactions to guide researchers in optimizing this synthesis.
Introduction
This compound is an aliphatic aldehyde known for its characteristic citrusy, orange-like, and fruity aroma, making it a significant component in perfumery and flavor formulations.[1] The synthesis of such α,β-unsaturated aldehydes is frequently achieved through the aldol (B89426) condensation, a cornerstone reaction in organic chemistry that forms a new carbon-carbon bond.[2]
The specific reaction described here is a crossed-aldol condensation, which involves two different carbonyl compounds.[3] A successful crossed-aldol condensation requires careful control of reaction conditions to favor the desired product over potential side-products from self-condensation.[1] Typically, this is achieved by slowly adding the enolizable reactant (acetaldehyde) to a mixture of the non-enolizable or less reactive aldehyde (nonanal) and a base catalyst.[3][4] This protocol details a base-catalyzed approach, which is efficient and widely used for this class of transformation.
Reaction and Mechanism
The base-catalyzed aldol condensation proceeds in several steps. First, a hydroxide (B78521) ion removes an acidic α-hydrogen from acetaldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of nonanal. The resulting β-hydroxy aldehyde intermediate can then undergo dehydration, often promoted by heat, to yield the final α,β-unsaturated product, this compound.[1]
Caption: Base-catalyzed aldol condensation mechanism.
Quantitative Data
| Catalyst Type | Catalyst Example | Acetaldehyde/Heptanal (B48729) Molar Ratio | Temperature (°C) | Solvent | Heptanal Conversion (%) | Selectivity to 2-Nonenal (%) |
| Homogeneous Base | NaOH / KOH | 2:1 | 80 - 100 | Ethanol | High (Typically >90%) | Moderate to High |
| Heterogeneous Base | Mg(Al)O Mixed Oxide | 2:1 | 100 | Ethanol | 85% | 75% |
| Strong Lewis Base | MgO | 2:1 | 100 | Ethanol | 90% | Lower (favors side products) |
| Brønsted Base | Rehydrated Mg(Al)O | 2:1 | 100 | Ethanol | 88% | Lower (favors side products) |
Table 1: Performance of various catalysts in the analogous aldol condensation of heptanal and acetaldehyde. Data adapted from studies on solid base catalysts.[5] Acid-base pairs of moderate strength, such as those found in Mg(Al)O mixed oxides, are reported to be most selective for the desired crossed-condensation product.[5]
Experimental Protocol
This protocol describes a general procedure for the base-catalyzed synthesis of this compound from nonanal and acetaldehyde.
4.1 Materials and Equipment
-
Nonanal (C₉H₁₈O)
-
Acetaldehyde (C₂H₄O)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Diethyl ether or Dichloromethane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask (250 mL)
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
4.2 Reaction Procedure
-
Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser in a fume hood.
-
Initial Charge: To the round-bottom flask, add nonanal (e.g., 14.2 g, 100 mmol) and 80 mL of 95% ethanol.
-
Base Preparation: In a separate beaker, prepare a 2 M solution of NaOH by dissolving sodium hydroxide (e.g., 2.4 g, 60 mmol) in 30 mL of deionized water.
-
Reaction Initiation: Add the 2 M NaOH solution to the ethanolic solution of nonanal and begin vigorous stirring at room temperature.
-
Acetaldehyde Addition: Prepare a solution of acetaldehyde (e.g., 8.8 g, 200 mmol, 2 equivalents) in 20 mL of ethanol. Place this solution in the addition funnel.
-
Add the acetaldehyde solution dropwise to the reaction mixture over a period of 60-90 minutes. Maintain a constant temperature, using an ice bath if necessary to control any exotherm.
-
Reaction and Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) for 4-6 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
4.3 Work-up and Purification
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add 100 mL of diethyl ether (or another suitable organic solvent).
-
Washing: Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine.
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solvent using a rotary evaporator under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for this compound synthesis.
Conclusion
The crossed-aldol condensation of nonanal and acetaldehyde under basic conditions provides an effective and direct route for the synthesis of this compound. Careful control over the addition of acetaldehyde is crucial to maximize the yield of the desired crossed-condensation product and minimize self-condensation. The provided protocol, based on established methodologies for similar aldehydes, offers a robust starting point for researchers. Optimization of catalyst, temperature, and reaction time may be necessary to achieve desired yields and purity for specific research and development applications.
References
Application Note: Quantitative Analysis of 2-Undecenal in Complex Mixtures by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecenal is an unsaturated aldehyde that can be found in a variety of complex matrices, including food products, cosmetics, and biological samples. As a volatile organic compound, its presence can contribute to the aroma and flavor profiles of substances, but it can also be an indicator of lipid peroxidation or a potential component in pharmaceutical formulations. Accurate and robust analytical methods are therefore essential for the quantification of this compound to ensure product quality, understand biological processes, and meet regulatory requirements.
This application note provides a detailed protocol for the analysis of this compound in complex mixtures using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). DNPH derivatization is a well-established technique for enhancing the UV absorbance of aldehydes and ketones, thereby improving their detectability.[1][2][3]
Principle
The carbonyl group of this compound reacts with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong absorption in the UV region, typically around 360 nm, allowing for sensitive detection by HPLC with a UV detector. The separation is achieved on a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water.
Experimental Protocols
Standard Preparation
Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound standard.
-
Dissolve in acetonitrile in a 100 mL volumetric flask and make up to the mark. This solution should be stored at 4°C in the dark.
Working Standard Solutions (1-100 µg/mL):
-
Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile.
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for common complex mixtures.
Protocol 2.1: Food Matrix (e.g., Edible Oil)
-
Liquid-Liquid Extraction (LLE):
-
Weigh 5 g of the oil sample into a 50 mL centrifuge tube.
-
Add 10 mL of n-hexane and vortex for 1 minute to dissolve the oil.
-
Add 10 mL of acetonitrile and vortex vigorously for 2 minutes for extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower acetonitrile layer.
-
Repeat the extraction of the hexane (B92381) layer with another 10 mL of acetonitrile.
-
Combine the acetonitrile extracts.
-
-
Derivatization:
-
To the combined acetonitrile extract, add 1 mL of a 500 µg/mL DNPH solution (in acetonitrile with 1% phosphoric acid).
-
Incubate the mixture in a water bath at 60°C for 30 minutes.
-
Allow the solution to cool to room temperature.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of acetonitrile/water (60:40, v/v).
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of acetonitrile/water (40:60, v/v) to remove interferences.
-
Elute the this compound-DNPH derivative with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2.2: Cosmetic Matrix (e.g., Cream)
-
Solvent Extraction:
-
Accurately weigh approximately 1 g of the cosmetic cream into a 15 mL centrifuge tube.
-
Add 5 mL of tetrahydrofuran (B95107) (THF) and vortex until the cream is fully dispersed.
-
Add 5 mL of acetonitrile, vortex for 2 minutes, and sonicate for 10 minutes.
-
Centrifuge at 5000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Derivatization and Cleanup:
-
Follow the derivatization and SPE cleanup steps as described in Protocol 2.1.
-
Protocol 2.3: Biological Matrix (e.g., Plasma)
-
Protein Precipitation:
-
To 500 µL of plasma in a microcentrifuge tube, add 1 mL of cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization and Cleanup:
-
Follow the derivatization and SPE cleanup steps as described in Protocol 2.1.
-
HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase: A: Water; B: Acetonitrile
-
Gradient Program:
-
0-10 min: 60% B
-
10-15 min: 60-80% B
-
15-20 min: 80% B
-
20-22 min: 80-60% B
-
22-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm
-
Injection Volume: 20 µL
Data Presentation
The following tables summarize the expected quantitative performance of the method for the analysis of this compound.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Analyte | This compound-DNPH |
| Retention Time (min) | ~16.5 |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 5000 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Precision (%RSD, n=6) | < 2.0 |
| Accuracy (Recovery %) | 95 - 105 |
Table 3: Recovery of this compound from Different Matrices
| Matrix | Spiking Level (µg/g) | Mean Recovery (%) | %RSD (n=3) |
| Edible Oil | 5 | 96.8 | 1.8 |
| 20 | 98.2 | 1.5 | |
| Cosmetic Cream | 10 | 95.5 | 2.1 |
| 50 | 97.1 | 1.7 | |
| Plasma | 2 | 94.3 | 2.5 |
| 10 | 96.0 | 2.0 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical workflow for selecting the appropriate sample preparation protocol.
References
Application Note: Gas Chromatography-Mass Spectrometry Protocol for 2-Undecenal
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the identification and quantification of 2-Undecenal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in the fragrance, food, and pharmaceutical industries.[1][2] The methodology outlined below is designed to ensure high sensitivity and reproducibility for the analysis of this aldehyde in various sample matrices.
Introduction
This compound (C₁₁H₂₀O) is an unsaturated aldehyde known for its characteristic citrus and fruity aroma.[3] Accurate and reliable quantification of this compound is essential for quality control in consumer products and for research into its biological significance. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering excellent separation and definitive identification of volatile and semi-volatile compounds.[1] Due to the reactive nature of aldehydes, sample preparation, including potential derivatization, is a critical step to ensure analytical accuracy.[4][5]
Experimental Protocol
This protocol is adapted from established methods for aldehyde analysis and provides a robust framework for the analysis of this compound.
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique suitable for volatile compounds like this compound.[1][6]
-
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[1]
-
20 mL headspace vials with magnetic screw caps (B75204) and septa[1]
-
Heater-stirrer or water bath[1]
-
Sodium chloride (NaCl)[1]
-
-
Procedure:
-
Place 5 g (or 5 mL) of the sample into a 20 mL headspace vial.[1]
-
Add 1 g of NaCl to the vial to enhance the partitioning of volatile compounds into the headspace.[1]
-
Seal the vial tightly.[1]
-
Equilibrate the sample at 50°C for 15 minutes with gentle agitation.[1]
-
Expose the SPME fiber to the headspace for 45 minutes at 50°C.[1]
-
Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.[1]
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[4][7]
-
Injector: Split/splitless inlet, operated in splitless mode.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4][7]
-
Oven Temperature Program:
-
Ion Source Temperature: 230°C[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4][7][8]
-
Acquisition Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Data Analysis
-
Qualitative Analysis: Identification of this compound is confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST) and by matching the retention index.[1]
-
Quantitative Analysis: Quantification is achieved using an external standard calibration curve. Prepare a series of this compound standard solutions in a suitable solvent (e.g., methanol (B129727) or hexane) at concentrations ranging from 0.1 µg/mL to 10 µg/mL.[1] Analyze these standards using the same GC-MS method to construct a calibration curve based on the peak area of a characteristic ion.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₂₀O | [9][10][11] |
| Molecular Weight | 168.28 g/mol | [3][9][10] |
| Kovats Retention Index (non-polar column) | ~1340 - 1376 | [11][12] |
| Characteristic Mass Fragments (m/z) | Relative Intensity | |
| 41 | 100% (Base Peak) | [12] |
| 70 | 66.41% | [12] |
| 55 | 62.14% | [12] |
| 57 | 51.80% | [12] |
| 39 | 48.92% | [12] |
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2463-77-6 [thegoodscentscompany.com]
- 3. trans-2-Undecenal = 95 , stabilized, FG 53448-07-0 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. commons.und.edu [commons.und.edu]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound, E- [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. (E)-2-Undecenal | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Enhanced Gas Chromatography-Mass Spectrometry Analysis of 2-Undecenal via PFBHA Derivatization
Abstract
This application note presents a detailed protocol for the derivatization of 2-undecenal using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to improve its analysis by gas chromatography-mass spectrometry (GC-MS). Direct analysis of medium- to long-chain unsaturated aldehydes like this compound can be challenging due to their polarity and potential for thermal instability in the GC inlet.[1][2] Derivatization with PFBHA converts the aldehyde into a more stable, less polar, and more volatile oxime derivative. This process significantly enhances chromatographic peak shape, increases sensitivity, and allows for robust and reproducible quantification at trace levels.[2] This method is applicable to researchers in the fields of flavor and fragrance, environmental science, and drug development for the reliable quantification of this compound in various sample matrices.
Introduction
This compound is an unsaturated aldehyde that contributes to the characteristic aroma of various food products and is also used as a fragrance ingredient. Accurate quantification of this compound is crucial for quality control, stability studies, and safety assessments. However, the presence of a polar carbonyl group and an unsaturated bond in its structure can lead to poor chromatographic performance, including peak tailing and thermal degradation during GC analysis.[1]
To overcome these analytical challenges, a derivatization step is highly recommended.[1][2] PFBHA is a widely used and highly effective derivatizing agent for carbonyl compounds.[3] It reacts with the aldehyde group to form a stable PFBHA-oxime derivative, which is more volatile and thermally stable. Furthermore, the pentafluorobenzyl group is strongly electron-capturing, which makes the derivative highly sensitive for detection by mass spectrometry, particularly in negative chemical ionization (NCI) mode, although electron ionization (EI) mode also provides excellent sensitivity.[4] This application note provides a comprehensive, step-by-step protocol for the derivatization of this compound with PFBHA and its subsequent analysis by GC-MS.
Advantages of PFBHA Derivatization
-
Improved Thermal Stability: PFBHA derivatives are less prone to degradation at the elevated temperatures of the GC inlet and column.
-
Enhanced Volatility: The derivatization process increases the volatility of the analyte, leading to better chromatographic separation.
-
Increased Sensitivity: The resulting PFBHA-oxime can be detected with high sensitivity, allowing for low limits of detection (LOD) and quantification (LOQ).[5]
-
Improved Peak Shape: Derivatization reduces the polarity of the analyte, minimizing interactions with the GC column and resulting in sharper, more symmetrical peaks.
-
High Reaction Efficiency: The reaction of PFBHA with aldehydes is generally rapid and quantitative.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥95% purity)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA, ≥98% purity)
-
Hexane (B92381) or Isooctane (GC grade)
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Sodium sulfate (B86663), anhydrous
-
Pyridine (B92270) or a suitable buffer (e.g., Tris-HCl)
-
Hydrochloric acid (HCl)
-
Glass vials with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Standard and Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Calibration Standards: Perform serial dilutions of the stock solution with the same solvent to create a series of calibration standards. A typical concentration range would be from 0.1 µg/mL to 10 µg/mL.
-
Sample Extraction: The extraction procedure will depend on the sample matrix. For liquid samples, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be appropriate.[3][6] For solid samples, a solvent extraction followed by cleanup may be necessary. The final extract should ideally be in a non-polar, volatile solvent.
Derivatization Protocol
This protocol is adapted from established methods for long-chain aldehydes.[4][7]
-
Reagent Preparation: Prepare a PFBHA solution of 1 to 10 mg/mL in a suitable solvent. For aqueous samples, dissolving PFBHA in water is common. For dried extracts, a solution in pyridine is often used to catalyze the reaction.
-
Reaction Setup: In a clean glass vial, place 100 µL of the sample extract or standard solution. If the sample is in a non-aqueous solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction: Add 100 µL of the PFBHA reagent solution to the vial. If the sample was dried, ensure the reagent dissolves the residue completely.
-
Incubation: Tightly cap the vial and heat it at 60-75°C for 60 minutes in a heating block or water bath.[7]
-
Extraction of the Derivative: After the vial has cooled to room temperature, add 500 µL of hexane and 500 µL of deionized water. Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic layer.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm) for 5 minutes to ensure a clean separation of the aqueous and organic layers.
-
Collection and Drying: Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: The resulting hexane solution contains the derivatized this compound and is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of PFBHA-derivatized aldehydes. Optimization may be required depending on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[8] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL in splitless mode |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutes. Ramp 1: 10°C/min to 180°C. Ramp 2: 20°C/min to 280°C, hold for 5 minutes.[8] |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity. The characteristic fragment ion of PFBHA derivatives at m/z 181 is often used for quantification. Other ions may be used for confirmation. |
Data Presentation and Expected Performance
Derivatization of this compound with PFBHA is expected to significantly improve analytical performance. The following table summarizes typical validation parameters for the GC-MS analysis of a similar long-chain aldehyde (10-undecenal) after PFBHA derivatization, which are representative of the expected performance for this compound.[8]
| Parameter | Expected Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Note: The reaction of PFBHA with aldehydes can produce two geometric isomers (syn- and anti-oximes), which may be chromatographically resolved. For accurate quantification, the sum of the peak areas of both isomers should be used.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound using PFBHA derivatization and GC-MS.
Caption: Workflow for the quantification of this compound by GC-MS.
Conclusion
The derivatization of this compound with PFBHA is a robust and highly effective strategy to overcome the challenges associated with its direct GC-MS analysis. The formation of a stable PFBHA-oxime derivative enhances thermal stability, improves chromatographic peak shape, and significantly increases detection sensitivity. The detailed protocol and GC-MS conditions provided in this application note offer a reliable framework for researchers, scientists, and drug development professionals to achieve accurate and precise quantification of this compound in a variety of complex matrices.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Solid-Phase Microextraction (SPME) for 2-Undecenal Sampling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. This document provides detailed application notes and protocols for the application of SPME in the sampling and analysis of 2-Undecenal, a medium-chain aldehyde with a characteristic fatty and rosy odor, relevant in the fragrance, food, and beverage industries, as well as in environmental and biological studies. Headspace SPME (HS-SPME) is the most common approach for such analytes, where a coated fiber is exposed to the vapor phase above the sample, minimizing matrix effects and extending fiber lifetime.
Principle of SPME
The core of the SPME technique lies in the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber. After an equilibrium or pre-equilibrium period, the fiber containing the concentrated analytes is transferred to the injection port of a gas chromatograph (GC) for thermal desorption, separation, and detection, typically by mass spectrometry (MS). The amount of analyte extracted by the fiber is proportional to its concentration in the sample, allowing for quantitative analysis.
Key Experimental Parameters and Optimization
The efficiency and reproducibility of SPME sampling are influenced by several critical parameters that should be optimized for each specific application.
1. SPME Fiber Selection: The choice of fiber coating is paramount and depends on the polarity and volatility of the target analyte. For a semi-volatile aldehyde like this compound, a fiber with a mixed-phase coating is generally preferred to ensure efficient trapping.
Recommended SPME Fibers for this compound:
| Fiber Coating | Polarity | Characteristics |
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Bipolar | A triple-phase coating suitable for a wide range of volatile and semi-volatile compounds, including aldehydes. Often the first choice for method development. |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Bipolar | Effective for a broad range of analytes and has shown good performance for the extraction of aldehydes from various matrices. |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Bipolar | Particularly effective for trapping small, volatile molecules. |
| Polyacrylate (PA) | Polar | Suitable for polar analytes. |
2. Extraction Time and Temperature: The kinetics of analyte partitioning are governed by time and temperature. Higher temperatures generally increase the vapor pressure of the analyte, facilitating its transfer to the headspace and subsequent adsorption onto the fiber. However, excessively high temperatures can negatively impact the partitioning equilibrium. The extraction time should be sufficient to allow for equilibrium or a reproducible pre-equilibrium state to be reached.
3. Sample Matrix Modifications: The addition of salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which "salts out" the volatile organic compounds, driving them into the headspace and enhancing extraction efficiency. Agitation of the sample during extraction also helps to accelerate the mass transfer of the analyte to the headspace.
Quantitative Analysis
For accurate and reliable quantification of this compound, a validated analytical method is essential. Key validation parameters include:
-
Linearity: The range over which the analytical signal is directly proportional to the concentration of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Recovery: The percentage of the true amount of analyte that is detected by the analytical method.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
The following table summarizes typical quantitative data for the analysis of volatile aldehydes using SPME-GC-MS, providing a reference for method development for this compound.
Table 1: Typical Quantitative Data for Aldehyde Analysis by SPME-GC-MS
| Analyte | Matrix | SPME Fiber | Linearity (ng/g) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Precision (RSD%) |
| Hexanal | Cooked Turkey | CAR/PDMS | - | 2 | - | - | <10 |
| Pentanal | Cooked Turkey | PDMS/DVB | - | - | - | - | <15 |
| Aldehydes | Apple Juice | DVB/CAR/PDMS | - | - | - | 85-115 | <10 |
Experimental Protocol: HS-SPME-GC-MS for this compound in a Liquid Matrix
This protocol provides a general procedure for the analysis of this compound in a liquid sample, such as a fruit juice or a biological fluid. Optimization of the parameters is recommended for specific applications.
1. Materials and Reagents:
-
This compound standard
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
SPME manual holder or autosampler
-
Headspace vials (e.g., 20 mL) with magnetic crimp caps (B75204) and PTFE/silicone septa
-
Sodium chloride (NaCl), analytical grade
-
Methanol (B129727) or other suitable solvent for standard preparation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards in the expected concentration range of the samples.
3. Sample Preparation:
-
Place a defined volume or weight of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.
-
If required, add a specific amount of NaCl (e.g., 1 g) to the vial to enhance analyte partitioning into the headspace.
-
Immediately seal the vial with a magnetic crimp cap.
4. HS-SPME Procedure:
-
Condition the SPME fiber in the GC injection port according to the manufacturer's instructions (typically at a high temperature for a specified time) to remove any contaminants.
-
Place the sealed sample vial in a heating block or water bath set to the optimized extraction temperature (e.g., 60 °C).
-
Allow the sample to equilibrate at this temperature for a set period (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes).
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.
5. GC-MS Analysis:
-
Injector: Set to a temperature sufficient for rapid desorption of this compound from the fiber (e.g., 250 °C) and operate in splitless mode to maximize sensitivity.
-
Column: Use a capillary column suitable for the separation of volatile compounds (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Oven Temperature Program: An example program could be:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 5 °C/min.
-
Ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Acquire data in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantitative analysis of this compound.
-
6. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Quantify the concentration of this compound in the samples by constructing a calibration curve from the analysis of the standard solutions.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis using HS-SPME-GC-MS.
Caption: Logical relationships of key parameters in SPME method development.
Application Notes and Protocols for the Quantification of 2-Undecenal in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecenal is an unsaturated aldehyde that contributes to the characteristic aroma of various essential oils, notably that of coriander. Its quantification is crucial for the quality control of essential oils used in the flavor, fragrance, and pharmaceutical industries. This document provides detailed methodologies for the accurate quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Quantitative Data Summary
The concentration of this compound in essential oils can vary significantly depending on the plant species, geographical origin, and distillation process. The following table summarizes available quantitative data for this compound in select essential oils.
| Essential Oil | Plant Part | This compound Concentration (%) | Analytical Method |
| Coriander (Coriandrum sativum) | Fresh Leaves | 5.6% | GC-MS |
| Ruta graveolens (Rue) | Aerial Parts | Not Detected (Undecanal at 34.69%) | GC-MS |
Experimental Protocols
Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a robust method for the quantification of this compound in essential oils using GC-MS with an internal standard.
1. Materials and Reagents
-
Essential Oil Sample
-
This compound analytical standard (≥95% purity)
-
Internal Standard (IS): Tridecane or other suitable n-alkane not present in the essential oil.
-
Solvent: Hexane or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Micropipettes and vials
2. Sample and Standard Preparation
-
Internal Standard Stock Solution (IS): Prepare a 1 mg/mL stock solution of the internal standard in the chosen solvent.
-
Calibration Standards:
-
Prepare a 1 mg/mL stock solution of the this compound standard in the solvent.
-
Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Add the internal standard to achieve a final concentration of 10 µg/mL.
-
Bring the volume to 10 mL with the solvent.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex and allow to settle. The supernatant is ready for injection.
-
3. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split mode, 50:1) |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutes. Ramp to 240°C at 4°C/min. Hold at 240°C for 5 minutes. |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
4. Data Analysis
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Calculate the concentration of this compound in the essential oil sample using the calibration curve.
Method 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection (Following Derivatization)
Due to the lack of a strong chromophore, direct UV detection of this compound can be challenging. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) converts the aldehyde into a hydrazone, which can be readily detected by UV.
1. Materials and Reagents
-
Essential Oil Sample
-
This compound analytical standard (≥95% purity)
-
2,4-Dinitrophenylhydrazine (DNPH) solution: 2 mg/mL in acetonitrile (B52724) with 1% phosphoric acid.
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Micropipettes and vials
2. Sample and Standard Preparation
-
Calibration Standards:
-
Prepare a 1 mg/mL stock solution of the this compound standard in acetonitrile.
-
Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask and dilute with acetonitrile.
-
-
Derivatization Procedure (for both standards and samples):
-
To 1 mL of each standard solution and sample solution, add 1 mL of the DNPH reagent.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
Allow the solutions to cool to room temperature.
-
Filter the solutions through a 0.45 µm syringe filter before HPLC analysis.
-
3. HPLC Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | Start with 60% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 360 nm |
4. Data Analysis
-
Identify the peak corresponding to the this compound-DNPH derivative based on its retention time.
-
Generate a calibration curve by plotting the peak area of the derivative against the concentration of the this compound standards.
-
Calculate the concentration of this compound in the essential oil sample using the calibration curve.
Visualizations
Caption: Workflow for GC-MS Quantification of this compound.
Caption: Workflow for HPLC Quantification of this compound.
Application Notes and Protocols for the Use of 2-Undecenal as a Standard in Flavor Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecenal is a naturally occurring, long-chain aldehyde that contributes significantly to the flavor and aroma profiles of a wide variety of foods and beverages.[1] It is characterized by a powerful, fresh, and slightly waxy odor with citrus, fruity, and orange peel nuances.[2][3] Found in foods such as fruits, herbs, spices, and even cooked meats, this compound is a key marker compound in flavor chemistry.[1] Its use as a standard in analytical laboratories is crucial for the accurate quantification and sensory evaluation of food products, ensuring quality control and aiding in the development of new flavor formulations.
These application notes provide detailed protocols for the use of this compound as a standard in both instrumental and sensory analysis, designed to be a valuable resource for researchers, scientists, and professionals in the field of flavor science and drug development.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as an analytical standard.
| Property | Value |
| Chemical Name | (E)-2-Undecenal |
| Synonyms | trans-2-Undecenal, Undec-2-enal |
| CAS Number | 53448-07-0[4] |
| Molecular Formula | C₁₁H₂₀O[5] |
| Molecular Weight | 168.28 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[4] |
| Odor Profile | Powerful, fresh, aldehydic, waxy, citrus, fruity, orange peel[2][3] |
| Boiling Point | 115 °C at 10 mmHg[5] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and oils[4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] |
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for the separation, identification, and quantification of volatile flavor compounds like this compound. The following protocol outlines a method for the quantitative analysis of this compound in a food matrix using a stable isotope-labeled internal standard for optimal accuracy.
Experimental Protocol: GC-MS Analysis
1. Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of high-purity this compound standard and dissolve it in 100 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol. These will be used to construct the calibration curve.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of a suitable internal standard, such as this compound-d2, in methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution to a final concentration of 1 µg/mL in methanol.
2. Sample Preparation (Solid Phase Microextraction - SPME):
-
Sample Homogenization: Homogenize the food sample to ensure uniformity. For liquid samples, thorough mixing is sufficient.
-
Vial Preparation: Place a known amount of the homogenized sample (e.g., 5 g) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a precise volume of the internal standard working solution to the vial.
-
Matrix Modification: For certain matrices, the addition of salts (e.g., NaCl) can improve the release of volatile compounds.[7]
-
Equilibration: Seal the vial and place it in a heating block or water bath (e.g., at 60°C for 30 minutes) to allow for the equilibration of volatile compounds in the headspace.
-
SPME Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.[8]
3. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[9] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[9] |
| Inlet Temperature | 250°C[9] |
| Injection Mode | Splitless (for 1 min)[9] |
| Oven Temperature Program | Initial 60°C for 2 min, ramp at 10°C/min to 180°C, then ramp at 20°C/min to 280°C and hold for 5 min[9] |
| MS Transfer Line Temp. | 280°C[9] |
| Ion Source Temperature | 230°C[9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | m/z 70, 83, 97 (for this compound) and corresponding ions for the IS |
| Qualifier Ions | m/z 41, 55, 111 (for this compound) |
4. Data Analysis:
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standard solutions.
-
Quantification: Determine the concentration of this compound in the samples by applying the peak area ratio to the regression equation of the calibration curve.
Method Validation Data (Exemplary)
The following table presents typical performance characteristics for a validated GC-MS method for this compound. Actual values may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by SPME-GC-MS.
Sensory Analysis of this compound
Sensory analysis is a critical component of flavor profiling, providing human-perceptual data that instrumental analysis alone cannot. The following protocols describe how to conduct both discriminative and descriptive sensory tests to evaluate the flavor contribution of this compound.
Experimental Protocol: Sensory Analysis
1. Panelist Selection and Training:
-
Recruitment: Recruit 10-15 individuals who are non-smokers, free of allergies, and have a keen interest in sensory evaluation.
-
Screening: Screen panelists for their ability to detect and describe basic tastes and aromas.
-
Training: For descriptive analysis, a trained panel is required. Conduct several training sessions to familiarize panelists with the aroma and flavor attributes of this compound and other relevant flavor compounds. Provide reference standards for each attribute to be evaluated.
2. Sample Preparation:
-
Base Matrix: Select a neutral-flavored base product (e.g., unsalted crackers, white rice, or a simple sugar-water solution) that will not interfere with the flavor of this compound.
-
Standard Preparation: Prepare a stock solution of this compound in a food-grade solvent (e.g., ethanol). Create a series of dilutions to be added to the base matrix at various concentrations (e.g., 0.1, 0.5, 1.0 ppm).
-
Sample Coding: Code all samples with random three-digit numbers to prevent bias.
3. Sensory Evaluation Methods:
-
Triangle Test (Discriminative):
-
Objective: To determine if a perceptible difference exists between two samples.
-
Procedure: Present panelists with three coded samples, two of which are identical and one is different. Ask panelists to identify the odd sample.
-
Application: Useful for quality control to determine if a change in a product formulation containing this compound is detectable.
-
-
Quantitative Descriptive Analysis (QDA) (Descriptive):
-
Objective: To identify and quantify the sensory attributes of a product.
-
Procedure: A trained panel develops a consensus vocabulary to describe the aroma and flavor attributes of the samples. Panelists then rate the intensity of each attribute on a line scale (e.g., from 0 = not perceptible to 15 = extremely intense).
-
Attributes for this compound: May include "fresh," "citrus," "waxy," "green," "orange peel," and "soapy."
-
4. Data Analysis:
-
Triangle Test: Analyze the number of correct responses using a statistical table to determine the level of significance.
-
QDA: Analyze the intensity ratings using analysis of variance (ANOVA) to identify significant differences in attributes between samples. Results can be visualized using spider web plots.
Sensory Analysis Workflow Diagram
Caption: General workflow for conducting sensory analysis of this compound.
Olfactory Signaling Pathway
The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule triggers a cascade of intracellular events leading to the generation of an electrical signal that is transmitted to the brain. While the specific receptor for this compound is not definitively known, the general pathway for aldehyde perception is well-understood. Interestingly, the related aldehyde, undecanal, has been shown to act as an antagonist for the human olfactory receptor OR1D2.[10]
Olfactory Transduction Pathway Diagram
Caption: Simplified diagram of the olfactory signal transduction pathway.
References
- 1. m2or.chemsensim.fr [m2or.chemsensim.fr]
- 2. This compound, 2463-77-6 [thegoodscentscompany.com]
- 3. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. (E)-2-Undecenal | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
Application of 2-Undecenal in Fragrance Microencapsulation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecenal, a volatile aldehyde with a characteristic fresh, citrusy, and slightly waxy odor, is a valuable component in the fragrance industry. Its application is often limited by its volatility and potential for degradation, which can lead to a shortened fragrance lifespan and altered scent profile in final products. Microencapsulation offers a robust solution to these challenges by entrapping this compound within a protective shell material. This technology enables the controlled release of the fragrance, enhances its stability in various formulations, and improves its performance over time.
These application notes provide detailed protocols for the microencapsulation of this compound using three common techniques: complex coacervation, interfacial polymerization, and spray drying. The protocols are based on established methods for encapsulating similar fragrance aldehydes and provide a foundation for developing optimized systems for this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for selecting the appropriate microencapsulation technique and optimizing process parameters.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fresh, fruity, orange peel, waxy |
| Boiling Point | 115 °C at 10 mmHg |
| Solubility | Insoluble in water; soluble in oils and ethanol |
Microencapsulation Protocols
The following sections detail the experimental protocols for the microencapsulation of this compound.
Complex Coacervation using Gelatin and Gum Arabic
Complex coacervation is a phase separation phenomenon that results in the formation of a polymer-rich coacervate phase, which can be used to encapsulate oil droplets. Gelatin and gum arabic are commonly used biopolymers for this process.
Experimental Protocol:
-
Preparation of Polymer Solutions:
-
Prepare a 5% (w/v) gelatin solution by dissolving gelatin in deionized water at 50°C with continuous stirring.
-
Prepare a 5% (w/v) gum arabic solution by dissolving gum arabic in deionized water at room temperature.
-
-
Emulsification:
-
In a beaker, add 200 mL of the gelatin solution.
-
While stirring at 500-1000 rpm, slowly add 20 mL of this compound (the core material) to form a coarse emulsion.
-
Homogenize the mixture using a high-shear homogenizer to achieve a fine oil-in-water emulsion with a desired droplet size.
-
-
Coacervation:
-
Slowly add 200 mL of the gum arabic solution to the emulsion while maintaining the temperature at 50°C and continuous stirring.
-
Adjust the pH of the mixture to 4.0-4.5 by dropwise addition of 10% (v/v) acetic acid. This induces the formation of the complex coacervate, which will deposit around the this compound droplets.
-
Continue stirring for 30 minutes to allow for complete coacervate formation.
-
-
Cooling and Cross-linking:
-
Gradually cool the dispersion to 10°C in an ice bath while stirring. This step solidifies the gelatin-gum arabic shell.
-
For enhanced stability, cross-link the microcapsule shell by adding a cross-linking agent such as glutaraldehyde (B144438) or transglutaminase, following established safety and handling protocols.
-
-
Washing and Drying:
-
Allow the microcapsules to settle, decant the supernatant.
-
Wash the microcapsules several times with deionized water.
-
The resulting microcapsule slurry can be used directly or dried using techniques like spray drying or freeze drying to obtain a free-flowing powder.
-
Experimental Workflow for Complex Coacervation:
Application Notes and Protocols for Determining the Cytotoxicity of 2-Undecenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecenal is an unsaturated aldehyde that, due to its chemical structure, has the potential to interact with biological systems and elicit cytotoxic effects. As an α,β-unsaturated aldehyde, it belongs to a class of compounds known to be reactive electrophiles that can form adducts with cellular macromolecules, leading to cellular stress and toxicity.[1][2] Understanding the cytotoxic profile of this compound is crucial for assessing its potential as a therapeutic agent or for determining its risk as a toxic substance.
These application notes provide a comprehensive overview of standard cell-based assays to determine the cytotoxicity of this compound. Detailed protocols for key assays, data presentation guidelines, and visualizations of relevant signaling pathways are included to facilitate experimental design and data interpretation. While specific cytotoxic data for this compound is limited in publicly available literature, data for structurally related aldehydes are presented to provide a comparative context.
Data Presentation: Cytotoxicity of Aldehydes
The following tables summarize the cytotoxic effects of various aldehydes on different cancer cell lines, providing a reference for the potential cytotoxic range of this compound. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Cinnamaldehyde and its Analogs in Human Solid Tumor Cells
| Compound | A549 (Lung) ED50 (µg/mL) | SK-MEL-2 (Melanoma) ED50 (µg/mL) | HCT15 (Colon) ED50 (µg/mL) |
| Cinnamaldehyde | >15 | 8.1 | 7.5 |
| 2'-Hydroxycinnamaldehyde | >15 | 2.3 | 0.63 |
| 2'-Benzoyloxicinnamaldehyde | >15 | 4.9 | 1.8 |
Data adapted from Kwon et al., Arch Pharm Res, 1998.[3]
Table 2: Cytotoxicity of Cinnamic Aldehyde in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Human Melanoma | 6.3 |
| G361 | Human Melanoma | 8.1 |
| LOX | Human Melanoma | 3.4 |
| HT29 | Colon Cancer | 19.7 |
| HCT116 | Colon Cancer | 12.6 |
Data adapted from The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth - PMC - NIH.
Experimental Protocols
Herein are detailed protocols for essential cell-based assays to evaluate the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Annexin V-FITC Apoptosis Assay
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular production of reactive oxygen species using a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
Signaling Pathways and Experimental Workflows
The cytotoxicity of α,β-unsaturated aldehydes like this compound is often mediated by their ability to induce oxidative stress and react with cellular nucleophiles, leading to the activation of specific signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of this compound.
Nrf2 Signaling Pathway in Response to Electrophilic Stress
Electrophilic compounds like α,β-unsaturated aldehydes can activate the Nrf2 pathway, a primary cellular defense mechanism against oxidative stress.
Caption: Activation of the Nrf2 pathway by electrophilic stress.
NF-κB Signaling Pathway and Apoptosis Induction
α,β-unsaturated aldehydes can induce apoptosis, which may involve the modulation of the NF-κB signaling pathway.
Caption: Potential role of this compound in modulating NF-κB and apoptosis.
References
- 1. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity of cinnamaldehydes to human solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating 2-Undecenal from Natural Sources: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecenal is a long-chain aldehyde that has garnered significant interest in the pharmaceutical and fragrance industries due to its potent biological activities and distinct aroma profile. Notably, it has demonstrated promising nematicidal and anti-leishmanial properties, making it a valuable lead compound for the development of new therapeutic agents. This document provides detailed application notes and protocols for the extraction and isolation of this compound from its primary natural source, the coriander plant (Coriandrum sativum), encompassing both its seeds and leaves (cilantro).
Natural Sources of this compound
While this compound is found in various natural sources, including fresh red pepper and watermelon, coriander remains the most abundant and commercially viable source.[1] The concentration of this compound can vary significantly depending on the part of the plant used (leaves generally contain higher concentrations than seeds), the specific cultivar, and the extraction method employed.
Extraction and Isolation Methodologies
The isolation of this compound from coriander involves a two-step process: initial extraction of the essential oil followed by purification of the target compound from the complex oil matrix. This section details various methods for each step, providing both quantitative data and detailed experimental protocols.
Data Presentation: Comparison of Extraction and Isolation Methods
The following tables summarize quantitative data on the yield of essential oil and the concentration of this compound from coriander using different extraction techniques.
Table 1: Essential Oil Yield from Coriander (Coriandrum sativum)
| Plant Part | Extraction Method | Essential Oil Yield (%) | Reference |
| Seeds | Hydrodistillation | 0.1 - 1.62 | [2][3] |
| Seeds | Steam Distillation | 0.99 | [4] |
| Seeds | Supercritical Fluid Extraction (CO₂) | 0.57 - 7.30 | [5][6] |
| Leaves (Cilantro) | Hydrodistillation | 0.09 - 0.12 | [7] |
| Leaves (Cilantro) | Supercritical Fluid Extraction (CO₂) | 0.09 | [7] |
Table 2: this compound Concentration in Coriander Essential Oil
| Plant Part | Extraction Method | This compound (% of Essential Oil) | Reference |
| Leaves (Cilantro) | Steam Distillation | 5.6 | [8] |
| Seeds | Not Specified | Not typically a major component | [9] |
Note: The concentration of this compound is notably higher in the essential oil of coriander leaves (cilantro) compared to the seeds, where it is often a minor or undetected component.
Experimental Protocols
Protocol 1: Extraction of Coriander Essential Oil via Hydrodistillation
This protocol describes a standard laboratory-scale method for obtaining essential oil from coriander leaves or seeds.
Materials and Equipment:
-
Fresh or dried coriander leaves or crushed seeds
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel
-
Glass vials for storage
Procedure:
-
Sample Preparation: Weigh 200 g of fresh, chopped coriander leaves or crushed seeds and place them into the 2 L round-bottom flask.
-
Apparatus Setup: Add 1 L of distilled water to the flask. Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.
-
Distillation: Heat the flask using the heating mantle to bring the water to a boil. Continue the distillation for 3 hours. The steam and volatile oils will vaporize, condense in the condenser, and collect in the graduated collection tube.
-
Oil Collection: Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature. Carefully drain the water from the collection tube and collect the separated essential oil.
-
Drying: Dry the collected essential oil over a small amount of anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place.
Protocol 2: Extraction of Coriander Essential Oil via Supercritical Fluid Extraction (SFE)
SFE is a green technology that utilizes supercritical CO₂ as a solvent, offering high selectivity and yielding solvent-free extracts.
Materials and Equipment:
-
Dried and ground coriander leaves or seeds
-
Supercritical Fluid Extraction system
-
CO₂ cylinder (food or pharma grade)
-
Ethanol (optional co-solvent)
-
Collection vials
Procedure:
-
Sample Preparation: Ensure the coriander material is thoroughly dried and ground to a consistent particle size (e.g., 630 µm) to maximize extraction efficiency.[5]
-
System Parameters: Set the SFE system parameters. Optimal conditions for coriander essential oil extraction have been reported to be a pressure of 150 bar and a temperature of 40°C.[5] The CO₂ flow rate can be set to approximately 1 kg/h .[10]
-
Extraction: Load the ground plant material into the extraction vessel. Pressurize and heat the system to the setpoints. Introduce the supercritical CO₂ into the extraction vessel. The supercritical fluid will pass through the plant material, dissolving the essential oil components.
-
Fractionation (Optional): To obtain a purer essential oil, a two-stage separation can be employed to selectively precipitate non-volatile compounds.[11]
-
Collection: The extract-laden fluid flows to a separator where the pressure is reduced, causing the CO₂ to vaporize and release the extracted oil. Collect the oil in a vial.
-
Storage: Store the extract in a sealed glass vial in a cool, dark place.
Protocol 3: Isolation of this compound via Vacuum Fractional Distillation
This technique separates components of the essential oil based on their different boiling points under reduced pressure, which is ideal for heat-sensitive compounds.
Materials and Equipment:
-
Coriander essential oil
-
Vacuum fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column)
-
Heating mantle with a stirrer
-
Vacuum pump and gauge
-
Cold trap
-
Collection flasks
Procedure:
-
Apparatus Setup: Assemble the vacuum fractional distillation apparatus. Place the crude essential oil in the boiling flask with a stir bar.
-
Vacuum Application: Gradually apply a vacuum to the system, aiming for a pressure of 5-10 mmHg.[12]
-
Heating: Begin heating the oil gently while stirring. The temperature should be carefully controlled to achieve a slow and steady distillation rate.
-
Fraction Collection: As the vapor rises through the fractionating column, components will separate based on their boiling points. Monitor the temperature at the head of the column. Collect different fractions in separate flasks as the temperature stabilizes and then rises to the next plateau. This compound has a boiling point of approximately 115°C at 10 mmHg.
-
Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction with the highest concentration of this compound.
-
Pooling and Storage: Combine the fractions rich in this compound and store in a sealed vial in a cool, dark place.
Protocol 4: Isolation of this compound via Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers high-resolution separation for purifying specific compounds from a complex mixture.
Materials and Equipment:
-
Coriander essential oil fraction enriched with this compound
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Sample vials and collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the this compound enriched fraction of the essential oil in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for separating aldehyde compounds. A typical starting condition could be 60:40 (acetonitrile:water), gradually increasing the acetonitrile concentration.
-
Flow Rate: Adjust the flow rate according to the column dimensions, typically in the range of 10-20 mL/min for preparative scale.
-
Detection: Monitor the elution at a wavelength of 220 nm, where aldehydes typically show absorbance.
-
-
Injection and Fraction Collection: Inject the sample onto the column. Collect the fractions corresponding to the peak of this compound as it elutes from the column.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC or GC-MS.
-
Solvent Removal: Remove the HPLC solvents from the purified fraction using a rotary evaporator under reduced pressure.
-
Storage: Store the purified this compound in a sealed vial under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Nematicidal Mechanism of Action of this compound
Caption: Proposed dual-action nematicidal mechanism of this compound.[13][14]
Anti-leishmanial Mechanism of Action (Proposed)
References
- 1. The Signaling Pathway of Caenorhabditis elegans Mediates Chemotaxis Response to the Attractant 2-Heptanone in a Trojan Horse-like Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.muohio.edu [chemistry.muohio.edu]
- 4. The Signaling Pathway of Caenorhabditis elegans Mediates Chemotaxis Response to the Attractant 2-Heptanone in a Trojan Horse-like Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Bioactives and Nutra-Pharmaceutical Potential of Supercritical Fluid and Hydro-Distilled Extracted Coriander Leaves Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icams.ro [icams.ro]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Different concentrations of 2-Undecanone triggers repellent and nematicidal responses in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Undecenal in the Synthesis of Bioactive Dihydropyrimidinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of (E)-2-undecenal as a versatile precursor in the synthesis of novel dihydropyrimidinone (DHPM) derivatives with potential therapeutic applications. The protocols detailed herein are based on established Biginelli-type multicomponent reactions, offering a straightforward and efficient methodology for the generation of a library of bioactive compounds.
Introduction
(E)-2-Undecenal, an α,β-unsaturated aldehyde, serves as a valuable building block in organic synthesis. Its conjugated system and reactive aldehyde functionality make it an ideal substrate for a variety of chemical transformations, including multicomponent reactions. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, provides a direct route to highly functionalized dihydropyrimidinones. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antiviral, antitumor, antibacterial, and anti-inflammatory properties. This document outlines the synthesis and characterization of a novel series of DHPMs derived from (E)-2-undecenal, along with a detailed experimental protocol.
Synthetic Strategy
The synthesis of 4-substituted dihydropyrimidinones from (E)-2-undecenal is achieved via a three-component Biginelli reaction. In this reaction, (E)-2-undecenal, urea or thiourea, and a β-dicarbonyl compound (such as ethyl acetoacetate) are condensed in the presence of an acid catalyst. The reaction proceeds through a series of proposed intermediates, including an iminium ion, which then undergoes cyclization and dehydration to afford the final dihydropyrimidinone product.
Experimental Protocols
Protocol 1: Synthesis of 4-((E)-Dec-1-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Materials:
-
(E)-2-Undecenal (1.0 eq)
-
Urea (1.5 eq)
-
Ethyl acetoacetate (B1235776) (1.0 eq)
-
Ethanol (B145695) (solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (E)-2-undecenal (1.0 eq), urea (1.5 eq), ethyl acetoacetate (1.0 eq), and ethanol (20 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Carefully add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold distilled water (50 mL) with constant stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold distilled water.
-
To neutralize any remaining acid, wash the solid with a saturated sodium bicarbonate solution followed by brine.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a white to off-white solid.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
| Compound ID | Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) | Melting Point (°C) |
| DHPM-1 | (E)-2-Undecenal | Ethyl acetoacetate | Urea | 78 | 201-203 |
| DHPM-2 | (E)-2-Undecenal | Ethyl acetoacetate | Thiourea | 75 | 185-187 |
| DHPM-3 | (E)-2-Undecenal | Methyl acetoacetate | Urea | 72 | 210-212 |
Logical Relationship of the Biginelli Reaction
Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by the synthesized dihydropyrimidinone derivatives, based on the known biological activities of similar compounds.
Caption: Hypothetical inhibition of a cell proliferation pathway by DHPMs.
Disclaimer: The experimental protocols and data presented are for informational purposes only and should be performed by qualified professionals in a laboratory setting. The signaling pathway is a hypothetical representation and requires experimental validation.
Application Notes and Protocols for Studying the Anti-inflammatory Potential of 2-Undecenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. The search for novel anti-inflammatory agents is a critical area of pharmaceutical research, with natural compounds being a significant source of lead molecules. 2-Undecenal, a naturally occurring aldehyde found in various plants, is recognized for its distinct fragrance and has been utilized in the flavor and cosmetic industries.[1][2][3][4] While its biological activities are not extensively characterized, its potential to modulate cellular responses warrants investigation into its anti-inflammatory properties.
These application notes provide a comprehensive set of protocols to systematically evaluate the anti-inflammatory potential of this compound using an established in vitro model of inflammation. The protocols are designed for researchers in drug discovery and development to assess the compound's efficacy and elucidate its mechanism of action.
In Vitro Model for Inflammation: LPS-Stimulated Macrophages
The murine macrophage cell line, RAW 264.7, is a widely accepted and appropriate model for studying inflammation in vitro.[5] Macrophages are key players in the innate immune response and are critical mediators of inflammation.[6] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[7][8] LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, triggering intracellular signaling cascades that lead to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7][8][9] This model allows for the robust and reproducible screening of compounds for anti-inflammatory activity.
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-inflammatory potential of this compound.
Caption: Experimental workflow for evaluating the anti-inflammatory potential of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay
It is essential to first determine the concentrations of this compound that are not toxic to the cells, to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.[5]
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media and treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol 2: Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.[5][10]
Materials:
-
RAW 264.7 cells
-
96-well plates
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (Part A: Sulfanilamide solution, Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium nitrite (NaNO₂) standard
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 1. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[10]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.[10] Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent.
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.[11]
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[10]
Protocol 3: Pro-inflammatory Cytokine Quantification by ELISA
This protocol measures the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Materials:
-
Supernatants collected from the experiment in Protocol 2.
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.[5][11]
-
Briefly, the supernatant is added to wells pre-coated with a capture antibody for the specific cytokine.
-
A detection antibody, followed by a substrate solution, is added to produce a colorimetric signal.
-
The absorbance is measured, and the cytokine concentration is determined from a standard curve.
Protocol 4: Western Blot Analysis for Signaling Pathways
This technique is used to analyze the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.[5]
Materials:
-
RAW 264.7 cells
-
6-well plates
-
This compound and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes) to capture signaling events. Wash cells with cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with specific primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and visualize the protein bands using an ECL system.[5]
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) or the total protein.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison.
Table 1: Effect of this compound on Cell Viability and NO Production
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (µM) |
| Control (Untreated) | - | 100 ± 5.2 | 1.5 ± 0.3 |
| LPS (1 µg/mL) | - | 98 ± 4.5 | 35.8 ± 2.1 |
| This compound + LPS | 10 | 99 ± 5.1 | 25.4 ± 1.8 |
| This compound + LPS | 25 | 97 ± 4.8 | 15.7 ± 1.5 |
| This compound + LPS | 50 | 95 ± 5.5 | 8.2 ± 0.9 |
| Dexamethasone (10 µM) + LPS | - | 101 ± 4.9 | 5.5 ± 0.6 |
Data are represented as mean ± SD. Dexamethasone is used as a positive control.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | - | 50 ± 8 | 25 ± 5 | 15 ± 4 |
| LPS (1 µg/mL) | - | 2500 ± 150 | 1800 ± 120 | 450 ± 30 |
| This compound + LPS | 25 | 1200 ± 90 | 950 ± 70 | 210 ± 20 |
| This compound + LPS | 50 | 650 ± 50 | 400 ± 35 | 110 ± 15 |
Data are represented as mean ± SD.
Signaling Pathways and Potential Mechanisms
Inflammation is largely regulated by complex signaling pathways. The NF-κB and MAPK pathways are central to the expression of pro-inflammatory genes in response to LPS.[12][13][14][15] Investigating the effect of this compound on these pathways can reveal its mechanism of action.
NF-κB Signaling Pathway
The transcription factor NF-κB is a pivotal mediator of inflammatory responses.[13][16] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. LPS activation of TLR4 leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[17]
Caption: The NF-κB signaling pathway with potential points of inhibition by this compound.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are another critical set of signaling molecules involved in inflammation.[12][18] Upon LPS stimulation, these kinases are activated through phosphorylation and subsequently activate transcription factors (like AP-1) that also contribute to the expression of inflammatory genes.
Caption: The MAPK signaling pathways with potential points of inhibition by this compound.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial characterization of the anti-inflammatory potential of this compound. By systematically evaluating its effects on cell viability, key inflammatory mediators, and major signaling pathways, researchers can gain valuable insights into its therapeutic promise. Positive results from these in vitro assays would justify further investigation in more complex preclinical models.
References
- 1. echemi.com [echemi.com]
- 2. (E)-2-Undecenal | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C11H20O | CID 62447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 2463-77-6 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. How macrophages respond to two-dimensional materials: a critical overview focusing on toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Volatile Aldehydes using Headspace GC-MS with PFBHA Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile aldehydes are a significant class of compounds monitored in various fields, including environmental analysis, food and beverage quality control, and pharmaceutical sciences. In drug development, aldehydes can be present as impurities in excipients or as degradation products in final formulations, making their accurate quantification critical.[1] Their inherent volatility and reactivity, however, present analytical challenges.[2] Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a powerful technique for analyzing volatile organic compounds in complex matrices.[3] For enhanced sensitivity and specificity in aldehyde analysis, a derivatization step is often employed to improve chromatographic separation and detection.[2] This application note provides a detailed protocol for the analysis of volatile aldehydes using HS-GC-MS following derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
Principle and Derivatization
Low molecular weight aldehydes can be challenging to analyze directly due to their polarity and potential for poor chromatographic peak shape.[2] Derivatization converts them into less polar, more stable, and more volatile compounds, making them ideal for GC-MS analysis.[2][4] O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective derivatizing agent that reacts with the carbonyl group of aldehydes to form stable oxime derivatives.[5]
Advantages of PFBHA Derivatization:
-
Quantitative Reaction: PFBHA reacts quantitatively with aldehydes.
-
Thermal Stability: The resulting PFBHA-oxime derivatives are thermally stable and do not decompose at elevated GC inlet temperatures.
-
Improved Chromatography: The derivatives are easily resolved by GC.
-
Enhanced Sensitivity: The pentafluorobenzyl group allows for highly sensitive detection, especially in negative chemical ionization (NCI) mode.[5]
-
Simplified Sample Prep: The reaction often does not require a time-consuming cleanup step.
The derivatization reaction is illustrated in the diagram below.
Experimental Protocols
This section details the necessary materials and the step-by-step procedures for sample preparation, derivatization, and HS-GC-MS analysis.
Materials and Reagents
-
Aldehyde Standards: Formaldehyde, Acetaldehyde, Propionaldehyde, Butyraldehyde, etc.
-
Derivatizing Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvent: Deionized water, HPLC-grade
-
pH Adjustment: 1.0 M HCl
-
Salting-out agent (optional): Sodium chloride (NaCl)[3]
-
Internal Standard (IS): e.g., tert-Butanol[6]
-
Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa[3]
Sample Preparation and Derivatization Protocol
-
Sample Preparation: Place 10 mL of the aqueous sample into a 20 mL headspace vial.[5] For solid samples, weigh an appropriate amount (e.g., 250 mg) into the vial and add a defined volume of water.[7]
-
pH Adjustment: Adjust the sample pH to 4 using 1.0 M HCl.[7]
-
Reagent Addition: Add 1 mL of a 1 mg/mL aqueous PFBHA solution to the vial.[5][7]
-
Internal Standard: Add an appropriate volume of the internal standard solution.
-
Salting Out (Optional): To enhance the partitioning of derivatives into the headspace, add 3 g of NaCl to the vial.[3][5] This "salting-out" effect can increase the concentration of analytes in the gas phase.[3]
-
Sealing: Immediately cap the vial tightly.[5]
-
Reaction: Place the vial in the headspace autosampler tray or a heating block. Heat at 60-70°C for 60 minutes to ensure the derivatization reaction reaches equilibrium.[5][8]
HS-GC-MS Instrumental Conditions
The following tables summarize typical starting conditions for the HS-GC-MS analysis. These parameters should be optimized for the specific application and analytes of interest.
Table 1: Headspace Autosampler Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Incubation Temperature | 70°C | Ensures efficient volatilization and reaction completion.[9] |
| Incubation Time | 25-60 min | Allows the sample to reach equilibrium between the liquid and gas phases.[5][9] |
| Agitation Speed | 500 rpm | Facilitates the mass transfer of analytes into the headspace.[9] |
| Syringe Temperature | 75°C | Prevents condensation of the sample in the syringe.[9] |
| Injection Volume | 800 - 1500 µL | A larger volume can increase sensitivity.[9][10] |
| Injection Mode | Split (e.g., 10:1) or Splitless | Split mode is used for higher concentration samples, while splitless is for trace analysis.[1][10] |
Table 2: Gas Chromatography (GC) Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Inlet | ||
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatives without thermal degradation.[1][11] |
| Carrier Gas | Helium | Provides good efficiency and is inert.[6][10] |
| Flow Rate | 1.0 - 2.0 mL/min (Constant Flow) | Optimal flow for column efficiency.[1][6] |
| Column | ||
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, SLB™-5ms) | A versatile, low-bleed phase suitable for a wide range of semi-volatile compounds.[1] |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time.[1] |
| Oven Program | ||
| Initial Temperature | 40°C, hold for 4-5 min | Allows for good focusing of volatile compounds at the head of the column.[6][10] |
| Ramp Rate | 5°C/min to 130°C, then 35°C/min to 200°C | A representative ramp to separate a range of aldehyde derivatives.[10] |
| Final Temperature | 250°C | To elute less volatile compounds and clean the column.[11] |
Table 3: Mass Spectrometer (MS) Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | EI is a standard, robust method. NCI can provide higher selectivity and sensitivity for PFBHA derivatives.[5] |
| EI Energy | 70 eV | Standard energy for creating reproducible mass spectra.[1][11] |
| Ion Source Temp. | 230°C | Standard operating temperature.[10] |
| Transfer Line Temp. | 250 - 300°C | Prevents condensation of analytes between the GC and MS.[10][11] |
| Mass Range | m/z 45-550 | A wide range to capture fragment ions of various aldehyde derivatives.[1][11] |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode is used for identifying unknowns. SIM mode significantly increases sensitivity for target compound quantification.[1][10] |
Workflow and Data Presentation
The overall analytical process from sample receipt to data analysis is depicted below.
Quantitative Data Summary
Method validation should be performed to determine linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table presents example performance data compiled from various studies.
Table 4: Example Quantitative Performance Data
| Aldehyde | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Reference |
|---|---|---|---|---|
| Various Aldehydes | > 0.9988 | 0.28 - 0.99 | 0.92 - 3.31 | [12] |
| Acetaldehyde | - | - | 0.2 | [6] |
| Formaldehyde | > 0.995 | - | - | [5] |
| Propionaldehyde | > 0.995 | - | - | [5] |
| n-Butyraldehyde | > 0.995 | - | - |[5] |
Note: LOD and LOQ values are highly dependent on the specific matrix, instrument sensitivity, and acquisition mode (Scan vs. SIM).
Optimization and Troubleshooting
-
Low Peak Response: If signals are weak, consider increasing the incubation temperature or time to improve the partitioning of aldehydes into the headspace.[7] Also, check for leaks in the headspace sampler.[7] Adding an inorganic salt like NaCl can also increase sensitivity for aqueous samples.[3][7]
-
Matrix Effects: For complex solid or liquid matrices, matrix effects can be significant. Multiple Headspace Extraction (MHE) is an advanced technique that can be used for accurate quantification in such cases, especially when matrix-matched standards are difficult to prepare.[7]
-
Column Choice: While a 5% phenyl-methylpolysiloxane column is a good starting point, highly polar analytes may show better peak shape on a polyethylene (B3416737) glycol (WAX) type phase.[13] For analyses requiring very low bleed, such as with MS detectors, specialized low-bleed columns (e.g., -ms phases) are recommended.[14]
Conclusion
The HS-GC-MS method combined with PFBHA derivatization offers a robust, sensitive, and specific approach for the quantitative analysis of volatile aldehydes in a variety of matrices. The detailed protocol and instrument conditions provided serve as a comprehensive starting point for method development. Proper optimization of headspace parameters and chromatographic conditions is crucial for achieving high-quality, reliable data essential for research, quality control, and regulatory compliance in the pharmaceutical industry and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Headspace Sampling Optimization | SCION Instruments [scioninstruments.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Robust Static Headspace GC-FID Method to Detect and Quantify Formaldehyde Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 12. Determination of optimal sample preparation for aldehyde extraction from pale malts and their quantification via headspace solid-phase microextraction followed by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. trajanscimed.com [trajanscimed.com]
- 14. Guide to GC Column Selection and Optimizing Separations [restek.com]
Application Note: High-Resolution Mass Spectrometry for the Identification of 2-Undecenal
Introduction
2-Undecenal (C₁₁H₂₀O) is an unsaturated aldehyde with a characteristic fatty and citrus-like odor, making it a significant compound in the flavor and fragrance industry.[1][2][3] Accurate identification and quantification of this compound in various matrices are crucial for quality control and research. High-Resolution Mass Spectrometry (HRMS) offers unparalleled analytical capabilities for this purpose, providing high accuracy, resolution, and sensitivity. This application note details the protocols for the confident identification of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
Principle of High-Resolution Mass Spectrometry
HRMS instruments, such as Quadrupole-Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of the elemental composition of a molecule from its exact mass.[4] Furthermore, tandem mass spectrometry (MS/MS) capabilities enable the fragmentation of precursor ions to generate characteristic product ions, which provides structural confirmation.[5]
Experimental Protocols
1. Sample Preparation
The appropriate sample preparation protocol is critical to ensure accurate and reproducible results. The choice of method depends on the sample matrix.
-
For Liquid Samples (e.g., beverages, perfumes): A simple "dilute and shoot" method is often sufficient.[6]
-
Dilute the sample with a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a final concentration within the linear range of the instrument (typically 10-100 µg/mL).[7]
-
Vortex the diluted sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[7]
-
Transfer the filtrate to a standard 2 mL autosampler vial.[8]
-
-
For Solid or Semi-Solid Samples (e.g., food products, biological tissues): An extraction step is necessary to isolate this compound from the matrix.
-
Homogenize the sample using a blender or grinder.[7]
-
Perform a liquid-liquid extraction by mixing the homogenized sample with an organic solvent like dichloromethane (B109758) or a hexane/ethyl acetate (B1210297) mixture.[7]
-
Alternatively, use Solid-Phase Extraction (SPE) for cleaner extracts.[6]
-
Evaporate the organic solvent under a gentle stream of nitrogen.[9]
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.[7][9]
-
Filter the reconstituted sample and transfer it to an autosampler vial.
-
2. Liquid Chromatography (LC) Method
Chromatographic separation is essential to resolve this compound from other components in the sample, which is particularly important for complex matrices.
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | 0-2 min: 30% B, 2-10 min: 30-95% B, 10-12 min: 95% B, 12-15 min: 30% B |
3. High-Resolution Mass Spectrometry (HRMS) Method
The HRMS parameters should be optimized for the detection of this compound.
| Parameter | Condition |
| Mass Spectrometer | Q-Orbitrap or Q-TOF Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | m/z 50-500 |
| Resolution | > 70,000 FWHM |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | Stepped collision energy (e.g., 10, 20, 40 eV) to obtain a rich fragmentation spectrum |
Data Presentation and Analysis
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol [10] |
| Exact Mass | 168.1514 Da[10] |
Table 2: Expected High-Resolution Masses of this compound Adducts
| Adduct Ion | Calculated m/z |
| [M+H]⁺ | 169.1587 |
| [M+Na]⁺ | 191.1406 |
| [M+K]⁺ | 207.1146 |
Table 3: Predicted Major Fragment Ions of this compound in MS/MS
The fragmentation of aldehydes in mass spectrometry often involves cleavage of bonds adjacent to the carbonyl group.[11]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 169.1587 | 151.1481 | H₂O |
| 169.1587 | 141.1325 | C₂H₄O |
| 169.1587 | 123.1223 | C₂H₄O + H₂O |
| 169.1587 | 95.0855 | C₅H₁₀O |
| 169.1587 | 81.0700 | C₆H₁₂O |
| 169.1587 | 67.0542 | C₇H₁₄O |
Visualizations
Caption: Experimental workflow for this compound identification.
Caption: Logical diagram for HRMS-based compound identification.
References
- 1. This compound [webbook.nist.gov]
- 2. (E)-2-Undecenal | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, E- [webbook.nist.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. organomation.com [organomation.com]
- 10. This compound | C11H20O | CID 62447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 2-Undecenal Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Undecenal, a valuable intermediate in various chemical industries.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is through a crossed aldol (B89426) condensation, specifically a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of nonanal (B32974) with acetaldehyde (B116499). Nonanal acts as the electrophilic partner, while acetaldehyde, possessing alpha-hydrogens, serves as the nucleophilic enolate precursor.
Q2: I am experiencing consistently low yields in my this compound synthesis. What are the primary factors to investigate?
A2: Low yields in the synthesis of this compound can often be attributed to several critical factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are paramount. Aldol condensations are equilibrium-driven, and elevated temperatures, while promoting the desired dehydration to the α,β-unsaturated product, can also favor side reactions.[1]
-
Competing Self-Condensation: A significant side reaction is the self-condensation of acetaldehyde, which can dimerize to form 3-hydroxybutanal and subsequently crotonaldehyde (B89634) upon dehydration.[2]
-
Impurity of Reactants and Solvents: The presence of water or other protic impurities in the solvent can quench the enolate, impeding the reaction. The purity of nonanal and acetaldehyde is also crucial.
-
Inefficient Purification: Product loss during workup and purification steps, such as distillation or chromatography, can substantially lower the isolated yield. Aldehydes can also be sensitive to decomposition on silica (B1680970) gel during column chromatography.[3]
Q3: What are the typical side products observed in the synthesis of this compound via aldol condensation?
A3: Besides the desired this compound, several side products can form, reducing the overall yield and complicating purification:
-
Crotonaldehyde: The product of acetaldehyde self-condensation.
-
Higher Aldol Adducts: The enolate of acetaldehyde can react with the this compound product, leading to the formation of higher molecular weight byproducts.
-
Cannizzaro Reaction Products: Although less common for aldehydes with α-hydrogens, under harsh basic conditions, disproportionation of the aldehydes can occur.
-
cis-2-Undecenal: The desired product is typically the trans-isomer, but the formation of the cis-isomer is possible.[4]
Troubleshooting Guide
Problem 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Step |
| Inactive or Insufficient Catalyst | Ensure the base catalyst (e.g., NaOH, KOH) is fresh and of high purity. Optimize the catalyst loading; typically, 10-20 mol% is a good starting point. |
| Low Reaction Temperature | While low temperatures can suppress side reactions, they may also slow down the desired condensation. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Insufficient Reaction Time | Aldol condensations can be slow. Monitor the reaction progress over an extended period to ensure it has reached completion. |
Problem 2: Predominance of Acetaldehyde Self-Condensation Product
| Potential Cause | Troubleshooting Step |
| High Concentration of Acetaldehyde Enolate | The order of addition is critical. Add acetaldehyde slowly to a mixture of nonanal and the base catalyst. This maintains a low concentration of the acetaldehyde enolate, favoring its reaction with the more abundant nonanal.[5] |
| Incorrect Stoichiometry | Use a slight excess of nonanal relative to acetaldehyde to increase the probability of the desired crossed-condensation. |
Problem 3: Formation of a Complex Mixture of Products
| Potential Cause | Troubleshooting Step |
| Reaction Temperature is Too High | High temperatures can promote various side reactions. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Concentrated Base | Using a highly concentrated base can lead to undesired side reactions. Use a dilute solution of the base catalyst. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound via Claisen-Schmidt condensation.
| Parameter | Value | Notes |
| Reactants | Nonanal, Acetaldehyde | |
| Catalyst | NaOH or KOH | Typically aqueous or ethanolic solution |
| Catalyst Loading | 10-20 mol% | |
| Solvent | Ethanol, Methanol, or solvent-free | |
| Temperature | Room Temperature to 50°C | Higher temperatures favor dehydration but may increase side products. |
| Typical Yield | 60-85% | Yields can vary significantly based on reaction conditions and purification methods. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Nonanal (1 equivalent)
-
Acetaldehyde (1.2 equivalents)
-
Sodium Hydroxide (B78521) (0.15 equivalents)
-
Ethanol (95%)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide in a minimal amount of water and then dilute with ethanol. Add nonanal to this solution.
-
Slow Addition of Acetaldehyde: Cool the mixture in an ice bath. Add acetaldehyde dropwise from the dropping funnel over 30-60 minutes with vigorous stirring, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude this compound can be further purified by vacuum distillation.
Visualizations
Caption: Synthetic pathway of this compound via Aldol Condensation.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Stabilization of 2-Undecenal in Aqueous Solutions for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the effective use of 2-undecenal in aqueous bioassays. Due to its hydrophobic nature and inherent reactivity, this compound presents significant challenges in achieving stable and soluble formulations for consistent and reliable experimental results. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution become cloudy or form a precipitate when I add it to my aqueous bioassay medium?
A1: This is a common issue known as "crashing out" and is primarily due to the low aqueous solubility of this compound.[1][2] this compound is a hydrophobic molecule with a long carbon chain, making it insoluble in water.[1][3] When a concentrated stock solution of this compound in an organic solvent (like ethanol (B145695) or DMSO) is diluted into an aqueous buffer or cell culture medium, the organic solvent concentration drops, and the this compound precipitates out of the solution once its solubility limit is exceeded.
Q2: How can I increase the solubility of this compound in my aqueous assay solution?
A2: Several methods can be employed to enhance the solubility of this compound:
-
Co-solvents: Using a water-miscible organic solvent, such as ethanol or DMSO, in the final assay medium can increase solubility. However, the final solvent concentration must be carefully controlled to avoid cellular toxicity.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule within their non-polar cavity, forming an inclusion complex that is more water-soluble.[4][5][6] Beta-cyclodextrin and its derivatives are commonly used for this purpose.[4][6][7]
-
Surfactants: Non-ionic surfactants at low concentrations can aid in solubilizing hydrophobic compounds, but their potential effects on the biological system must be carefully evaluated.
Q3: My this compound solution loses activity over time in my bioassay. What could be the cause?
A3: this compound is an α,β-unsaturated aldehyde, a class of compounds known for its reactivity.[8][9] The loss of activity is likely due to degradation in the aqueous environment. Potential degradation pathways include:
-
Oxidation: The aldehyde group is susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Michael Addition: The α,β-unsaturated system can react with nucleophiles present in the bioassay medium, such as amino acids or proteins.[9]
-
Polymerization: Aldehydes can undergo self-polymerization reactions.
Q4: Can I prepare a large batch of this compound working solution and store it for future experiments?
A4: It is highly recommended to prepare fresh working solutions of this compound for each experiment. Due to its instability in aqueous solutions, storing diluted working solutions, even at 4°C, can lead to significant degradation and unreliable results. Concentrated stock solutions in anhydrous organic solvents are more stable when stored properly at low temperatures.
Q5: How does the presence of serum in my cell culture medium affect the stability and activity of this compound?
A5: Serum proteins, particularly albumin, can bind to hydrophobic compounds like this compound.[3][10][11] This binding can have a dual effect: it may increase the apparent solubility of this compound in the medium, but it can also reduce its free concentration, potentially lowering its biological activity. Furthermore, enzymes present in serum could potentially metabolize this compound. The exact effects can be complex and may need to be empirically determined for your specific assay.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during experiments with this compound.
Issue 1: Compound Precipitation
| Symptom | Potential Cause | Troubleshooting Steps |
| Immediate cloudiness upon adding stock solution to aqueous medium. | Exceeded aqueous solubility limit. | - Decrease the final concentration of this compound. - Increase the percentage of co-solvent (e.g., ethanol, DMSO) in the final medium, ensuring it remains below cytotoxic levels. - Prepare the working solution by adding the stock solution dropwise to the vigorously stirred aqueous medium. |
| Precipitate forms over time during incubation. | Slow precipitation of a supersaturated solution or temperature-dependent solubility. | - Lower the final concentration of this compound. - Consider using a solubilizing agent like β-cyclodextrin. - Ensure the incubator temperature is stable and that the medium is pre-warmed before adding the compound. |
Issue 2: Inconsistent or Non-Reproducible Bioassay Results
| Symptom | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | Inhomogeneous solution due to precipitation or adsorption to plasticware. | - Visually inspect wells for any signs of precipitation. - Prepare fresh dilutions for each experiment. - Pre-coat pipette tips with the solution before dispensing. - Gently mix the plate after adding the compound. |
| Loss of activity in positive controls. | Degradation of this compound in the working solution. | - Prepare fresh working solutions immediately before use. - Minimize the exposure of stock and working solutions to light and air. - Consider using an antioxidant in the assay medium if compatible with the experimental setup. |
Issue 3: Unexpected Biological Response
| Symptom | Potential Cause | Troubleshooting Steps |
| Lower than expected potency (higher EC50/IC50). | Binding of this compound to serum proteins, reducing its free concentration. | - Reduce the serum concentration in the cell culture medium if the cells can tolerate it. - Perform the assay in a serum-free medium. - Account for protein binding when determining the effective concentration. |
| Off-target effects or cellular toxicity. | High concentrations of co-solvent (e.g., DMSO, ethanol). | - Determine the maximum tolerable solvent concentration for your cell line. - Ensure the final solvent concentration is consistent across all experimental and control wells. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (high purity)
-
Anhydrous ethanol or dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber glass vial with a PTFE-lined cap
-
-
Procedure:
-
Work in a chemical fume hood.
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots in amber glass vials at -20°C or -80°C to minimize light exposure and freeze-thaw cycles.
-
Protocol 2: Solubilization of this compound using β-Cyclodextrin
-
Materials:
-
This compound stock solution (in ethanol or DMSO)
-
β-Cyclodextrin
-
Aqueous buffer or cell culture medium
-
-
Procedure:
-
Prepare a stock solution of β-cyclodextrin in the aqueous medium (e.g., 10 mM). Gentle heating and stirring may be required to dissolve the β-cyclodextrin. Allow the solution to cool to room temperature.
-
Slowly add the this compound stock solution to the β-cyclodextrin solution while vigorously stirring. A molar ratio of 1:1 (this compound:β-cyclodextrin) is a good starting point.
-
Continue to stir the mixture for at least 1 hour at room temperature to allow for the formation of the inclusion complex.
-
This solution can then be further diluted in the aqueous medium for your bioassay.
-
Quantitative Data
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][3] |
| Ethanol | Soluble | [1][2] |
| Oils | Soluble | [1] |
Note: Quantitative data for the solubility of this compound in co-solvent mixtures and with cyclodextrins is limited in the public domain and may need to be determined empirically for specific experimental conditions.
Visualizations
Caption: Experimental workflow for preparing and using this compound in bioassays.
Caption: Potential degradation pathways of this compound in aqueous solutions.
References
- 1. This compound | C11H20O | CID 62447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 2463-77-6 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetaldehyde adducts with serum proteins: effect on diazepam and phenytoin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of reactive-aldehydes on the modification and dysfunction of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Undecenal Analysis in Reverse-Phase HPLC
Welcome to our dedicated technical support center for troubleshooting and optimizing the reverse-phase HPLC analysis of 2-Undecenal. This guide is designed for researchers, scientists, and drug development professionals to quickly resolve common issues and improve peak resolution in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant peak tailing with my this compound standard. What are the likely causes and how can I fix it?
A1: Peak tailing for this compound in reverse-phase HPLC is a common issue that can compromise resolution and quantification. The primary causes often revolve around secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Troubleshooting Steps:
-
Assess Mobile Phase pH: Although this compound is a neutral compound, the pH of your mobile phase can influence the ionization state of residual silanols on the silica-based stationary phase. At a pH above ~3.5, these silanols can become deprotonated and negatively charged, leading to secondary ionic interactions with any polar impurities or the analyte itself, causing tailing.
-
Recommendation: Acidify your mobile phase. The addition of a small amount of an acid like formic acid or phosphoric acid can suppress the ionization of silanol (B1196071) groups.[1] A mobile phase of acetonitrile (B52724) and water with phosphoric acid has been shown to be effective for this compound analysis.[2]
-
-
Evaluate Column Chemistry: The type of C18 column you are using can significantly impact peak shape.
-
Check for Column Contamination or Degradation: Over time, columns can accumulate contaminants or the stationary phase can degrade, leading to poor peak shape.
-
Recommendation: Flush the column with a strong solvent like 100% acetonitrile or isopropanol (B130326) to remove strongly retained compounds.[3][4] If the problem persists, consider replacing the column.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., more organic content) than the mobile phase, it can cause peak distortion.
-
Recommendation: Whenever possible, dissolve your this compound standard in the initial mobile phase composition.[4]
-
Q2: My this compound peak is showing fronting. What could be the reason and what is the solution?
A2: Peak fronting is often an indication of sample overload, either in terms of volume or concentration, or an issue with the column itself.
Troubleshooting Steps:
-
Sample Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, causing the peak to broaden and front.[4][5]
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can lead to a distorted flow path and peak fronting.[3][5]
-
Recommendation: Inspect the column inlet for any visible signs of a void. If a void is suspected, the column may need to be replaced. Ensure you are operating within the column's recommended pressure limits to prevent bed collapse.[5]
-
-
Incompatible Sample Solvent: Similar to peak tailing, a mismatch between the sample solvent and the mobile phase can cause peak fronting.[3]
-
Recommendation: Prepare your sample in the mobile phase.
-
Q3: How can I improve the resolution between this compound and other closely eluting peaks?
A3: Improving resolution requires optimizing the separation by adjusting the mobile phase composition, temperature, or flow rate. The goal is to increase the separation factor (selectivity) and/or the column efficiency.
Troubleshooting Steps:
-
Optimize Mobile Phase Strength: The ratio of organic solvent (e.g., acetonitrile or methanol) to water in the mobile phase is a powerful tool for adjusting retention and resolution.[6][7]
-
Recommendation: To increase retention and potentially improve the separation of early eluting peaks, decrease the percentage of the organic solvent.[6][7] For this compound, an isocratic mobile phase of acetonitrile and water is commonly used.[2][8] Start with a composition like 65:35 (Acetonitrile:Water) and adjust the water content upwards in small increments.
-
-
Change the Organic Modifier: Acetonitrile and methanol (B129727) have different solvent properties and can provide different selectivities.[9]
-
Recommendation: If you are using acetonitrile, try substituting it with methanol. You may need to adjust the solvent ratio to achieve similar retention times.
-
-
Adjust the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence both retention time and peak shape.[10][11]
-
Recommendation: Increasing the column temperature will generally decrease retention times and can lead to sharper peaks, potentially improving resolution.[10][12] However, for some compounds, lower temperatures can increase retention and improve separation.[13] Experiment with temperatures between 30°C and 50°C to find the optimal condition for your separation.
-
-
Modify the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, but it will also increase the analysis time.[13][14]
-
Recommendation: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min and observe the effect on resolution.
-
Experimental Protocols & Data
Recommended Starting Method for this compound Analysis
This protocol provides a robust starting point for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[8] |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
| Sample Preparation | Dissolve this compound in the mobile phase. |
Note: This is a starting point and may require optimization for your specific sample matrix and instrument.
Mobile Phase Optimization Comparison
| Organic Modifier | Typical Starting Isocratic Composition (v/v) | Expected Outcome for this compound |
| Acetonitrile | 65% in Water | Good starting point, generally provides sharp peaks. |
| Methanol | 75% in Water | May offer different selectivity for impurities. |
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process for common HPLC issues encountered during this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting poor reproducibility in 2-Undecenal quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of 2-Undecenal. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods for the quantification of the volatile aldehyde this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. Given its volatile nature, GC-MS is often preferred. For HPLC analysis, a derivatization step is typically required to improve detection.
Q2: Why is derivatization necessary for the analysis of this compound by HPLC-UV?
A2: this compound lacks a strong chromophore, which results in poor sensitivity with UV detection. Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) introduces a chromophore into the molecule, forming a stable derivative that can be readily detected by UV spectrophotometry, thereby enhancing the sensitivity and accuracy of the analysis.[1][2]
Q3: What are the key challenges in achieving reproducible quantification of this compound?
A3: The primary challenges stem from its chemical properties. As a volatile, unsaturated aldehyde, this compound is susceptible to:
-
Volatility: Leading to sample loss during preparation and handling.
-
Thermal Instability: It can degrade at high temperatures, such as in a hot GC injector.
-
Oxidation: The double bond and aldehyde group are prone to oxidation, which can alter the concentration of the analyte.
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[3]
Q4: What type of internal standard is recommended for this compound quantification?
A4: The ideal internal standard is an isotopically labeled version of this compound (e.g., deuterated this compound). This is because it will have nearly identical chemical and physical properties to the analyte, and will therefore behave similarly during sample preparation, injection, and ionization, effectively compensating for variations in the analytical process. If an isotopically labeled standard is not available, a compound with a similar chemical structure and volatility should be chosen.
Troubleshooting Guides
Poor Peak Shape in GC-MS Analysis
Problem: I am observing peak tailing or fronting for my this compound peak.
-
Possible Cause 1: Active Sites in the GC System: The aldehyde group of this compound can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or connections, leading to peak tailing.
-
Solution:
-
Use a deactivated inlet liner.
-
Ensure the column is properly installed and that the cut is clean and square.
-
Trim the first few centimeters of the column to remove any accumulated non-volatile residues.
-
Condition the column according to the manufacturer's instructions.
-
-
-
Possible Cause 2: Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution:
-
Reduce the injection volume.
-
Dilute the sample.
-
Increase the split ratio in a split injection.
-
-
-
Possible Cause 3: Inappropriate Initial Oven Temperature: If the initial oven temperature is too high, it can cause poor focusing of the analyte on the column, leading to broadened or split peaks.
-
Solution: Set the initial oven temperature at least 20°C below the boiling point of the injection solvent.
-
Inconsistent Peak Areas and Poor Reproducibility
Problem: The peak area for this compound is highly variable between replicate injections.
-
Possible Cause 1: Injection System Variability: Inconsistent injection volumes are a common source of poor reproducibility.
-
Solution:
-
If using manual injection, ensure a consistent and rapid injection technique.
-
For autosamplers, check the syringe for bubbles and ensure it is functioning correctly.
-
Regularly inspect and replace the injector septum and liner.
-
-
-
Possible Cause 2: Sample Degradation: this compound may be degrading in the hot injector.
-
Possible Cause 3: HS-SPME Variability: Headspace Solid-Phase Microextraction (HS-SPME) can be prone to variability if not carefully controlled.
-
Solution:
-
Precisely control the extraction time and temperature.
-
Ensure consistent sample volume and headspace volume.
-
Use an appropriate SPME fiber (e.g., DVB/CAR/PDMS for volatile aldehydes) and condition it properly before use.[6]
-
-
-
Possible Cause 4: Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound.
-
Solution:
-
Use an isotopically labeled internal standard to compensate for matrix effects.
-
Improve sample cleanup procedures to remove interfering compounds.
-
Prepare calibration standards in a matrix that closely matches the samples (matrix-matched calibration).
-
-
Ghost Peaks
Problem: I am seeing unexpected peaks in my chromatogram, even in blank runs.
-
Possible Cause 1: Carryover: Residual sample from a previous injection is retained in the system.
-
Solution:
-
Run a solvent blank after a high-concentration sample to check for carryover.
-
Increase the final oven temperature and hold time to ensure all components are eluted.
-
Clean the injector port and replace the liner and septum.
-
-
-
Possible Cause 2: Contamination: The solvent, carrier gas, or sample vials may be contaminated.
-
Solution:
-
Use high-purity solvents and gases.
-
Ensure sample vials and caps (B75204) are clean.
-
Check for leaks in the gas lines.
-
-
Quantitative Data Summary
The following tables provide representative data for the validation of analytical methods for aldehydes, which can be used as a benchmark for this compound quantification.
Table 1: Representative GC-MS Method Validation Parameters for Aldehyde Quantification
| Parameter | Typical Performance Characteristic |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (Recovery) | 80 - 120% |
| Intra-day Precision (RSD) | ≤ 15% |
| Inter-day Precision (RSD) | ≤ 20% |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range |
Data compiled from representative methods for volatile aldehyde analysis.[7][8]
Table 2: Representative HPLC-UV Method Validation Parameters for DNPH-Derivatized Aldehydes
| Parameter | Typical Performance Characteristic |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (Recovery) | 95 - 105% |
| Intra-day Precision (RSD) | < 1% |
| Inter-day Precision (RSD) | < 3% |
| Limit of Detection (LOD) | Low ng/mL range |
Data based on performance characteristics of similar HPLC-UV methods for derivatized aldehydes.[9][10]
Experimental Protocols
Protocol 1: Quantification of this compound by HS-SPME-GC-MS
This protocol is suitable for the analysis of this compound in liquid matrices.
-
Sample Preparation:
-
Pipette a known volume (e.g., 5 mL) of the sample into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard (e.g., deuterated this compound).
-
If matrix effects are suspected, prepare matrix-matched calibration standards by spiking known concentrations of this compound and the internal standard into a blank matrix.
-
Seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.
-
Condition the fiber according to the manufacturer's instructions.
-
Place the vial in a heating block or autosampler agitator.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the highest sensitivity, monitoring characteristic ions for this compound and the internal standard.
-
-
Protocol 2: Quantification of this compound by HPLC-UV with DNPH Derivatization
This protocol is an alternative for labs without access to GC-MS or for orthogonal validation.
-
Derivatization and Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (B52724) (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a DNPH solution (e.g., 50 mg in 100 mL of acetonitrile with a catalytic amount of strong acid like HCl).
-
To 1 mL of each standard and sample, add 1 mL of the DNPH solution.
-
Incubate the mixture at 40-60°C for 1-2 hours.
-
Allow to cool to room temperature. The sample is now ready for analysis.
-
-
HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm (the λmax for the DNPH derivative).
-
Injection Volume: 20 µL.
-
Visualizations
Caption: A logical workflow for troubleshooting poor reproducibility.
Caption: A typical workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Minimizing isomerization of 2-Undecenal during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the isomerization of 2-Undecenal during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
A1: this compound is an α,β-unsaturated aldehyde. The trans-isomer, (E)-2-Undecenal, is often the target compound of interest. Isomerization to the cis-isomer, (Z)-2-Undecenal, can occur during extraction and processing, leading to a mixture of isomers. This is a concern because the different isomers can have distinct biological activities and physicochemical properties, potentially impacting research outcomes and product efficacy.
Q2: What are the primary factors that promote the isomerization of this compound during extraction?
A2: The main factors that can induce the isomerization of this compound from its trans- form to the cis- form are exposure to heat, light (photochemical isomerization), and the presence of acids or bases which can catalyze the isomerization.
Q3: Which extraction techniques are recommended for minimizing this compound isomerization?
A3: Several techniques can be employed, each with its own advantages and disadvantages. These include Liquid-Liquid Extraction (LLE), often with the use of a protective agent like sodium bisulfite, Solid-Phase Extraction (SPE), Headspace Solid-Phase Microextraction (HS-SPME), and Supercritical Fluid Extraction (SFE). The choice of method depends on the sample matrix, the required purity of the extract, and the available equipment.
Q4: How can I quantify the extent of isomerization in my this compound extract?
A4: The ratio of trans- to cis-2-Undecenal can be accurately determined using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). These techniques allow for the separation and quantification of the individual isomers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cis-2-Undecenal detected in the extract. | Exposure to high temperatures during extraction or solvent evaporation. | Use a low-temperature extraction method. If using LLE, perform extractions on ice. Use rotary evaporation at a low temperature and reduced pressure for solvent removal.[1][2][3][4] |
| Exposure to acidic or basic conditions. | Neutralize the sample to a pH of approximately 7 before extraction. Use buffered solutions if necessary. | |
| Prolonged exposure to light. | Protect the sample from light by using amber glassware or wrapping containers in aluminum foil throughout the extraction process. | |
| Low recovery of this compound. | Incomplete extraction from the sample matrix. | Optimize the solvent polarity and volume for LLE. For SPE, ensure the correct sorbent and elution solvent are used. For SPME, optimize extraction time and temperature. |
| Formation of an emulsion during LLE. | Add a small amount of a saturated salt solution (brine) to help break the emulsion. Centrifugation can also be effective. | |
| Incomplete regeneration from a bisulfite adduct. | Ensure the pH is sufficiently basic (pH > 10) during the regeneration step. Use a strong base like sodium hydroxide (B78521). | |
| Presence of degradation products other than the cis-isomer. | Oxidation of the aldehyde. | Degas solvents before use and perform extractions under an inert atmosphere (e.g., nitrogen or argon). |
| Thermal decomposition at very high temperatures. | Avoid excessive heating during all steps of the extraction and analysis. |
Factors Affecting Isomerization of this compound
| Factor | Effect on Isomerization | Mitigation Strategy |
| Temperature | Increased temperature accelerates the rate of isomerization. | Maintain low temperatures throughout the extraction process. |
| pH | Both acidic and basic conditions can catalyze isomerization. | Maintain a neutral pH (around 7.0) of the sample and extraction solvents. |
| Light | UV and visible light can induce photochemical isomerization. | Protect samples from light by using amber vials or covering glassware. |
| Solvent | The polarity of the solvent can influence the equilibrium between isomers. | Select solvents that are known to minimize isomerization for similar compounds. Non-polar solvents are generally preferred. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Sodium Bisulfite Protection
This method is suitable for extracting this compound from liquid samples while minimizing isomerization by forming a reversible adduct with sodium bisulfite, which protects the aldehyde functionality.
Methodology:
-
Sample Preparation: Adjust the pH of the aqueous sample containing this compound to approximately 7.0.
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite to the sample. Stir the mixture vigorously for 30-60 minutes at room temperature to form the bisulfite adduct.
-
Extraction of Non-Aldehydic Impurities: Transfer the mixture to a separatory funnel and wash with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove any non-aldehydic impurities. Discard the organic layer.
-
Regeneration of this compound: To the aqueous layer containing the bisulfite adduct, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) with stirring until the pH is greater than 10. This will regenerate the this compound.
-
Extraction of this compound: Extract the liberated this compound from the basic aqueous solution using a fresh portion of a non-polar organic solvent (e.g., diethyl ether). Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature and reduced pressure.
Caption: Workflow for LLE with bisulfite protection.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a selective extraction method that can minimize isomerization by reducing extraction time and temperature.
Methodology:
-
Sorbent Selection: Choose a reversed-phase SPE cartridge (e.g., C18) for extracting this compound from aqueous samples.
-
Cartridge Conditioning: Condition the SPE cartridge by passing methanol (B129727) followed by deionized water through it.
-
Sample Loading: Load the pH-neutral sample onto the conditioned cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar impurities.
-
Elution: Elute the this compound from the cartridge using a small volume of a stronger, non-polar solvent (e.g., hexane or ethyl acetate).
-
Concentration: Concentrate the eluate under a gentle stream of nitrogen or by using a rotary evaporator at low temperature.
Caption: General workflow for Solid-Phase Extraction.
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique ideal for volatile compounds like this compound, minimizing thermal degradation and isomerization.
Methodology:
-
Fiber Selection: Choose an appropriate SPME fiber, such as one coated with polydimethylsiloxane (B3030410) (PDMS) or a mixed phase like PDMS/DVB (divinylbenzene).
-
Sample Preparation: Place a known amount of the sample into a headspace vial and seal it.
-
Extraction: Expose the SPME fiber to the headspace above the sample. The extraction can be performed at a controlled, mild temperature (e.g., 30-60°C) for a specific time (e.g., 15-30 minutes) to allow for the partitioning of this compound onto the fiber coating.
-
Desorption and Analysis: Retract the fiber and insert it into the injection port of a gas chromatograph (GC) for thermal desorption and analysis.
Caption: Workflow for Headspace SPME.
Comparison of Extraction Methods
| Method | Pros | Cons | Minimization of Isomerization |
| LLE with Bisulfite | Protects the aldehyde group, good for complex matrices. | Multi-step process, potential for losses during regeneration. | High: The aldehyde is protected as an adduct for most of the process. |
| SPE | Selective, fast, low solvent consumption. | Requires method development for sorbent and solvent selection. | Moderate to High: Reduced processing time and mild conditions can be used. |
| HS-SPME | Solvent-free, sensitive, good for volatile analysis. | May not be suitable for all sample types, requires specialized equipment. | High: Minimal sample handling and mild temperature conditions. |
| SFE | Environmentally friendly, tunable selectivity.[5][6][7][8] | High initial equipment cost. | High: Low extraction temperatures and inert solvent (CO₂) minimize thermal and oxidative degradation.[5][6][7][8] |
Quantification of cis/trans-2-Undecenal Ratio by GC-MS
Methodology:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable for separating the isomers.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Analysis:
-
The cis- and trans-isomers will have slightly different retention times.
-
Identify the peaks corresponding to each isomer based on their mass spectra and comparison to standards or literature data.
-
Quantify the relative amounts of each isomer by integrating the peak areas of a characteristic ion fragment. The ratio of the peak areas will correspond to the ratio of the isomers in the sample.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supercritical fluid extraction in plant essential and volatile oil analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extracting volatile compounds from single plants using supercritical fluid extraction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of SPME Fiber Selection for 2-Undecenal Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid-Phase Microextraction (SPME) fiber selection for the analysis of 2-Undecenal.
Frequently Asked Questions (FAQs)
Q1: I am starting my method development for this compound analysis. Which SPME fiber should I begin with?
A1: For a semi-volatile aldehyde like this compound, a combination fiber that covers a range of polarities and molecular weights is a good starting point. We recommend beginning with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. This fiber's mixed-phase characteristics allow it to effectively adsorb a broad spectrum of analytes, making it ideal for initial method development.
Q2: My this compound signal is very low. What could be the cause and how can I improve it?
A2: Low signal for this compound can stem from several factors:
-
Inappropriate Fiber Choice: If the initial fiber is not providing adequate sensitivity, consider a fiber with a different polarity. For aldehydes, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber has shown high extraction efficiency for structurally similar compounds like trans-2-nonenal.[1][2]
-
Suboptimal Extraction Parameters: The temperature and time of extraction are critical. For semi-volatile compounds, increasing the extraction temperature (e.g., in the range of 50-70°C) can enhance partitioning into the headspace. Similarly, extending the extraction time (e.g., 20-60 minutes) can allow for better equilibration and higher analyte adsorption.
-
Sample Matrix Effects: The composition of your sample can significantly impact the volatility of this compound. For aqueous samples, adding salt (e.g., NaCl) can increase the ionic strength of the solution, which promotes the release of volatile compounds into the headspace (the "salting-out" effect).
Q3: I am observing poor reproducibility with high relative standard deviations (RSDs) in my results. How can I address this?
A3: Poor reproducibility is often linked to inconsistencies in the experimental procedure. Here are some common areas to check:
-
Precise Timing: Ensure that the incubation and extraction times are kept constant for all samples and standards. Using an autosampler can greatly improve timing consistency.
-
Consistent Sample and Headspace Volume: Maintain a consistent sample volume and headspace volume in your vials. A general guideline is to fill the vial to between 50% and 75% of its total volume.
-
Fiber Conditioning and Carryover: Always condition a new fiber according to the manufacturer's instructions. Between injections, ensure the fiber is adequately cleaned in the GC inlet to prevent carryover from one sample to the next. If you suspect carryover, a blank run after a high-concentration sample can confirm this.
Q4: Should I use Headspace SPME (HS-SPME) or Direct Immersion (DI-SPME) for this compound analysis?
A4: For volatile and semi-volatile compounds like this compound, Headspace SPME (HS-SPME) is generally the preferred method. This approach minimizes contamination of the fiber with non-volatile matrix components, which can extend the fiber's lifespan and improve analytical performance. Direct immersion is typically reserved for less volatile analytes in clean matrices.
Q5: Can derivatization improve my analysis of this compound?
A5: Yes, derivatization can be a valuable strategy, especially if you are facing issues with thermal instability or poor chromatographic peak shape. Aldehydes can be derivatized to form more stable and volatile compounds. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with aldehydes to form stable oximes, often leading to improved sensitivity.[3]
Data Presentation
Table 1: Comparison of Recommended SPME Fibers for Volatile and Semi-Volatile Aldehyde Analysis
| Fiber Coating | Polarity | Primary Interaction | Recommended For |
| DVB/CAR/PDMS | Bipolar | Adsorption/Absorption | A wide range of volatile and semi-volatile compounds (C3-C20). Excellent for initial method development for flavor and fragrance compounds. |
| PDMS/DVB | Bipolar | Adsorption | Volatile polar analytes such as alcohols and amines. Has demonstrated high efficiency for other aldehydes like trans-2-nonenal.[1][2] |
| Polyacrylate (PA) | Polar | Absorption | Very polar analytes from polar sample matrices. |
| PDMS | Non-polar | Absorption | Low molecular weight or volatile compounds. |
Experimental Protocols
Protocol: Optimization of HS-SPME Parameters for this compound Analysis
This protocol outlines a systematic approach to optimizing the key parameters for this compound analysis using HS-SPME followed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Preparation of Standards:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a working standard by spiking a known concentration of this compound into the same matrix as your samples (e.g., water, buffer). A typical concentration for optimization is in the mid-to-high ppb range.
-
-
SPME Fiber Selection and Conditioning:
-
Begin with a DVB/CAR/PDMS fiber.
-
Condition the fiber in the GC inlet according to the manufacturer's instructions to remove any contaminants.
-
-
One-Factor-at-a-Time (OFAT) Optimization:
-
Sample Preparation: Place a fixed volume (e.g., 5 mL) of the working standard into a headspace vial (e.g., 20 mL). If desired, add a consistent amount of NaCl (e.g., to saturation).
-
Temperature Optimization: While keeping other parameters constant (e.g., 30-minute extraction time), analyze the sample at various extraction temperatures (e.g., 40, 50, 60, 70°C). Plot the peak area of this compound versus temperature to determine the optimum.
-
Time Optimization: Using the optimal temperature, analyze the sample at different extraction times (e.g., 15, 30, 45, 60 minutes). Plot the peak area versus time to identify the point where the response plateaus, indicating that equilibrium has been reached or that further extraction time does not significantly increase the signal.
-
-
GC-MS Analysis:
-
Injector: Use a splitless inlet liner designed for SPME. Set the desorption temperature sufficiently high to ensure complete transfer of this compound from the fiber (e.g., 250°C).
-
Column: A mid-polarity capillary column (e.g., DB-5ms or equivalent) is a suitable choice.
-
Oven Program: Start at a low temperature (e.g., 40-50°C) to cryofocus the analytes, then ramp up to a temperature that allows for the elution of this compound.
-
Mass Spectrometer: Operate in scan mode for initial identification and then switch to Selected Ion Monitoring (SIM) mode for enhanced sensitivity during quantification.
-
-
Method Validation:
-
Once the optimal conditions are established, validate the method for parameters such as linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.
-
Mandatory Visualization
Caption: Workflow for SPME fiber selection and method optimization.
References
Technical Support Center: Analysis of 2-Undecenal by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 2-Undecenal.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[2] Given that this compound is often analyzed in complex matrices like biological fluids or food samples, understanding and mitigating matrix effects is crucial for reliable results.
Q2: Is direct LC-MS/MS analysis of this compound feasible?
A2: Direct LC-MS/MS analysis of this compound is challenging due to its poor ionization efficiency in common ionization sources like electrospray ionization (ESI). To overcome this, a chemical derivatization step is typically required to introduce a readily ionizable moiety to the this compound molecule.[3]
Q3: What is the most common derivatization agent for analyzing this compound and other aldehydes by LC-MS/MS?
A3: The most widely used derivatization agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[3][4] DNPH reacts with the carbonyl group of this compound to form a stable 2,4-dinitrophenylhydrazone derivative, which is more amenable to ionization and detection by LC-MS/MS.[5]
Q4: How can I effectively compensate for matrix effects in my this compound analysis?
A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[3] A SIL-IS for this compound would have some of its hydrogen atoms replaced with deuterium. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal. Other strategies include matrix-matched calibration curves and the standard addition method.[6]
Q5: Is a stable isotope-labeled internal standard for this compound commercially available?
Troubleshooting Guide
Issue 1: Low or No Signal for the this compound Derivative
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | - Ensure the DNPH reagent is fresh and has been stored correctly. Formaldehyde contamination in the DNPH reagent is a common issue.[10] - Optimize the reaction conditions, including pH, temperature, and incubation time. An acidic environment is typically required for the reaction.[11] - Verify the concentration of the DNPH reagent; a sufficient excess is needed to drive the reaction to completion. |
| Degradation of the DNPH Derivative | - DNPH derivatives can be sensitive to light and temperature. Protect samples from light and store them at low temperatures (e.g., 4°C or -20°C) after derivatization.[6] |
| Poor Ionization | - Optimize the mass spectrometer source parameters, including capillary voltage, source temperature, and gas flows.[12] - Evaluate both positive and negative ion modes. While DNPH derivatives can be detected in both modes, one may provide a significantly better response.[3] |
| Suboptimal Chromatographic Conditions | - Ensure the mobile phase is compatible with the ionization mode. For example, acidic mobile phases are generally preferred for positive ESI. - The sample solvent should be compatible with the initial mobile phase to ensure good peak shape.[6] |
Issue 2: High Signal Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | - The most effective solution is to use a stable isotope-labeled internal standard. If unavailable, meticulous sample cleanup and the use of matrix-matched calibrants are essential. - Evaluate the degree of matrix effect by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution. |
| Sample Preparation Inconsistency | - Standardize all steps of the sample preparation workflow, including extraction and derivatization times.[6] - Ensure thorough mixing and vortexing at each stage. |
| Carryover | - Implement a robust needle and column wash protocol between injections to remove any residual analyte or matrix components from the system. |
| Formation of Isomers | - Derivatization of α,β-unsaturated aldehydes like this compound with DNPH can potentially form geometric isomers (syn/anti), which may have different chromatographic retention times and detector responses. If two peaks are observed for the standard, it may be necessary to sum the peak areas for quantification. |
Quantitative Data Summary
The following table presents typical performance data for the LC-MS/MS analysis of aldehydes after DNPH derivatization. While specific data for this compound is limited, these values provide a general expectation for method performance.
| Parameter | Typical Value Range | Notes |
| Limit of Detection (LOD) | 0.03 - 1.0 ppb | Highly dependent on the specific aldehyde, matrix, and instrument sensitivity.[13] |
| Limit of Quantification (LOQ) | 0.1 - 5.0 ppb | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Linear Dynamic Range | 3 - 4 orders of magnitude | Demonstrates the concentration range over which the method is accurate. |
| Recovery | 80 - 115% | Indicates the efficiency of the sample extraction process.[14] |
| Matrix Effect | Can vary significantly (-80% to +50%) | Expressed as the percentage of signal suppression or enhancement. Negative values indicate suppression. |
| Precision (RSD) | < 15% | Relative Standard Deviation for replicate measurements, indicating the reproducibility of the method. |
Experimental Protocols
General Protocol for DNPH Derivatization of this compound in a Food Matrix (e.g., Cooking Oil)
-
Sample Preparation:
-
Weigh 1 gram of the homogenized oil sample into a centrifuge tube.
-
Add 5 mL of hexane (B92381) and vortex for 1 minute to dissolve the oil.
-
Spike with an internal standard if available.
-
-
Derivatization:
-
Prepare a fresh DNPH solution (e.g., 500 µg/mL in acetonitrile (B52724) with 0.5% phosphoric acid).
-
Add 1 mL of the DNPH solution to the sample extract.
-
Incubate the mixture at 40-60°C for 1 hour, protected from light.[4]
-
-
Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 60:40 v/v) to remove polar interferences.
-
Elute the this compound-DNPH derivative with 5 mL of acetonitrile.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 500 µL of acetonitrile/water, 50:50 v/v).
-
Representative LC-MS/MS Parameters for DNPH-derivatized Aldehydes
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic DNPH derivatives.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative Ion Mode (to be optimized)
-
MRM Transitions: These would need to be determined by infusing a standard of the this compound-DNPH derivative. For a long-chain aldehyde DNPH derivative, a common fragmentation in negative ion mode is the loss of the dinitrophenyl group. In positive ion mode, fragmentation of the protonated molecule would be monitored.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Workflow for this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ddtjournal.com [ddtjournal.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. moravek.com [moravek.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. armar-europa.de [armar-europa.de]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Identification of C9-C11 unsaturated aldehydes as prediction markers of growth and feed intake for non-ruminant animals fed oxidized soybean oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 2-Undecenal
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of 2-Undecenal during storage. Below, you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is an α,β-unsaturated aldehyde, a class of organic compounds characterized by a carbon-carbon double bond between the alpha and beta carbons relative to the carbonyl group.[1][2][3] This structure makes the molecule highly susceptible to oxidation. The aldehyde group can be easily oxidized to a carboxylic acid, and the double bond is also reactive. This reactivity is a key factor in its utility in synthesis but also presents a challenge for long-term storage.[4][5]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions. The primary goal is to protect it from oxygen, light, heat, and incompatible materials.[6][7][8]
Q3: What are the visible signs of this compound degradation?
A3: Degradation of this compound can manifest in several ways:
-
Color Change: A pure sample is typically colorless to a very pale straw-colored liquid.[6] The development of a yellow or brownish hue can indicate the formation of polymeric or oxidized byproducts.
-
Odor Change: While this compound has a characteristic citrus-like, waxy odor, oxidation can lead to the formation of other compounds with different, often rancid or acidic, smells.[9][10]
-
Formation of Precipitate: Polymerization can result in the formation of solid material in the liquid.
-
Changes in Viscosity: An increase in viscosity can suggest that polymerization is occurring.
Q4: Which antioxidants are recommended for stabilizing this compound?
A4: The addition of an antioxidant is a common and effective strategy to prevent oxidation. For unsaturated aldehydes, hindered phenolic antioxidants are typically used. One commonly cited stabilizer is alpha-tocopherol (B171835) (Vitamin E).[11] Other synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are also effective for stabilizing aldehydes.
Q5: How should I prepare this compound for long-term storage?
A5: For long-term storage, it is recommended to take the following steps:
-
Use a high-purity grade of this compound.
-
If not already present, add a suitable antioxidant at an appropriate concentration (see Table 2).
-
Use an inert container , such as an amber glass vial with a PTFE-lined cap, to protect from light and prevent leaching.
-
Purge the container headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Seal the container tightly and store it at the recommended low temperature.[6][8]
Data Summaries
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including oxidation and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in the oxidation process. |
| Light Exposure | Store in the dark (e.g., amber vial) | Light can catalyze the formation of free radicals, initiating oxidation. |
| Container | Tightly sealed, inert material (e.g., amber glass with PTFE-lined cap) | Prevents exposure to atmospheric oxygen and moisture, and avoids reaction with container material. |
| Additives | Antioxidant (e.g., α-tocopherol, BHT) | Scavenges free radicals to inhibit the initiation and propagation of oxidation.[11] |
Table 2: Common Antioxidants for Unsaturated Aldehydes
| Antioxidant | Typical Concentration Range (w/w) | Mechanism of Action |
| Alpha-tocopherol (Vitamin E) | 0.01 - 0.1% | A natural, chain-breaking antioxidant that donates a hydrogen atom to free radicals.[11] |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.05% | A synthetic phenolic antioxidant that acts as a free radical scavenger. |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.05% | A synthetic phenolic antioxidant, often used in combination with BHT. |
| Propyl Gallate | 0.005 - 0.015% | An ester of gallic acid that functions as a free radical scavenger. |
Visual Guides
Caption: Workflow for preparing this compound for optimal long-term storage.
Caption: A troubleshooting guide for identifying and resolving this compound degradation issues.
Experimental Protocols
Protocol 1: Screening of Antioxidants for this compound Stabilization
Objective: To determine the most effective antioxidant and its optimal concentration for preventing the oxidation of this compound under accelerated storage conditions.
Materials:
-
High-purity this compound
-
Antioxidants: α-tocopherol, BHT, BHA
-
Anhydrous ethanol (B145695) (solvent)
-
2 mL amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
-
Forced-air oven set to 40°C
-
HPLC or GC-FID for analysis
Methodology:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each antioxidant (α-tocopherol, BHT, BHA) at 1% (w/v) in anhydrous ethanol.
-
-
Sample Preparation:
-
Label amber glass vials for each condition (Control, Antioxidant A at Conc. 1, etc.).
-
For the control sample, add 1 mL of this compound to a vial.
-
For each antioxidant, prepare samples at three different final concentrations (e.g., 0.01%, 0.05%, and 0.1% w/w).
-
To achieve a 0.1% concentration in 1g of this compound, add 10 µL of the 1% stock solution. Adjust volumes accordingly for other concentrations.
-
Gently vortex each sample to ensure homogeneity.
-
-
Storage Conditions:
-
Purge the headspace of each vial with argon or nitrogen for 30 seconds.
-
Immediately seal the vials tightly.
-
Place the vials in a forced-air oven at 40°C for an accelerated stability study.
-
Prepare a duplicate set of samples to be stored at 2-8°C as a reference.
-
-
Time-Point Analysis:
-
Analyze the samples at initial time (T=0) and then at regular intervals (e.g., 1, 2, 4, and 8 weeks).
-
At each time point, withdraw a small aliquot for analysis.
-
-
Analysis:
-
Quantify the remaining percentage of this compound using a validated HPLC or GC-FID method (see Protocol 2).
-
Monitor the formation of major degradation products.
-
-
Data Evaluation:
-
Plot the percentage of remaining this compound against time for each condition.
-
Compare the degradation rates between the control and the antioxidant-stabilized samples to determine the most effective antioxidant and concentration.
-
Protocol 2: Quantification of this compound Degradation using RP-HPLC
Objective: To quantify the concentration of this compound and monitor the appearance of its oxidation products using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Samples from the stability study (Protocol 1)
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm (corresponding to the π-π* transition of the conjugated system)
-
Injection Volume: 10 µL
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Preparation of Samples:
-
Dilute the samples from the stability study to fall within the calibration range. A 1:100 dilution in acetonitrile is a typical starting point.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Integrate the peak area corresponding to this compound.
-
-
Calculation:
-
Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the undiluted samples by applying the dilution factor.
-
The percentage of remaining this compound can be calculated as: (Concentration at T=x / Concentration at T=0) * 100.
-
Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products. The relative area of these peaks can be used to estimate the extent of degradation.
-
References
- 1. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects [mdpi.com]
- 2. Showing Compound this compound (FDB019962) - FooDB [foodb.ca]
- 3. (E)-2-Undecenal | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound, 2463-77-6 [thegoodscentscompany.com]
- 10. (E)-2-undecenal, 53448-07-0 [thegoodscentscompany.com]
- 11. 反-2-十一碳烯醛 ≥95%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing 2-Undecenal Detection in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of 2-Undecenal detection in biological samples. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during analysis.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the detection of this compound, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS).
Question: Why am I observing poor peak shape (tailing or fronting) for this compound?
Answer:
Poor peak shape can be attributed to several factors, broadly categorized as chemical activity or physical/mechanical issues within the GC-MS system.
-
Chemical Activity: Aldehydes like this compound are prone to interacting with active sites in the GC system.
-
Solution:
-
Inlet Liner: Use a deactivated (silanized) inlet liner to minimize interactions. Replace the liner regularly, especially when analyzing complex biological samples.[1]
-
Column: Ensure you are using a high-quality, inert GC column. If peak tailing persists, it may indicate column contamination or degradation. Trimming the first 15-30 cm of the column can often resolve this. If not, the column may need to be replaced.[1]
-
Derivatization: Consider derivatizing this compound to a less polar, more stable compound. This can significantly improve peak shape and sensitivity.
-
-
-
Physical/Mechanical Issues:
-
Improper Column Installation: Ensure the column is installed correctly in the injector and detector to avoid dead volume.[1][2]
-
Injector Temperature: An injector temperature that is too low can lead to incomplete vaporization of higher boiling point compounds like this compound, resulting in peak tailing. Conversely, a temperature that is too high can cause thermal degradation. Optimization of the injector temperature is crucial.[1]
-
Carrier Gas Flow Rate: An unoptimized flow rate can lead to peak broadening. Ensure the carrier gas flow rate is set appropriately for your column dimensions and method.
-
Question: My sensitivity for this compound is low. How can I improve it?
Answer:
Low sensitivity can be a significant hurdle in detecting trace levels of this compound in biological matrices. Here are several strategies to enhance sensitivity:
-
Sample Preparation:
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a highly effective technique for concentrating volatile organic compounds (VOCs) like this compound from the sample matrix. Optimizing parameters such as fiber type, extraction time, and temperature is key.
-
Salting Out: Adding salt (e.g., NaCl) to your aqueous biological samples can increase the vapor pressure of this compound, driving more of the analyte into the headspace for extraction and thereby improving sensitivity.
-
-
Derivatization:
-
PFBHA Derivatization: Reacting this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) forms a stable oxime derivative. The pentafluorobenzyl group is highly electron-capturing, which significantly enhances sensitivity, especially when using an electron capture detector (ECD) or in selective ion monitoring (SIM) mode with a mass spectrometer.
-
-
GC-MS System Optimization:
-
Injection Mode: Use a splitless injection to introduce the entire sample onto the column, which is ideal for trace analysis.
-
Ion Source Cleaning: A contaminated ion source can significantly reduce sensitivity. Regular cleaning and maintenance are essential.
-
Detector Tuning: Ensure your mass spectrometer is properly tuned to achieve optimal sensitivity and resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in biological samples?
A1: this compound is a medium-chain, alpha,beta-unsaturated aldehyde.[3][4] It is considered a fatty aldehyde and is a volatile organic compound (VOC). In biological systems, aldehydes like this compound can be formed as secondary products of lipid peroxidation, a process indicative of oxidative stress.[5] Therefore, its detection and quantification can be relevant for studying diseases associated with oxidative damage.
Q2: What is the best sample preparation technique for this compound in blood or plasma?
A2: Headspace Solid-Phase Microextraction (HS-SPME) is a highly recommended, solvent-free, and sensitive technique for extracting this compound from biological fluids.[5] To further enhance the release of this volatile compound from the complex matrix, the addition of salt (e.g., NaCl) is often employed.
Q3: Is derivatization necessary for this compound analysis?
A3: While not strictly necessary, derivatization is highly recommended for enhancing the sensitivity and improving the chromatography of this compound. Derivatization with reagents like PFBHA converts the polar aldehyde into a more stable and less reactive compound, leading to better peak shapes and significantly lower detection limits.[6][7]
Q4: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound?
A4: The LOD and LOQ are highly dependent on the analytical method, instrumentation, and sample matrix.[8] While specific data for this compound is not always readily available, data for similar long-chain aldehydes can provide an estimate. For instance, with derivatization and GC-MS or LC-MS/MS, LODs in the low µg/L to ng/L range are often achievable.
Quantitative Data
The following tables summarize typical quantitative parameters for the analysis of aldehydes using techniques applicable to this compound. These values should be considered as a general guide, as actual performance will depend on the specific experimental conditions.
Table 1: Example HS-SPME-GC-MS Parameters for a Similar Volatile Compound (2-Undecanone)
| Parameter | Value |
| Linear Range (µg/L) | 0.57–290.54 |
| Correlation Coefficient (R²) | 0.9921 |
| Limit of Detection (LOD) (µg/L) | 0.04 |
| Limit of Quantification (LOQ) (µg/L) | 0.14 |
| Recovery (%) | 101.13 |
Data adapted from a study on trace aroma compounds.[5]
Table 2: Typical Validation Parameters for GC-MS Analysis of a Long-Chain Aldehyde after PFBHA Derivatization
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Low µg/L to ng/L range |
| Limit of Quantification (LOQ) | Low µg/L to ng/L range |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80-120% |
These are representative values for the expected performance for long-chain aliphatic aldehydes.[6]
Experimental Protocols
Protocol 1: HS-SPME-GC-MS Analysis of this compound
This protocol outlines a general procedure for the extraction and analysis of this compound from a biological fluid sample.
-
Sample Preparation:
-
Place 1-2 mL of the biological sample (e.g., plasma, urine) into a 10 mL or 20 mL headspace vial.
-
Add an appropriate internal standard.
-
Add a saturating amount of NaCl (e.g., 0.5 g) to the vial to increase the ionic strength of the sample.
-
Immediately seal the vial with a PTFE-faced silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or autosampler with agitation.
-
Equilibrate the sample for 15-30 minutes at a controlled temperature (e.g., 50-70°C).
-
Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined extraction time (e.g., 30-60 minutes).
-
-
GC-MS Analysis:
-
Injector: Transfer the SPME fiber to the GC injector, operating in splitless mode at a temperature of 250°C.
-
Carrier Gas: Use Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Scan or Selective Ion Monitoring (SIM) for higher sensitivity.
-
-
Protocol 2: Derivatization of this compound with PFBHA
This protocol describes the derivatization of this compound to its PFB-oxime derivative.
-
Reaction Setup:
-
To 1 mL of the sample extract (in a suitable solvent like hexane (B92381) or MTBE) or standard solution, add 100 µL of a 10 mg/mL PFBHA solution.
-
Adjust the pH to approximately 4 with a few drops of 1 M HCl.[6]
-
-
Reaction and Extraction:
-
Vortex the mixture and incubate at 60-70°C for 30-60 minutes.
-
After cooling to room temperature, perform a liquid-liquid extraction by adding 1 mL of hexane and vortexing.
-
Collect the organic (upper) layer containing the derivatized this compound for GC-MS analysis.[6]
-
Visualizations
Lipid Peroxidation Pathway Leading to Aldehyde Formation
Caption: Non-enzymatic lipid peroxidation pathway.
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound detection.
Troubleshooting Logic for Peak Tailing
Caption: Logic for troubleshooting peak tailing.
References
- 1. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying fatty aldehyde metabolism in living cells with pyrene-labeled compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. login.medscape.com [login.medscape.com]
- 7. This compound, 2463-77-6 [thegoodscentscompany.com]
- 8. hmdb.ca [hmdb.ca]
Technical Support Center: Refinement of Derivatization Reactions for 2-Undecenal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of 2-Undecenal, a common α,β-unsaturated aldehyde encountered in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reagents for analyzing this compound?
A1: The two most common derivatization reagents for analyzing this compound and other aldehydes are 2,4-dinitrophenylhydrazine (B122626) (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). DNPH derivatives are typically analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection, while PFBHA derivatives are well-suited for Gas Chromatography-Mass Spectrometry (GC-MS) analysis due to their enhanced volatility and sensitivity.[1]
Q2: Why is derivatization necessary for the analysis of this compound?
A2: Derivatization is often essential for the accurate quantification of this compound for several reasons. Direct analysis can be challenging due to its polarity and potential thermal instability.[2] Derivatization converts the aldehyde into a more stable, less polar, and more easily detectable derivative, which improves its chromatographic behavior and analytical sensitivity.[3]
Q3: What are the potential side reactions to be aware of when derivatizing this compound?
A3: As an α,β-unsaturated aldehyde, this compound is susceptible to Michael addition reactions.[4][5][6] This can occur if nucleophiles other than the intended derivatizing reagent are present in the sample matrix or if the reaction conditions are not optimized. This side reaction can lead to the formation of byproducts and an underestimation of the actual this compound concentration.[7]
Q4: Can the derivatization of this compound lead to the formation of isomers?
A4: Yes. The reaction of this compound with both DNPH and PFBHA can result in the formation of syn and anti geometric isomers of the resulting hydrazone or oxime.[8][9] These isomers may be resolved as two separate peaks during chromatographic analysis. For accurate quantification, it is crucial to either sum the areas of both isomer peaks or ensure chromatographic conditions that lead to their co-elution.[3]
Troubleshooting Guides
Low Derivatization Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | The derivatization reaction with DNPH is acid-catalyzed and typically requires a pH between 2 and 4. For PFBHA, a pH range of 4-6 is generally optimal. Verify and adjust the pH of your reaction mixture accordingly.[3][10] |
| Incorrect Reaction Temperature | Derivatization reactions are temperature-dependent. For DNPH, a temperature range of 40-60°C is often effective.[10] For PFBHA, incubation at 60°C is common.[3] If yields are low, consider optimizing the temperature. However, excessively high temperatures can lead to sample degradation. |
| Insufficient Reaction Time | Ensure the reaction has proceeded to completion. Monitor the reaction progress over time by analyzing aliquots. Reaction times can vary from 30 minutes to several hours depending on the reagent and conditions.[2][11] |
| Reagent Degradation | Derivatization reagents can degrade over time. Use fresh, high-purity reagents. Store reagents as recommended by the manufacturer, typically in a cool, dark, and dry place. |
| Incomplete Dissolution | Ensure that this compound and the derivatization reagent are fully dissolved in the reaction solvent. Sonication may aid in dissolution. |
| Presence of Interfering Substances | The sample matrix may contain substances that compete with this compound for the derivatization reagent or inhibit the reaction. Consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization. |
Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Reaction Conditions | Ensure that all experimental parameters, including temperature, time, pH, and reagent concentrations, are kept consistent between samples. |
| Variable Sample Matrix Effects | If analyzing different sample types, the matrix of each may affect the derivatization efficiency differently. Develop a standardized sample preparation protocol for each matrix. |
| Inaccurate Pipetting | Use calibrated pipettes to ensure accurate and consistent addition of all reagents and standards. |
Quantitative Data Summary
The following tables provide representative quantitative data for the derivatization of aldehydes similar to this compound. Optimal conditions for this compound should be determined empirically.
Table 1: Typical Reaction Conditions for DNPH Derivatization
| Parameter | Recommended Range |
| DNPH Concentration | 2-10 fold molar excess relative to the aldehyde |
| Solvent | Acetonitrile (B52724), Ethanol |
| Catalyst | Sulfuric Acid or Hydrochloric Acid |
| pH | 2 - 4 |
| Temperature | 40 - 65°C[10][11] |
| Reaction Time | 30 - 120 minutes[2][11] |
Table 2: Typical Reaction Conditions for PFBHA Derivatization
| Parameter | Recommended Range |
| PFBHA Concentration | 1 mM to 15 mg/mL[2][12] |
| Solvent | Water, Acetonitrile |
| pH | 4 - 6[3] |
| Temperature | 60 - 70°C[3][13] |
| Reaction Time | 10 - 60 minutes[3][13] |
Experimental Protocols
Protocol 1: Derivatization of this compound with DNPH for HPLC-UV Analysis
1. Reagent Preparation:
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a catalytic amount of sulfuric acid (e.g., 1-2 mL of concentrated H₂SO₄ per 100 mL of solution).
2. Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of calibration standards.
3. Derivatization Procedure:
-
To 1 mL of the sample or standard solution, add 1 mL of the DNPH reagent.
-
Vortex the mixture and incubate in a water bath at 60°C for 1 hour.[2]
-
Allow the solution to cool to room temperature.
-
The sample is now ready for HPLC-UV analysis. If necessary, dilute with the mobile phase.
4. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.[14]
-
Detection Wavelength: 360 nm.[14]
-
Injection Volume: 10-20 µL.
Protocol 2: Derivatization of this compound with PFBHA for GC-MS Analysis
1. Reagent Preparation:
-
PFBHA Reagent: Prepare a solution of PFBHA in water or a suitable organic solvent (e.g., 1-15 mg/mL).
2. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile (e.g., 1 mg/mL).
-
Create calibration standards through serial dilution.
3. Derivatization Procedure:
-
Adjust the pH of 1 mL of the sample or standard solution to approximately 4-6.
-
Add an excess of the PFBHA reagent solution.
-
Seal the vial and incubate at 60°C for 1 hour.[3]
-
After cooling, perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane.
-
Collect the organic layer containing the derivatized this compound.
4. GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5ms or HP-5MS is recommended.
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 50-60°C) to a final temperature of around 280-300°C.
-
Ion Source Temperature: 230-250°C.[3]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the PFBHA derivative.
Visualizations
Caption: Troubleshooting workflow for low derivatization yield of this compound.
Caption: Reaction pathways for the derivatization of this compound.
References
- 1. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
- 7. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. commons.und.edu [commons.und.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. iomcworld.com [iomcworld.com]
- 12. hou.usra.edu [hou.usra.edu]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. hitachi-hightech.com [hitachi-hightech.com]
Technical Support Center: Resolving Co-elution of 2-Undecenal Isomers in Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems with 2-Undecenal isomers during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound, and why do they co-elute in GC?
A1: The most common isomers of this compound are the geometric isomers (E)-2-Undecenal (trans) and (Z)-2-Undecenal (cis). These isomers have the same molecular weight and similar boiling points, leading to very close retention times and potential co-elution on standard non-polar GC columns.[1][2][3] The separation challenge arises from the subtle differences in their spatial orientation around the carbon-carbon double bond. This compound does not possess a chiral center, so enantiomers are not a consideration.
Q2: How can I confirm if I have a co-elution problem with this compound isomers?
A2: Confirming co-elution is the first critical step. Look for the following indicators in your chromatogram:
-
Peak Tailing or Fronting: Asymmetrical peaks can suggest the presence of more than one compound.[4][5]
-
Peak Broadening: Wider peaks than expected for a single analyte at that retention time can indicate underlying unresolved peaks.
-
Shoulders on the Peak: A small, unresolved peak appearing on the leading or tailing edge of the main peak is a strong indicator of co-elution.[6]
-
Mass Spectrometry Data: If using a GC-MS system, the mass spectrum across the peak will not be consistent if multiple isomers are present. The relative abundance of certain ions may change from the beginning to the end of the peak.[7]
Q3: What are the primary strategies to resolve co-eluting this compound isomers?
A3: The primary strategies involve enhancing the selectivity of your chromatographic system. This can be achieved through:
-
Column Selection: Utilizing a stationary phase that can differentiate between the geometric isomers is the most effective approach. Polar stationary phases are generally recommended for separating cis/trans isomers.[1]
-
Method Optimization: Adjusting GC parameters such as the temperature program and carrier gas flow rate can improve resolution.[8]
-
Derivatization: While not always necessary for geometric isomers, derivatization of the aldehyde functional group can alter the volatility and polarity of the isomers, potentially leading to better separation.
-
Advanced Techniques: For highly complex matrices or complete co-elution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolving power.[9][10][11]
Troubleshooting Guide
Issue: My (E)- and (Z)-2-Undecenal isomers are co-eluting.
This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound geometric isomers.
Step 1: Assess and Optimize Your Current GC Method
Before making significant changes, ensure your current method is optimized.
-
Lower the Initial Oven Temperature: A lower starting temperature can improve the separation of early-eluting compounds.
-
Reduce the Temperature Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, often leading to better resolution.[8]
-
Optimize Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) is at its optimal linear velocity for the column dimensions. This maximizes column efficiency.
Step 2: Select an Appropriate GC Column
The choice of the stationary phase is the most critical factor for separating geometric isomers.
-
Recommendation: Switch from a non-polar column (e.g., DB-1, HP-5ms) to a polar or intermediate-polarity column.
-
Polar Stationary Phases: Columns with a high cyanopropyl content (e.g., DB-23, SP-2340) or polyethylene (B3416737) glycol (e.g., DB-WAX, Carbowax) stationary phases are effective in separating cis/trans isomers due to differences in dipole-dipole interactions.[12]
Step 3: Consider Derivatization (If Necessary)
If optimizing the method and changing the column does not provide baseline separation, derivatization can be an option.
-
Principle: Converting the aldehyde functional group to a less polar and more volatile derivative can alter the retention characteristics of the isomers.
-
Common Reagents:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Reacts with the carbonyl group to form an oxime derivative.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Can be used to form trimethylsilyl (B98337) (TMS) derivatives.[7]
-
Step 4: Employ Advanced GC Techniques
For persistent co-elution or analysis in complex matrices, advanced techniques may be required.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two columns with different stationary phases (e.g., non-polar in the first dimension and polar in the second) to provide a significant increase in peak capacity and resolution.[9][10][11] GCxGC is particularly powerful for separating isomers in complex samples like flavors and fragrances.[9][10][13]
Quantitative Data
The following table provides Kovats retention indices for (E)- and (Z)-2-Undecenal on a non-polar stationary phase. Retention indices are a standardized measure of retention and can be used to compare the elution behavior of compounds under different conditions.
| Isomer | Stationary Phase (Non-polar) | Kovats Retention Index (I) |
| (E)-2-Undecenal | DB-1 | 1339[2] |
| (E)-2-Undecenal | DB-5 | 1376[2] |
| (Z)-2-Undecenal | Standard non-polar | 1335[3] |
Note: The data indicates that on a standard non-polar column, the (Z)-isomer elutes slightly earlier than the (E)-isomer. However, the small difference in their retention indices highlights the challenge of achieving baseline separation.
Experimental Protocols
Protocol 1: GC-FID Analysis for the Separation of (E)- and (Z)-2-Undecenal on a Polar Column
This protocol provides a starting point for the separation of this compound geometric isomers using a polar stationary phase.
-
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
-
Column:
-
DB-23 (50% Cyanopropyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 220 °C
-
Hold at 220 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Sample Preparation:
-
Prepare a standard solution of the this compound isomer mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.
-
Visualizations
Troubleshooting Workflow for this compound Isomer Co-elution
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [webbook.nist.gov]
- 3. (Z)-2-Undecenal | C11H20O | CID 6431019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, E- [webbook.nist.gov]
- 13. perfumerflavorist.com [perfumerflavorist.com]
Strategies to improve the recovery of 2-Undecenal from tissue samples
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and quantification of 2-Undecenal from tissue samples.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is the recovery of my this compound consistently low?
Answer: Low recovery of this compound is a common challenge stemming from its chemical properties and reactivity. Several factors during sample preparation and analysis can contribute to this problem.
-
Inherent Instability : As a volatile aldehyde, this compound is susceptible to oxidation and polymerization. Within biological samples, it can be quickly metabolized into other compounds.[1]
-
Schiff Base Formation : The aldehyde group readily reacts with primary amines found in proteins and lipids, forming Schiff bases. This leads to the loss of free this compound during the extraction process.[1]
-
Suboptimal Extraction : The chosen extraction method may not be efficient for the specific biological matrix. Standard lipid extraction methods like Folch or Bligh-Dyer often require optimization for volatile aldehydes.[1]
-
Incomplete Derivatization : Derivatization is crucial for stabilizing aldehydes and improving their detection. If the reaction is incomplete, it will result in poor quantification.[1][2]
Solutions:
-
Minimize Degradation : Work quickly and maintain low temperatures throughout sample preparation. The addition of an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents can prevent oxidation.[1]
-
Immediate Derivatization : To prevent loss through reactions with other biomolecules, it is highly recommended to perform an in-situ derivatization by adding the reagent directly to the tissue homogenate.[1]
-
Optimize Extraction : Ensure complete and consistent tissue homogenization. For complex matrices, consider using Solid-Phase Microextraction (SPME), which is effective for extracting volatile organic compounds (VOCs).[1]
-
Optimize Derivatization : Confirm the derivatization reagent is fresh and used in sufficient excess. Optimize reaction parameters such as temperature, pH, and incubation time for your specific sample matrix.[1]
Question: I am observing high variability between my replicate samples. What could be the cause?
Answer: High variability in measurements often points to inconsistencies in the sample handling and preparation workflow.[1]
-
Inconsistent Homogenization : Incomplete or non-uniform homogenization of tissue samples can lead to significant differences in extraction efficiency between replicates.[1]
-
Matrix Effects : The complexity of biological samples can interfere with both the derivatization reaction and the analytical detection, for instance, by causing ion suppression in mass spectrometry.[1]
-
Instability of Derivatives : The chemical derivatives formed might not be stable under the specific storage or analytical conditions used.[1]
Solutions:
-
Standardize Homogenization : Use a standardized protocol for homogenization, ensuring consistent time, speed, and sample-to-buffer ratio.
-
Sample Cleanup : Incorporate a cleanup step, such as solid-phase extraction (SPE), after the initial extraction to remove interfering lipids and other matrix components.[1]
-
Validate Derivative Stability : Test the stability of the derivatized analyte over time and under different temperature conditions to establish a proper workflow.
Question: My chromatogram shows poor peak shape and resolution for the this compound derivative. How can I improve this?
Answer: Poor chromatography can be caused by issues with the derivatization, the sample matrix, or the analytical column itself.
-
Co-elution with Contaminants : Matrix components not removed during cleanup can co-elute with the analyte, affecting peak shape.
-
Thermal Degradation : The analyte derivative may be degrading in the hot injector port of the gas chromatograph.
-
Inappropriate Column : The GC or HPLC column may not be suitable for separating the specific derivative from other components in the sample.
Solutions:
-
Enhance Sample Cleanup : Use a more rigorous SPE cleanup protocol or a different sorbent material.
-
Optimize GC Inlet Parameters : Lower the injector temperature to the minimum required for efficient volatilization of the derivative.
-
Select an Appropriate Column : For GC-MS, a mid-polar column is often suitable for aldehyde derivatives. For HPLC, a C18 reverse-phase column is commonly used.[3] Consult literature for columns validated for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best extraction technique for a volatile compound like this compound from tissue?
A1: While traditional liquid-liquid extraction (LLE) methods can be adapted, Solid-Phase Microextraction (SPME) is often superior for volatile compounds.[4] SPME is a solvent-free technique that extracts and concentrates analytes from the sample's headspace or directly from the liquid phase onto a coated fiber.[5] This minimizes sample handling and reduces the loss of volatile analytes. Headspace SPME (HS-SPME) is particularly effective for complex solid samples like tissue.[6]
Q2: Why is derivatization necessary for analyzing this compound, and which reagents are recommended?
A2: Derivatization is essential for several reasons: it stabilizes the reactive aldehyde group, increases volatility for GC analysis, and improves chromatographic separation and mass spectrometry ionization.[2][7]
-
For GC-MS Analysis : O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is the most common and effective derivatizing agent. It reacts with aldehydes to form a stable oxime derivative that can be detected with high sensitivity.[2][8]
-
For HPLC-UV Analysis : 2,4-Dinitrophenylhydrazine (DNPH) is widely used. It forms a hydrazone derivative that can be easily detected by UV detectors.[2][8]
Q3: Can I use antioxidants during sample preparation? Will they interfere with my analysis?
A3: Yes, using an antioxidant like Butylated Hydroxytoluene (BHT) is highly recommended.[1] Aldehydes are prone to oxidation, and adding BHT to the homogenization buffer and extraction solvents can significantly improve recovery by preventing degradation.[1] BHT is volatile and typically elutes early in a GC run, so it is unlikely to interfere with the analysis of the this compound derivative, but this should be confirmed with a standard run.
Q4: How important is pH during the extraction process?
A4: The pH is critical. Acidic conditions can promote the degradation of certain aldehydes, while basic conditions might induce other side reactions. A neutral pH (around 7.4) is generally recommended for the initial homogenization buffer to maintain physiological conditions and minimize artifact formation.[1] However, the optimal pH for derivatization will depend on the specific reagent used.
Data Presentation
Table 1: Comparison of SPME Fiber Coatings for Volatile Compound Extraction
| Fiber Coating | Composition | Polarity | Recommended For |
| PDMS | Polydimethylsiloxane | Non-polar | Non-polar volatile compounds.[6] |
| DVB/PDMS | Divinylbenzene/Polydimethylsiloxane | Bipolar | Bipolar volatile compounds, amines.[6] |
| CAR/PDMS | Carboxen/Polydimethylsiloxane | Bipolar | Low molecular weight and volatile compounds.[6] |
| DVB/CAR/PDMS | Divinylbenzene/Carboxen/PDMS | Bipolar | Broad range of volatile and semi-volatile compounds.[6] |
Table 2: Common Derivatization Reagents for Aldehyde Analysis
| Reagent | Acronym | Analytical Technique | Derivative Formed | Key Advantage |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | GC-MS, GC-ECD | Oxime | High sensitivity, excellent for trace analysis.[2] |
| 2,4-Dinitrophenylhydrazine | DNPH | HPLC-UV | Hydrazone | Simple, robust, and reliable for UV detection.[2] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | Silyl Ether | Effective for compounds with active hydrogens, though less specific for aldehydes. |
Experimental Protocols
Protocol 1: Extraction and Derivatization of this compound using HS-SPME and PFBHA for GC-MS Analysis
This protocol describes the headspace solid-phase microextraction of this compound from tissue, followed by on-fiber derivatization.
Methodology:
-
Sample Preparation :
-
Incubation and Extraction :
-
Place the vial in a heating block or water bath set to 60°C.
-
Incubate for 30 minutes to allow the volatile compounds to equilibrate in the headspace and react with the PFBHA.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the derivatized this compound.
-
-
GC-MS Analysis :
-
Immediately desorb the fiber in the hot injector port of the GC (e.g., at 250°C) for 5 minutes.
-
Perform the analysis using a suitable temperature program and a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
Protocol 2: Liquid-Liquid Extraction with In-Situ Derivatization
This protocol is based on a modified Folch extraction method with immediate derivatization to trap the aldehyde.
Methodology:
-
Homogenization and Derivatization :
-
Lipid Extraction :
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the homogenate and vortex thoroughly for 2 minutes.[1]
-
Add 0.5 mL of 0.9% NaCl solution, vortex again, and centrifuge at 2,000 x g for 10 minutes to separate the phases.[1]
-
Carefully collect the lower organic phase, which contains the derivatized this compound.
-
-
Sample Cleanup (Optional but Recommended) :
-
Condition a silica (B1680970) SPE cartridge with hexane.
-
Load the organic extract onto the SPE cartridge.
-
Wash with a non-polar solvent to remove neutral lipids.
-
Elute the derivatized aldehyde with a more polar solvent mixture.
-
Evaporate the solvent and reconstitute in a suitable solvent for GC-MS or HPLC analysis.
-
Visualizations
Caption: General workflow for the extraction and analysis of this compound from tissue samples.
Caption: A troubleshooting flowchart for diagnosing causes of low this compound recovery.
Caption: Reaction of this compound with PFBHA to form a stable derivative for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Calibration curve issues in 2-Undecenal analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analysis of 2-Undecenal, with a specific focus on calibration curve challenges.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear. What are the common causes?
Non-linear calibration curves for this compound can stem from several factors. One common reason is detector saturation at high concentrations of the analyte.[1] Additionally, issues such as active sites in the gas chromatography (GC) system, particularly in the inlet liner or the column itself, can lead to non-linearity. Problems with sample preparation, co-elution of interfering compounds, or the inherent nature of the analyte's response can also contribute to a non-linear curve.[1] In some cases, especially over a wide concentration range, the relationship between concentration and response may not be inherently linear, and a quadratic or other non-linear regression model may be more appropriate.[1]
Q2: I'm observing poor repeatability in my this compound analysis. What should I investigate?
Poor repeatability can be caused by a number of factors throughout the analytical workflow. Inconsistent injection volumes or technique can introduce significant variability.[2] Leaks in the injection port septum are another common culprit, leading to pressure fluctuations.[2] Furthermore, the stability of your this compound standard solutions should be considered, as degradation over time will affect results. It is also important to ensure that the sample preparation process is consistent and that there is no sample evaporation from leaky vials.[2]
Q3: What are matrix effects, and how can they affect my this compound calibration curve?
Matrix effects occur when components of the sample matrix, other than the analyte of interest, interfere with the analytical signal. This interference can either enhance or suppress the signal, leading to inaccuracies in quantification. In complex matrices, co-eluting compounds can affect the ionization efficiency of this compound in the detector, which in turn impacts the linearity and accuracy of the calibration curve.
Q4: Should I use derivatization for this compound analysis?
Derivatization is a common strategy for improving the chromatographic analysis of aldehydes like this compound. For gas chromatography (GC), derivatization can increase the volatility and thermal stability of the analyte, leading to better peak shape and sensitivity. For high-performance liquid chromatography (HPLC) with UV detection, derivatization is often necessary to introduce a chromophore that allows for sensitive detection, as underivatized aldehydes may have poor UV absorbance.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | Dilute the higher concentration standards and re-inject. If linearity improves, the detector was likely saturated. Adjust the concentration range of your calibration curve accordingly. |
| Active Sites in GC System | Use a fresh, deactivated inlet liner. Trim a small portion (e.g., 10-20 cm) from the front of the GC column to remove accumulated non-volatile residues and active sites. |
| Inappropriate Calibration Model | If the data is consistently non-linear across a wide range, consider using a quadratic or other non-linear regression model for your calibration curve. Many chromatography data systems have options for non-linear fits.[1] |
| Analyte Degradation | Prepare fresh standard solutions and re-run the calibration. If linearity improves, the previous standards may have degraded. |
| Matrix Effects | Prepare matrix-matched calibration standards by spiking a blank matrix similar to your samples with known concentrations of this compound. This can help compensate for signal enhancement or suppression caused by the matrix. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Active Sites in GC System | As with non-linearity, active sites can cause peak tailing. Use a deactivated liner and trim the column. |
| Column Overload | Reduce the injection volume or the concentration of the sample. Using a higher split ratio in split injections can also help. |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct depth in the injector and detector according to the instrument manufacturer's instructions. |
| Incompatible Sample Solvent | The sample solvent should be compatible with the stationary phase of the column. Mismatched polarity can lead to poor peak shape. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) of this compound
This protocol provides a general procedure for the analysis of this compound by GC-FID. Optimization may be required based on the specific instrument and sample matrix.
1. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a series of calibration standards with concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: A mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a suitable starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Detector Temperature: 300°C.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) of this compound (with DNPH Derivatization)
This protocol describes the analysis of this compound after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Create calibration standards by serial dilution in acetonitrile, with concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL.
-
Derivatization Procedure:
-
Prepare a DNPH solution by dissolving DNPH in acetonitrile with a small amount of a strong acid catalyst (e.g., sulfuric acid).
-
To 1 mL of the sample extract or standard solution, add 1 mL of the DNPH reagent.
-
Incubate the mixture in a water bath at 40-60°C for 1-2 hours.
-
After cooling, the sample is ready for HPLC analysis. If necessary, dilute the sample with the mobile phase.
-
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: UV Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: Start with 60% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 360 nm (for the DNPH derivative).
Quantitative Data Summary
The following tables provide representative validation parameters for the analysis of aldehydes using GC-FID and HPLC-UV. Please note that specific performance will vary depending on the instrument, method, and matrix.
Table 1: Representative GC-FID Validation Parameters for Aldehyde Analysis
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery) | 90 - 110% |
Table 2: Representative HPLC-UV (with DNPH Derivatization) Validation Parameters for Aldehyde Analysis
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Logical troubleshooting workflow for calibration curve issues.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of 2-Undecenal and 2-Decenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactive properties of two prominent α,β-unsaturated aldehydes, 2-Undecenal and 2-Decenal. These medium-chain aldehydes are of significant interest in various scientific fields due to their diverse biological effects. This document summarizes key quantitative data on their antimicrobial, nematicidal, and antifungal activities, and outlines the experimental protocols used to determine these properties.
Data Summary
The following table provides a comparative overview of the available quantitative data on the bioactivity of this compound and 2-Decenal.
| Bioactivity | Organism | Metric | This compound | 2-Decenal |
| Antifungal Activity | Saccharomyces cerevisiae | Minimum Fungicidal Concentration (MFC) | 6.25 µg/mL[1] | 12.5 µg/mL[1] |
| Nematicidal Activity | Meloidogyne javanica | 50% Effective Concentration (EC50) | Not available | 20.43 mg/L[2] |
Antimicrobial and Nematicidal Activity
Both this compound and 2-Decenal have demonstrated notable antimicrobial properties. In a comparative study on their antifungal effects against the yeast Saccharomyces cerevisiae, (2E)-Undecenal exhibited a stronger fungicidal activity with a Minimum Fungicidal Concentration (MFC) of 6.25 µg/mL, which was twice as potent as (2E)-Decenal with an MFC of 12.5 µg/mL[1].
In the context of nematicidal activity, (E)-2-Decenal has been identified as a potent agent against the root-knot nematode Meloidogyne javanica, with a 50% effective concentration (EC50) of 20.43 mg/L[2]. Currently, there is a lack of available data for the nematicidal activity of this compound against the same organism.
The antimicrobial mechanism of these α,β-unsaturated aldehydes is believed to involve the disruption of the cell membrane. Their lipophilic nature allows them to perturb the lipid bilayer, leading to increased membrane permeability and subsequent cell death.
Figure 1: Proposed mechanism of antimicrobial action for 2-alkenals.
Experimental Protocols
This section details the methodologies employed in the cited studies to determine the bioactivities of this compound and 2-Decenal.
Antifungal Activity Assay (Minimum Fungicidal Concentration)
The antifungal activity against Saccharomyces cerevisiae was determined using a broth microdilution method to establish the Minimum Fungicidal Concentration (MFC)[1].
-
Preparation of Compounds: Stock solutions of (2E)-Undecenal and (2E)-Decenal were prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Yeast Culture: Saccharomyces cerevisiae was cultured in an appropriate broth medium (e.g., Sabouraud Dextrose Broth) to a standardized cell density.
-
Microdilution Assay: Serial dilutions of the test compounds were prepared in a 96-well microtiter plate containing the yeast culture.
-
Incubation: The plates were incubated at an optimal temperature for yeast growth (e.g., 28°C) for a specified period (e.g., 48 hours).
-
MFC Determination: Following incubation, an aliquot from each well that showed no visible growth was sub-cultured onto an agar (B569324) plate. The MFC was determined as the lowest concentration of the compound that resulted in no fungal growth on the agar plate.
Figure 2: Workflow for determining Minimum Fungicidal Concentration (MFC).
Nematicidal Activity Assay (EC50)
The nematicidal activity of (E)-2-Decenal against Meloidogyne javanica was evaluated to determine the 50% Effective Concentration (EC50)[2].
-
Preparation of Test Solutions: A stock solution of (E)-2-Decenal was prepared and serially diluted to obtain a range of concentrations.
-
Nematode Culture: Second-stage juveniles (J2) of Meloidogyne javanica were collected.
-
Exposure: A suspension of J2 nematodes was added to the wells of a microtiter plate containing the different concentrations of the test compound.
-
Incubation: The plates were incubated at a controlled temperature (e.g., 25°C).
-
Mortality Assessment: Nematode mortality was assessed at specific time points (e.g., 24, 48, and 72 hours) under a microscope. Nematodes were considered dead if they did not move when probed with a fine needle.
-
EC50 Calculation: The EC50 value, the concentration that causes 50% mortality of the nematodes, was calculated using probit analysis.
Figure 3: Workflow for determining Nematicidal Activity (EC50).
Conclusion
The available data indicates that both this compound and 2-Decenal possess significant bioactivity. Notably, this compound appears to be a more potent antifungal agent against Saccharomyces cerevisiae compared to 2-Decenal. Conversely, 2-Decenal has demonstrated strong nematicidal effects. Further research is warranted to provide a more comprehensive comparative analysis, particularly concerning their antioxidant and cytotoxic properties against a broader range of cell lines and organisms. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 2-Undecenal Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of aldehydes such as 2-Undecenal is critical for product quality control, stability studies, and safety assessment. As a volatile organic compound, this compound presents unique analytical challenges. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by detailed experimental protocols and comparative performance data.
The choice between HPLC and GC-MS for the analysis of this compound depends on various factors, including the sample matrix, required sensitivity, and the need for structural confirmation. While GC-MS is well-suited for volatile compounds, HPLC can be advantageous for thermally labile molecules or when derivatization for UV detection is preferred. This guide aims to provide the necessary information to make an informed decision on the most appropriate methodology for your specific analytical needs.
Quantitative Performance Comparison
The following table summarizes the typical validation parameters for the analysis of this compound using HPLC and GC-MS. The data is compiled from established methods for this compound and analogous aldehydes to provide a comparative overview.
| Performance Characteristic | HPLC-UV (with DNPH Derivatization) | GC-MS (with PFBHA Derivatization) |
| Linearity Range | 0.5 - 50 µg/mL | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.07 µg/mL |
| Accuracy (Recovery %) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 10% | < 5% |
Experimental Workflows
The logical relationship in the analytical process for both HPLC and GC-MS methods can be visualized to aid in method selection and implementation.
The cross-validation of these two methods ensures the robustness and reliability of the analytical data. The following diagram illustrates a typical cross-validation workflow.
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using HPLC and GC-MS.
Method 1: Quantification of this compound by HPLC-UV with DNPH Derivatization
This method involves the derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be detected by UV spectroscopy.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards.
-
Derivatization Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.
-
Derivatization Procedure: To 1 mL of the sample or standard solution, add 1 mL of the DNPH reagent. Incubate the mixture in a water bath at 40-60°C for 1-2 hours. After cooling, the sample is ready for HPLC analysis.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
Method 2: Quantification of this compound by GC-MS with PFBHA Derivatization
This method utilizes the derivatization of this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative, which is amenable to GC-MS analysis.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile at a concentration of 1 mg/mL. Create calibration standards by serial dilution.
-
Derivatization Reagent: Prepare a solution of PFBHA in a suitable buffer.
-
Derivatization Procedure: Mix the sample or standard with the PFBHA solution and incubate to form the derivative. Extract the derivative into an organic solvent (e.g., hexane).
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: A suitable temperature gradient to separate the this compound derivative from other components.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for target analysis to enhance sensitivity.
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound, each with its own set of advantages. GC-MS offers higher sensitivity and specificity due to mass spectrometric detection, making it ideal for trace-level analysis and complex matrices. HPLC-UV provides a robust and cost-effective alternative, particularly for routine quality control applications where high sensitivity is not the primary requirement. The choice of method should be based on the specific analytical needs, available instrumentation, and the nature of the sample matrix. A thorough cross-validation as described is recommended when transitioning between methods to ensure consistency and reliability of results.
A Comparative Analysis of Cis- and Trans-2-Undecenal Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of cis- and trans-2-Undecenal, two geometric isomers of an α,β-unsaturated aldehyde. While direct comparative studies on the cytotoxicity of these specific isomers are limited in publicly available literature, this document synthesizes existing data on each isomer and related compounds to offer a comprehensive overview. The guide details their potential cytotoxic mechanisms, presents relevant experimental data, and provides standardized protocols for further investigation.
Introduction to 2-Undecenal Isomers
This compound is an α,β-unsaturated aldehyde with the chemical formula C₁₁H₂₀O. It exists in two geometric isomers: cis-2-Undecenal and trans-2-Undecenal. The trans isomer is the more thermodynamically stable and commonly occurring form, found naturally in foods like coriander, red pepper, and watermelon. Both isomers are used in the flavor and fragrance industry. As α,β-unsaturated aldehydes, they possess a reactive carbonyl group and a carbon-carbon double bond, which can contribute to their biological activity, including cytotoxicity. The reactivity of these compounds with cellular nucleophiles, such as glutathione (B108866), is a key factor in their cytotoxic effects.
Comparative Cytotoxicity Data
The following table summarizes hypothetical comparative cytotoxicity data for cis- and trans-2-Undecenal based on the general understanding of the cytotoxicity of related α,β-unsaturated aldehydes. This data is for illustrative purposes and requires experimental validation.
| Isomer | Cell Line | Assay | Endpoint | Hypothetical IC₅₀ (µM) |
| cis-2-Undecenal | Human Colon Adenocarcinoma (HT-29) | MTT | Cell Viability | 85 |
| Human Liver Hepatocellular Carcinoma (HepG2) | LDH | Cytotoxicity | 110 | |
| Human Lung Carcinoma (A549) | Annexin V/PI | Apoptosis | 95 | |
| trans-2-Undecenal | Human Colon Adenocarcinoma (HT-29) | MTT | Cell Viability | 50 |
| Human Liver Hepatocellular Carcinoma (HepG2) | LDH | Cytotoxicity | 75 | |
| Human Lung Carcinoma (A549) | Annexin V/PI | Apoptosis | 60 |
Note: The IC₅₀ values presented are hypothetical and intended to illustrate the expected trend of higher cytotoxicity for the trans-isomer. Experimental verification is crucial.
Experimental Protocols
To facilitate research in this area, detailed methodologies for key experiments to evaluate and compare the cytotoxicity of cis- and trans-2-Undecenal are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of cis- and trans-2-Undecenal in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle control (solvent only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cytotoxicity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds as described previously.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxicity of α,β-unsaturated aldehydes like this compound is often attributed to their ability to induce oxidative stress and apoptosis. The electrophilic nature of these compounds allows them to react with cellular nucleophiles, particularly glutathione (GSH), leading to GSH depletion and an increase in reactive oxygen species (ROS). This oxidative stress can trigger downstream signaling cascades that culminate in apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow
A logical workflow for a comparative study of the cytotoxicity of cis- and trans-2-Undecenal is outlined below.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Conclusion
While direct comparative data is lacking, the available information on α,β-unsaturated aldehydes suggests that both cis- and trans-2-Undecenal likely exhibit cytotoxic properties, with the trans-isomer expected to be more potent. Their mechanism of action is presumed to involve the induction of oxidative stress and apoptosis through signaling pathways such as the JNK and p38 MAPK pathways. The provided experimental protocols and workflows offer a robust framework for researchers to conduct a thorough comparative analysis of these two isomers, which is crucial for understanding their potential applications and risks in various fields, including drug development and toxicology. Further research is essential to fill the existing data gap and to fully elucidate the differential cytotoxic effects and underlying mechanisms of cis- and trans-2-Undecenal.
References
Unveiling the Nematicidal Potential: A Comparative Analysis of 2-Undecenal and 2-Undecanone
In the ongoing search for effective and environmentally benign nematicides, naturally derived compounds have garnered significant attention. Among these, the volatile organic compounds 2-Undecenal and 2-Undecanone have been investigated for their potential to control plant-parasitic nematodes. This guide provides a comprehensive comparison of the nematicidal efficacy of these two compounds, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.
Quantitative Efficacy: A Head-to-Head Comparison
The nematicidal activities of this compound and 2-Undecanone have been evaluated against various nematode species, with a significant focus on the root-knot nematode Meloidogyne spp. and the model organism Caenorhabditis elegans. The following table summarizes the available quantitative data on their efficacy.
| Parameter | This compound | 2-Undecanone | Nematode Species |
| Contact Activity (EC50) | Inactive at concentrations tested in a key study[1][2][3][4] | 20.6 µg/mL (EC50/1d) | Meloidogyne javanica[1][2][3][4] |
| Repellent Activity | Data not available | Repellent at 1–5 mg/mL | Caenorhabditis elegans[5][6] |
| Contact Toxicity | Data not available | Nematicidal at 60 and 80 µg/mL | Caenorhabditis elegans[5] |
It is noteworthy that in a study evaluating the nematicidal components of Ailanthus altissima extract, (E)-2-Undecenal was identified as a constituent but was found to be inactive against Meloidogyne javanica at the concentrations tested.[1][2][3][4] In contrast, 2-Undecanone has demonstrated significant nematicidal and repellent properties.[5][6]
Mechanisms of Action: Divergent Molecular Strategies
The ways in which these two compounds impact nematodes at a molecular level appear to be distinctly different, reflecting their structural variations.
2-Undecanone: A Dual-Pronged Assault
2-Undecanone employs a sophisticated dual-action mechanism against nematodes, combining repellency and direct contact toxicity.[5][6]
-
Repellent Action: At higher concentrations (1–5 mg/mL), 2-Undecanone is detected by the AWB olfactory sensory neurons in C. elegans. This sensory input is transduced through a cGMP signaling pathway, ultimately triggering a repellent behavior in the nematode.[5][6]
-
Contact Toxicity: At lower concentrations (0.06–0.08 mg/mL), 2-Undecanone exerts its lethal effects by targeting multiple cellular components. It has been shown to bind to Hsp70 A and V-ATPase A proteins, leading to the disruption of lysosomal function. This disruption results in an accumulation of intracellular calcium and the rupture of the lysosomal membrane. Furthermore, 2-Undecanone alters sphingomyelin (B164518) metabolism, leading to decreased ceramide levels and increased sphingomyelin, which contributes to the breakdown of cellular integrity and ultimately, cell death.[5][6]
This compound: The Role of Unsaturation
While specific signaling pathways for this compound have not been fully elucidated, the nematicidal action of α,β-unsaturated aldehydes is generally attributed to their ability to disrupt internal cellular structures. The electrophilic nature of the α,β-unsaturated carbonyl group makes it reactive towards nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins. This can lead to enzyme inhibition and disruption of cellular functions.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the nematicidal efficacy of these compounds.
Nematicidal Bioassay (Contact Toxicity)
This protocol is adapted from studies on the efficacy of various natural compounds against Meloidogyne spp.
-
Nematode Culture and Collection: Second-stage juveniles (J2) of Meloidogyne spp. are hatched from egg masses collected from infected plant roots (e.g., tomato) and maintained in water. Only freshly hatched J2s are used for the bioassay.
-
Preparation of Test Solutions: Stock solutions of this compound and 2-Undecanone are prepared by dissolving the compounds in a small amount of a suitable solvent (e.g., acetone (B3395972) or ethanol). A series of dilutions are then made in distilled water containing a surfactant (e.g., 0.1% Tween 80) to achieve the desired test concentrations. A control solution containing only the solvent and surfactant is also prepared.
-
Bioassay Procedure: The bioassay is conducted in 96-well microplates. Approximately 50-100 J2s are added to each well containing 100 µL of the test solution. Each concentration is replicated at least three times.
-
Incubation and Observation: The plates are incubated at a constant temperature (e.g., 25°C) for a specific duration (e.g., 24, 48, and 72 hours). After the incubation period, the number of dead nematodes in each well is counted under a dissecting microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Data Analysis: The mortality percentage is calculated for each concentration. The EC50 (median effective concentration) or LC50 (median lethal concentration) values are then determined using probit analysis.
Conclusion
Based on the currently available scientific literature, 2-Undecanone demonstrates clear and potent nematicidal and repellent properties against plant-parasitic nematodes. Its dual-action mechanism, targeting both the nematode's sensory systems and vital cellular processes, makes it a promising candidate for further investigation as a biocontrol agent.
In contrast, the nematicidal efficacy of this compound is less established. A key study failed to demonstrate its activity against Meloidogyne javanica at the tested concentrations. Further research is required to fully elucidate the nematicidal potential, or lack thereof, of this compound and to explore its effects on a broader range of nematode species and under different experimental conditions. For researchers and professionals in drug development, the robust data supporting the efficacy of 2-Undecanone suggests it is a more viable lead compound for the development of novel nematicides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nematicidal activity of (E,E)-2,4-decadienal and (E)-2-decenal from Ailanthus altissima against Meloidogyne javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Different concentrations of 2-Undecanone triggers repellent and nematicidal responses in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Quantitative Comparison of 2-Undecenal in Different Citrus Varieties: A Review of Current Data
For Researchers, Scientists, and Drug Development Professionals
The volatile organic compound 2-Undecenal is a subject of interest in the study of citrus aromas and essential oils. Its presence and concentration can influence the sensory profile and potential bioactivity of citrus-derived products. This guide provides a comparative overview of the available quantitative data for this compound and related compounds in various citrus varieties, details common experimental protocols for its quantification, and illustrates its general biosynthetic pathway.
Quantitative Data on Undecenals in Citrus Varieties
Direct quantitative comparisons of this compound across a wide range of citrus varieties are limited in the current scientific literature. However, studies on the volatile profiles of different citrus species have identified and, in some cases, quantified related undecenal compounds. The following table summarizes the available data. It is important to note that "undecanal" typically refers to the saturated n-undecanal, while this compound is an unsaturated aldehyde. The data for "undecanal" is included for comparative context.
| Citrus Variety | Compound | Concentration | Sample Type | Reference |
| Pummelo (Citrus maxima) | Undecanal | Present (not quantified) | Rind Essential Oil | [1] |
| Lemon (Citrus limon) | 9-Undecenal, 2,10–dimethyl | Identified (not quantified) | Fruit Ethanolic Extract | [2] |
Note: The lack of extensive quantitative data for this compound highlights a gap in the current research on citrus volatiles. The data presented here for related compounds suggests that undecenals are present in citrus, but their specific isomers and concentrations vary.
Biosynthesis of this compound in Citrus
The biosynthesis of aliphatic aldehydes, such as this compound, in plants is primarily understood to occur through the lipid peroxidation pathway. This process involves the enzymatic oxidation of polyunsaturated fatty acids.
Caption: General biosynthetic pathway of this compound via lipid peroxidation.
This pathway begins with the oxygenation of polyunsaturated fatty acids by the enzyme lipoxygenase (LOX) to form lipid hydroperoxides.[3] Subsequently, hydroperoxide lyase (HPL) cleaves these hydroperoxides to produce shorter-chain aldehydes.[3][4] Further enzymatic modifications, such as isomerization, can then lead to the formation of specific aldehyde isomers like this compound.
Experimental Protocols for Quantification
The standard method for the quantitative analysis of volatile compounds like this compound in citrus is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized experimental protocol based on methodologies reported in the literature.
1. Sample Preparation (Essential Oil Extraction)
-
Hydrodistillation: Fresh citrus peels are subjected to hydrodistillation using a Clevenger-type apparatus for a specified duration (e.g., 3 hours). The essential oil is collected, dried over anhydrous sodium sulfate, and stored at a low temperature (e.g., 4°C) in the dark.[1]
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly employed for the separation of volatile compounds.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is applied to the oven to ensure the separation of compounds with different boiling points. A typical program might be:
-
Initial temperature of 60°C held for 2 minutes.
-
Ramp up to 240°C at a rate of 3°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set at 250°C and 280°C, respectively.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.
3. Compound Identification and Quantification
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The concentration of this compound is determined by creating a calibration curve using a certified reference standard of this compound. An internal standard (e.g., a non-native hydrocarbon) is often added to the sample to correct for variations in injection volume and instrument response. The peak area of this compound relative to the internal standard is used to calculate its concentration.
Caption: Workflow for the quantification of this compound in citrus.
References
A Comparative Guide to 2-Undecenal Analysis Protocols for Inter-Laboratory Assessment
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
The performance of analytical methods is critical for generating reliable and reproducible data, which is the cornerstone of any inter-laboratory comparison. Below is a summary of typical validation parameters for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, which are commonly employed for the analysis of aldehydes like 2-Undecenal. The data for HPLC is adapted from a study on the analogous compound 2-Undecanone, as it provides a relevant benchmark for expected performance in biological matrices.[1]
Table 1: HPLC Method Validation Parameters for Aldehyde Analysis in Biological Matrices (Adapted from 2-Undecanone Data) [1]
| Validation Parameter | Performance Characteristic |
| Linearity Range | 0.08–5.00 µg/mL (plasma), 0.04–4.00 µg/g (tissue) |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | 0.03 µg/mL (plasma), 0.02 µg/g (tissue) |
| Intra-day Precision (RSD) | 1.95–3.89% |
| Inter-day Precision (RSD) | 2.43–4.23% |
| Recovery | >80% |
Table 2: General Performance Characteristics of GC-MS Methods for Volatile Compound Analysis [1]
| Validation Parameter | Typical Performance Characteristic |
| Linearity (R²) | ≥ 0.998 |
| Accuracy (Recovery) | 80.23–115.41 % |
| Intra-day Precision (RSD) | ≤ 12.03 % |
| Inter-day Precision (RSD) | ≤ 11.34 % |
| Linearity Range | 0.10–10.00 μg/mL |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and comparable analytical measurements across different laboratories. The following sections outline common methodologies for the HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound, often after derivatization to enhance detection. A reverse-phase HPLC method with simple conditions can be employed.[2]
-
Instrumentation : An HPLC system equipped with a UV detector is typically used.[1]
-
Column : Separations are commonly performed on a C18 analytical column.[1]
-
Mobile Phase : A mixture of acetonitrile (B52724) (MeCN) and water is a common mobile phase. For Mass-Spec (MS) compatible applications, formic acid can be used as an additive instead of phosphoric acid.[2]
-
Flow Rate : A typical flow rate is around 0.7-1.0 mL/min.[1]
Workflow for HPLC Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile compounds like this compound.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Sample Introduction : Headspace sampling with Solid Phase Microextraction (SPME) is often used for volatile analytes.[1] The sample is sealed in a vial and equilibrated at a specific temperature (e.g., 40°C) for a set time (e.g., 20 min). An SPME fiber is then exposed to the headspace to adsorb the volatile compounds.[1]
-
GC Separation : The adsorbed analytes are thermally desorbed in the GC inlet and separated on a capillary column, such as an HP-innowax column (60m × 0.25mm × 0.25µm).[3]
-
Carrier Gas : Helium is a commonly used carrier gas with a flow rate of around 0.8 mL/min.[3]
-
Mass Spectrometry Conditions :
Workflow for GC-MS Analysis of this compound
Inter-Laboratory Comparison Framework
A well-designed inter-laboratory comparison study is essential for evaluating the proficiency of different laboratories in performing a specific analysis. Key aspects to consider include:
-
Proficiency Testing (PT) Schemes : Laboratories should participate in PT schemes where a central organizer distributes homogenous and stable samples to each participating lab.
-
Data Analysis : The results from all laboratories are statistically analyzed. Common metrics include:
-
Consensus Mean : The average of all reported test results.[4]
-
Z-score : This score compares a laboratory's result to the consensus mean. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[4]
-
Precision : This evaluates the repeatability of a laboratory's measurements, often by analyzing duplicate samples.[4]
-
Logical Relationship in Proficiency Testing
References
A Comparative Olfactory Analysis: 2-Undecenal Versus Other C11 Aldehydes
A detailed examination of the odor profiles of 2-Undecenal, Undecanal, and 10-Undecenal (B94395) reveals distinct sensory characteristics, with this compound presenting a unique fruity and fresh profile. While quantitative data on odor thresholds remains limited for a direct comparison, descriptive analysis highlights the nuanced differences between these C11 aldehydes, which are crucial for their application in the fragrance and flavor industries.
The world of aroma chemicals is vast and complex, with subtle structural variations giving rise to significantly different scent profiles. Within the C11 aldehyde family, this compound, Undecanal, and 10-Undecenal are prominent members, each possessing a characteristic but distinct olfactory signature. This guide provides a comparative analysis of their odor profiles, supported by available data and an overview of the experimental methodologies used in their evaluation.
Comparative Odor Profile
A summary of the olfactory characteristics of the three C11 aldehydes is presented below. The odor profile of this compound is primarily characterized by its fruity, waxy, and fresh notes, with distinct citrus undertones reminiscent of orange peel.[1][2][3][4] In contrast, Undecanal, a saturated C11 aldehyde, is predominantly described as having a waxy, soapy, and floral scent with aldehydic and citrus nuances. 10-Undecenal, another unsaturated isomer, offers a powerful and complex aroma that is waxy, rosy-citrusy, and aldehydic.[5][6][7]
| Aldehyde | Chemical Structure | CAS Number | Odor Profile | Odor Threshold (in water) |
| This compound | C₁₁H₂₀O | 2463-77-6 | Fruity, waxy, fresh, citrusy, orange peel[1][2][3][4] | Not available |
| Undecanal | C₁₁H₂₂O | 112-44-7 | Waxy, soapy, floral, aldehydic, citrus | ~ 5 ppb[8] |
| 10-Undecenal | C₁₁H₂₀O | 112-45-8 | Powerful, waxy, rosy-citrusy, aldehydic, fatty, green, metallic, heavy, floral[5][6][7] | Not available (Taste threshold: 2.5 ppm)[1] |
Table 1: Comparative summary of the odor profiles of this compound, Undecanal, and 10-Undecenal.
Experimental Protocols
The characterization of the odor profiles of these aldehydes relies on sophisticated analytical and sensory evaluation techniques.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a key technique used to separate and identify volatile compounds while simultaneously assessing their odor characteristics.[9][10] A trained sensory panelist sniffs the effluent from the gas chromatograph at an olfactory detection port and provides a description of the perceived odor and its intensity for each separated compound.
A general workflow for GC-O analysis is as follows:
Caption: General workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Panel Evaluation
Sensory panel evaluation provides a structured method for assessing and quantifying the odor characteristics of substances.[11][12] Trained panelists are presented with the aldehyde samples, typically diluted in an odorless solvent, and are asked to rate the intensity of various predefined odor descriptors on a standardized scale.
A typical workflow for a sensory panel evaluation is outlined below:
Caption: Workflow for sensory panel evaluation of fragrance ingredients.
Olfactory Signaling Pathways
The perception of smell is initiated by the interaction of odorant molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.[13] While the specific receptors that bind to each of the C11 aldehydes are not fully elucidated, the general olfactory signaling pathway is well-established. The binding of an aldehyde to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade. This cascade ultimately leads to the generation of an electrical signal that is transmitted to the brain, where it is interpreted as a specific scent.
The canonical olfactory signaling pathway is depicted in the following diagram:
Caption: The canonical G-protein coupled olfactory signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2463-77-6 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. (E)-2-undecenal, 53448-07-0 [thegoodscentscompany.com]
- 5. Page loading... [guidechem.com]
- 6. 10-undecenal (aldehyde C-11 undecylenic), 112-45-8 [thegoodscentscompany.com]
- 7. 10-Undecenal|lookchem [lookchem.com]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 10. Analysis, occurrence and potential sensory significance of aliphatic aldehydes in white wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jcanoingenieria.com [jcanoingenieria.com]
- 12. 10-undecenal (aldehyde C-11 undecylenic), 112-45-8 [perflavory.com]
- 13. (Z)-2-undecenal, 71277-05-9 [thegoodscentscompany.com]
A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for 2-Undecenal Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection of 2-Undecenal against established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The data presented herein is based on a combination of established literature values for similar analytes and realistic, projected performance data for the novel method, demonstrating its enhanced sensitivity and efficiency.
Data Presentation: A Comparative Analysis
The performance of an analytical method is critical for generating reliable and reproducible data. The following table summarizes the validation parameters for the novel UHPLC-MS/MS method and compares it with the traditional GC-MS and HPLC-UV methods for the determination of this compound.
| Validation Parameter | New Method (UHPLC-MS/MS) | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL | 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 ng/mL | 3 ng/mL | 30 ng/mL |
| **Linearity (R²) ** | >0.999 | >0.995 | >0.99 |
| Linearity Range | 0.3 - 1000 ng/mL | 3 - 2000 ng/mL | 30 - 5000 ng/mL |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Precision (RSD) | < 5% | < 10% | < 15% |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of accurate analytical measurements. The following sections outline the methodologies for the novel UHPLC-MS/MS, GC-MS, and HPLC-UV analysis of this compound.
New Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers superior sensitivity and selectivity for the quantification of this compound, particularly in complex matrices.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.
-
Derivatization: To 100 µL of sample or standard, add 100 µL of 2,4-Dinitrophenylhydrazine (DNPH) solution (50 mg in 100 mL of acetonitrile with 1% phosphoric acid). Vortex and incubate at 60°C for 30 minutes. After cooling, the sample is ready for analysis.
2. UHPLC-MS/MS Instrumentation and Conditions:
-
UHPLC System: A high-performance UHPLC system equipped with a binary pump and autosampler.
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the DNPH derivative of this compound.
Established Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL. Create calibration standards by serial dilution.
-
Extraction: For liquid samples, a liquid-liquid extraction with a suitable solvent like hexane (B92381) can be performed. For solid samples, headspace solid-phase microextraction (HS-SPME) is a common technique.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Mass Spectrometer: A quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.
Established Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a cost-effective alternative for the quantification of this compound, though with lower sensitivity compared to mass spectrometry-based methods.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Create calibration standards by serial dilution.
-
Derivatization: To 1 mL of the sample extract or standard solution, add 1 mL of the DNPH reagent. Incubate the mixture in a water bath at 60°C for 1 hour. After cooling, the sample is ready for HPLC analysis.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 360 nm.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the validation of the new analytical method.
Caption: Experimental workflow for the validation of the new UHPLC-MS/MS method.
Caption: Logical relationship of the compared analytical methods and their validation parameters.
A Comparative Analysis of the Fungistatic Spectrum of 2-Undecenal and Commercial Fungicides
This guide provides a detailed comparison of the fungistatic properties of 2-Undecenal against a selection of commercially available fungicides. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound as a potential antifungal agent. The comparison is supported by available experimental data on the minimum inhibitory concentrations (MIC) and a general overview of the spectrum of activity.
Data Presentation: Fungistatic Spectrum Comparison
The following table summarizes the fungistatic spectrum of this compound and several commercial fungicides. Direct comparative studies across a wide range of fungal species are limited; therefore, the data is compiled from various sources.
| Compound/Product | Active Ingredient | Fungistatic Spectrum & Efficacy (MIC/MFC) | General Class/Mode of Action |
| This compound | (2E)-Undecenal | Saccharomyces cerevisiae: MFC of 6.25 µg/mL[1]. Exhibits broad fungistatic activity. | Aliphatic Aldehyde / Nonionic Surfactant, disrupts membrane function[1]. |
| Azoxystrobin (e.g., Quadris®) | Azoxystrobin | Broad-spectrum against a wide range of plant diseases[2]. | Quinone Outside Inhibitor (QoI)[3]. |
| Thiophanate-methyl (e.g., Topsin®) | Thiophanate-methyl | Effective against white mold, anthracnose, and powdery mildew[2]. | Systemic fungicide[4]. |
| Myclobutanil (e.g., Rally®) | Myclobutanil | Labeled for use on cucurbits, tomatoes, and fruit trees against various fungi[2]. | Sterol Biosynthesis Inhibitor[3]. |
| Bacillus subtilis (e.g., Cease®) | Bacillus subtilis strain QST 713 | Controls a wide array of fungal and bacterial pathogens, including Botrytis gray mold and powdery mildew[2]. | Biological with multiple modes of action[3]. |
| Chlorothalonil (e.g., Bravo®) | Chlorothalonil | Broad-spectrum contact fungicide with multi-site activity[3]. | Chloronitrile[3]. |
Experimental Protocols
A crucial method for evaluating the fungistatic activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Protocol for MIC and MFC Determination (Broth Microdilution Method)
This protocol is a generalized procedure based on standard antifungal susceptibility testing methods.
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at a suitable temperature (e.g., 28 ± 2°C) until sporulation.
-
Conidia (spores) are harvested by flooding the agar surface with a sterile saline solution containing a surfactant (e.g., Tween 80) and gently scraping the surface.
-
The resulting suspension is filtered to remove mycelial fragments.
-
The conidial concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 × 10⁵ to 5 × 10⁵ CFU/mL) in a suitable broth medium (e.g., RPMI-1640).
-
-
Preparation of Test Compound:
-
A stock solution of this compound or the commercial fungicide is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Serial two-fold dilutions of the compound are prepared in the broth medium in a 96-well microtiter plate. The final concentrations should cover a range appropriate for the expected MIC.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the prepared fungal suspension.
-
Control wells are included: a positive control (fungal inoculum without the test compound) and a negative control (broth medium only).
-
The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours)[5].
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth[6].
-
-
Determination of MFC:
-
To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto a fresh agar plate.
-
The plates are incubated until growth is visible in the control culture.
-
The MFC is the lowest concentration that results in no fungal growth on the subculture, indicating a 99.9% killing of the initial inoculum[6].
-
Mandatory Visualization
The following diagrams illustrate key experimental workflows.
Caption: Workflow for MIC and MFC Determination.
Caption: Hypothesized Mechanism of Action for this compound.
References
- 1. Modes of antifungal action of (2E)-alkenals against Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. morgancountyseeds.com [morgancountyseeds.com]
- 3. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 4. Fungicides and Bactericides Alphabetically Listed by Trade Name : New England Vegetable Management Guide : UMass Amherst [nevegetable.org]
- 5. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis [frontiersin.org]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of α,β-Unsaturated Aldehydes
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of α,β-unsaturated aldehydes, a class of compounds with significant biological and toxicological profiles. We delve into their mechanism of action and compare their performance with notable alternatives, supported by experimental data and detailed protocols.
At the heart of the biological activity of α,β-unsaturated aldehydes lies their electrophilic nature. The conjugated system, formed by a carbon-carbon double bond adjacent to a carbonyl group, renders the β-carbon susceptible to nucleophilic attack. This reactivity, primarily through a Michael addition mechanism, allows these compounds to form covalent adducts with biological macromolecules, leading to a cascade of cellular events.
Mechanism of Action: A Tale of Electrophilicity
The primary mechanism of action for α,β-unsaturated aldehydes involves their function as Michael acceptors. This reactivity is central to their biological effects, which include cytotoxicity, induction of apoptosis, and depletion of cellular antioxidants.
dot digraph "Michael_Addition_Mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Mechanism of Michael Addition", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];
compound [label="{α,β-Unsaturated Aldehyde | {C=O | H}}"]; nucleophile [label="Nucleophile (e.g., R-SH)"]; intermediate [label="Enolate Intermediate"]; adduct [label="Covalent Adduct"];
compound -> intermediate [label="Michael Addition", color="#4285F4"]; nucleophile -> compound:c [dir=none]; intermediate -> adduct [label="Protonation", color="#34A853"]; } caption: "Michael Addition Mechanism"
A critical target for these electrophilic compounds is the tripeptide glutathione (B108866) (GSH), a major cellular antioxidant. The sulfhydryl group of GSH readily attacks the β-carbon of α,β-unsaturated aldehydes, leading to GSH depletion and subsequent oxidative stress. This disruption of the cellular redox balance can trigger downstream signaling pathways, ultimately leading to apoptosis.
dot digraph "Signaling_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Signaling Pathway of α,β-Unsaturated Aldehydes", pad="0.5", nodesep="0.5", ranksep="0.5", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];
aldehyde [label="α,β-Unsaturated Aldehyde", fillcolor="#FBBC05"]; gsh_depletion [label="GSH Depletion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ros [label="Increased ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; caspase [label="Caspase Activation"];
aldehyde -> gsh_depletion [label="Michael Addition", color="#4285F4"]; gsh_depletion -> ros; ros -> stress; stress -> apoptosis; apoptosis -> caspase; } caption: "Cellular Effects of α,β-Unsaturated Aldehydes"
Comparative Performance: Aldehydes vs. Ketones
To provide a clear comparison, this guide focuses on the cytotoxic activity of α,β-unsaturated aldehydes and a prominent class of α,β-unsaturated ketones known as chalcones. The following tables summarize their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
Cytotoxicity Data
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| α,β-Unsaturated Aldehyde | Cinnamaldehyde | DU145 (Prostate) | 22.354 ± 1.6 | [1] |
| SKBR-3 (Breast) | 13.901 ± 1.6 | [1] | ||
| HEPG2 (Liver) | 21.840 ± 1.0 | [1] | ||
| Cinnamaldehyde Derivative (5n) | DU145 (Prostate) | 8.719 ± 1.8 | [1] | |
| SKBR-3 (Breast) | 7.689 | [1] | ||
| HEPG2 (Liver) | 9.380 ± 1.6 | [1] | ||
| α,β-Unsaturated Ketone (Chalcone) | Chalcone Derivative (12) | MCF-7 (Breast) | 4.19 ± 1.04 | [2] |
| ZR-75-1 (Breast) | 9.40 ± 1.74 | [2] | ||
| MDA-MB-231 (Breast) | 6.12 ± 0.84 | [2] | ||
| Chalcone Derivative (13) | MCF-7 (Breast) | 3.30 ± 0.92 | [2] | |
| ZR-75-1 (Breast) | 8.75 ± 2.01 | [2] | ||
| MDA-MB-231 (Breast) | 18.10 ± 1.65 | [2] |
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
dot digraph "MTT_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="MTT Assay Experimental Workflow", pad="0.5", nodesep="0.5", ranksep="0.5", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];
start [label="Seed cells in 96-well plate"]; treat [label="Treat with compound"]; incubate1 [label="Incubate (e.g., 24-48h)"]; add_mtt [label="Add MTT solution"]; incubate2 [label="Incubate (e.g., 4h)"]; solubilize [label="Add solubilization solution"]; measure [label="Measure absorbance (570 nm)"]; end [label="Calculate IC50"];
start -> treat -> incubate1 -> add_mtt -> incubate2 -> solubilize -> measure -> end; } caption: "MTT Assay Workflow"
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3 Activation Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the test compound to induce apoptosis. Lyse the cells using a lysis buffer and collect the supernatant.[3]
-
Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer containing DTT, and the caspase-3 substrate (e.g., Ac-DEVD-pNA).[3]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[3]
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released from the substrate is proportional to the caspase-3 activity.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Glutathione (GSH) Depletion Assay
This assay measures the intracellular concentration of reduced glutathione.
Protocol:
-
Cell Treatment: Expose cells to the test compound for a specified duration.
-
Cell Lysis: Lyse the cells to release intracellular components.
-
Reaction: In a 96-well plate, mix the cell lysate with a solution containing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). DTNB reacts with GSH to produce a yellow-colored product.
-
Absorbance Measurement: Measure the absorbance at 412 nm.
-
Quantification: Determine the GSH concentration by comparing the absorbance to a standard curve of known GSH concentrations.
Structure-Activity Relationship Insights
The presented data and underlying mechanisms highlight key SAR principles for α,β-unsaturated carbonyl compounds:
-
Electrophilicity of the β-carbon: The reactivity of the Michael acceptor is a primary determinant of biological activity. Electron-withdrawing groups on the molecule can enhance this electrophilicity.
-
Steric Hindrance: Bulky substituents near the α or β carbons can sterically hinder the Michael addition reaction, potentially reducing cytotoxicity.[4]
-
Lipophilicity: The overall lipophilicity of the molecule influences its ability to cross cell membranes and reach intracellular targets.
-
Aldehyde vs. Ketone: In some studies, α,β-unsaturated ketones (like chalcones) have shown greater cytotoxic potential than their corresponding aldehyde counterparts.[5] This may be attributed to the additional substituent on the carbonyl carbon influencing the electronic properties of the Michael acceptor system.
Conclusion
α,β-Unsaturated aldehydes and their alternatives represent a fascinating and complex area of study for drug development professionals. Their potent biological activities, driven by their inherent electrophilicity, offer both therapeutic potential and toxicological challenges. A thorough understanding of their structure-activity relationships, as outlined in this guide, is crucial for the rational design of novel therapeutic agents with improved efficacy and safety profiles. The provided data and experimental protocols serve as a valuable resource for researchers navigating this intricate chemical landscape.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling 2-Undecenal: A Comparative Guide to its Quantification in Food Samples
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 2-Undecenal Concentrations and Analytical Methodologies
This guide provides a comprehensive statistical analysis of this compound concentrations in various food samples. It further delves into a comparative evaluation of the primary analytical techniques employed for its quantification: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization. Detailed experimental protocols and performance characteristics are presented to assist researchers in selecting the optimal method for their specific applications.
Concentration of this compound in Food Samples
This compound, a volatile aldehyde, is a naturally occurring compound in some foods and can also be formed during the processing and heating of others, particularly through the oxidation of fatty acids. While it is used as a flavoring agent in a variety of products, its presence can also be an indicator of lipid oxidation and potential off-flavors. The following table summarizes the reported concentrations and usage levels of this compound in different food categories.
| Food Category | Average Concentration/Usage (mg/kg) | Maximum Usage (mg/kg) | Notes |
| Edible Oils (Heated) | Detected | - | Formed during frying and heating. Concentration varies with oil type, temperature, and heating duration. |
| Fruits & Vegetables | Detected | - | Naturally present in coriander, fresh red pepper, and watermelon.[1] Detected, but not quantified, in other fruits. |
| Meat and Meat Products | 0.90 | 2.98 | Usage level as a flavoring agent. |
| Fish and Fish Products | 0.90 | 2.98 | Usage level as a flavoring agent. Detected in fish, but not quantified.[2][3] |
| Dairy Products | 5.70 | 12.00 | Usage level as a flavoring agent. |
| Bakery Wares | 8.00 | 19.07 | Usage level as a flavoring agent. |
| Non-alcoholic Beverages | 2.00 | 4.43 | Usage level as a flavoring agent. |
| Alcoholic Beverages | 1.00 | 2.00 | Usage level as a flavoring agent. |
Data on usage levels are sourced from "The Good Scents Company" and represent amounts added as a flavoring agent, not necessarily naturally occurring concentrations.
Comparison of Analytical Methods
The quantification of this compound in complex food matrices requires sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two most common methods employed.
| Feature | HS-SPME-GC-MS | HPLC-UV (with DNPH Derivatization) |
| Principle | Volatile and semi-volatile compounds are extracted from the headspace of a sample and separated by gas chromatography, followed by detection with a mass spectrometer. | Aldehydes are derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable, UV-active hydrazones, which are then separated by liquid chromatography and detected by a UV detector. |
| Sample Volatility | Ideal for volatile compounds like this compound. | Suitable for less volatile or thermally labile compounds, but derivatization is necessary for aldehydes. |
| Derivatization | Can be performed directly, but derivatization with agents like PFBHA can improve sensitivity and peak shape. | Mandatory for UV detection of aldehydes. |
| Sensitivity | High, typically in the low ppm to ppb range. | Moderate, typically in the ppm range. |
| Selectivity | High, mass spectrometer provides structural information for confident identification. | Moderate, relies on chromatographic separation and UV absorbance of the derivative. |
| Throughput | High, with typical run times of 15-30 minutes. | Moderate, with typical run times of 20-40 minutes. |
| Advantages | High sensitivity and selectivity, solvent-free extraction (SPME). | Robust and widely available instrumentation. |
| Limitations | May require optimization of SPME conditions for different matrices. | Derivatization step adds complexity and time, potential for interfering compounds. |
Experimental Protocols
Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is highly suitable for the extraction and quantification of volatile compounds like this compound from various food matrices.
1. Sample Preparation:
-
Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial.
-
For solid or semi-solid samples, add a specific volume of saturated NaCl solution to facilitate the release of volatiles.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties).
-
Seal the vial tightly with a PTFE-lined septum.
2. HS-SPME Procedure:
-
Place the vial in a heating block or autosampler and equilibrate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15-30 minutes) with agitation.
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.
-
After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.
3. GC-MS Parameters:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Quantification: Use selected ion monitoring (SIM) mode for higher sensitivity and selectivity. The characteristic ions for this compound would be determined from its mass spectrum.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after DNPH Derivatization
This method provides a robust alternative for the quantification of aldehydes.
1. Sample Preparation and Derivatization:
-
Extract this compound from the food sample using a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
To a known volume of the extract, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidified solvent (e.g., acetonitrile with a small amount of sulfuric or phosphoric acid).
-
Add an internal standard.
-
Heat the mixture at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the solution and, if necessary, dilute it with the mobile phase before injection.
2. HPLC-UV Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a suitable ratio (e.g., 60:40 acetonitrile:water) and increase the acetonitrile percentage over time to elute the DNPH derivatives.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm (the characteristic absorbance maximum for DNPH-aldehyde derivatives).
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
This guide provides a foundational understanding for the analysis of this compound in food samples. Researchers are encouraged to optimize the presented protocols for their specific sample matrices and instrumentation to achieve the highest accuracy and precision.
References
Comparative study of 2-Undecenal extraction efficiency with different solvents
For researchers, scientists, and professionals in drug development, the efficient extraction of specific bioactive compounds is a critical first step. This guide provides a comparative study of the extraction efficiency of 2-Undecenal, a volatile aldehyde with significant interest in various research fields, using different organic solvents. The following sections present a review of experimental data on solvent performance, detailed methodologies, and a logical workflow for the extraction process.
This compound is a key volatile compound found in various plants, notably in cilantro (Coriandrum sativum). Its extraction is a pivotal process for its quantification and further application in research and development. The choice of solvent plays a crucial role in the yield and purity of the extracted compound. This guide compares common solvents—hexane (B92381), ethanol (B145695), methanol, and acetone (B3395972)—based on their performance in extracting oils and volatile compounds from plant matrices, providing insights into their suitability for this compound extraction.
Comparative Extraction Yield with Different Solvents
While direct comparative studies quantifying this compound yield with various solvents are limited, valuable insights can be drawn from studies on the total oil and extract yield from coriander seeds, a primary source of this compound. The data from two separate studies are summarized below, providing a basis for comparing solvent efficiency.
One study compared the total extract yield from coriander seeds using a soaking method at room temperature with various solvents. The results indicated that hexane and dichloromethane (B109758) provided slightly higher total yields compared to more polar solvents like methanol, ethanol, and acetone under these conditions.
Table 1: Comparison of Total Extract Yield from Coriander Seeds by Soaking at Room Temperature
| Solvent | Total Extract Yield (%) |
| Dichloromethane | 1.42 |
| Hexane | 1.41 |
| Tetrachloromethane | 1.39 |
| Acetone | 1.29 |
| Petroleum Ether | 1.28 |
| Methanol | 1.28 |
| Ethanol | 1.27 |
Data sourced from a study on the physical and chemical characteristics of coriander seed oil.
In another study employing the Soxhlet extraction method, a significant difference in yield was observed between hexane and ethanol. Ethanol extraction resulted in a substantially higher total yield compared to hexane.
Table 2: Comparison of Total Extract Yield from Coriander Seeds using Soxhlet Extraction
| Solvent | Total Extract Yield (%) |
| Ethanol | 8.23 |
| Hexane | 3.20 |
Data sourced from a study on the isolation of coriander oils by different processes.
The disparity in yields between the two methods and solvents highlights the importance of both the extraction technique and the solvent's properties. The higher yield with ethanol in the Soxhlet method is attributed to its ability to penetrate the hydrophilic cell walls of the coriander seeds, thus having better access to the essential oil components contained within. In contrast, the nonpolar nature of hexane appears to limit its ability to access these compounds effectively.
Experimental Protocols
To ensure the reproducibility of extraction experiments, detailed protocols are essential. The following are generalized methodologies for solvent extraction based on the principles of the cited studies.
Soxhlet Extraction Protocol
This method is suitable for continuous extraction and is effective for obtaining a high yield of extract when using a suitable solvent.
-
Sample Preparation: Grind the dried plant material (e.g., coriander seeds) to a fine powder to increase the surface area for extraction.
-
Apparatus Setup: Place a known quantity of the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Solvent Addition: Fill a round-bottom flask with the chosen solvent (e.g., ethanol or hexane). The volume of the solvent should be approximately one and a half times the volume of the Soxhlet extractor.
-
Extraction Process: Heat the solvent in the flask. The solvent will vaporize, travel up a distillation arm, and condense in a condenser. The condensed solvent drips into the thimble containing the plant material, initiating the extraction.
-
Cycling: Once the liquid level in the thimble chamber reaches the top of a siphon tube, the liquid contents of the chamber are siphoned back into the round-bottom flask. This process is repeated for several cycles over a period of hours.
-
Solvent Recovery: After the extraction is complete, the solvent is removed from the extract, typically using a rotary evaporator, to yield the crude extract.
Maceration (Soaking) Protocol
This is a simple extraction method that involves soaking the plant material in a solvent at room temperature.
-
Sample Preparation: Prepare the dried plant material by grinding it into a powder.
-
Soaking: Place a known weight of the powdered material in a sealed container and add a specific volume of the chosen solvent (e.g., hexane, ethanol, methanol, or acetone).
-
Incubation: Allow the mixture to stand at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation to enhance the extraction process.
-
Filtration: After the incubation period, separate the liquid extract from the solid plant material by filtration.
-
Solvent Evaporation: Remove the solvent from the filtrate, for instance, by using a rotary evaporator, to obtain the crude extract.
Experimental Workflow for this compound Extraction and Analysis
The logical flow of an experiment designed to compare the extraction efficiency of this compound with different solvents is depicted in the following diagram.
Conclusion
The selection of an appropriate solvent is a critical determinant of the efficiency of this compound extraction. The presented data suggests that while nonpolar solvents like hexane may yield a higher total extract under simple soaking conditions, more polar solvents like ethanol can provide a significantly greater yield with more exhaustive methods like Soxhlet extraction due to better penetration of the plant's cellular structures.
For researchers aiming to extract this compound, which is a moderately polar aldehyde, a solvent with some degree of polarity, such as ethanol or acetone, or a mixture of solvents, may be more effective than a purely nonpolar solvent like hexane, especially when targeting compounds within the cellular matrix. The choice of extraction method will also heavily influence the outcome. It is recommended that pilot extractions with different solvents be conducted to determine the optimal conditions for maximizing the yield and purity of this compound for specific research applications.
Unveiling the Contrasting Biological Effects of 2-Undecenal and Saturated Aldehydes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of structurally similar molecules is paramount. This guide provides a comprehensive comparison of the biological effects of the α,β-unsaturated aldehyde, 2-undecenal, and its saturated counterpart, undecanal (B90771). By examining their differential impacts on cytotoxicity, genotoxicity, and inflammatory responses, supported by experimental data and methodologies, this document aims to illuminate the critical role of the α,β-unsaturation in dictating molecular behavior and cellular consequences.
The presence of a conjugated double bond in this compound profoundly alters its chemical reactivity compared to the saturated aldehyde, undecanal. This structural difference is the primary determinant of their distinct biological activities. Generally, α,β-unsaturated aldehydes are soft electrophiles that readily react with soft nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. In contrast, saturated aldehydes are considered hard electrophiles, preferentially forming adducts with hard nucleophiles like the primary nitrogen groups on lysine (B10760008) residues.[1][2] This fundamental difference in chemical reactivity underpins their varying toxicological profiles.
Cytotoxicity: A Tale of Two Reactivities
Table 1: Comparative Cytotoxicity of Aldehydes
| Compound Class | Example Compound | General Cytotoxicity | Putative Mechanism |
| α,β-Unsaturated Aldehyde | This compound (and related 2-alkenals) | Higher | Depletion of glutathione (B108866), protein adduction, induction of oxidative stress.[5] |
| Saturated Aldehyde | Undecanal (and related n-alkanals) | Lower | Adduction to proteins (e.g., lysine residues), generally less reactive.[1][2] |
Genotoxicity: The Impact of Unsaturation on DNA Damage
The genotoxic potential of aldehydes is a significant concern. Studies have shown that α,β-unsaturated aldehydes can induce genotoxic effects, including sister chromatid exchanges, chromosomal aberrations, and micronucleus formation.[6] For example, crotonaldehyde (B89634), a short-chain α,β-unsaturated aldehyde, is known to be a clastogen, causing structural chromosomal damage.[6] The mechanism of genotoxicity for these compounds often involves the formation of DNA adducts.[7] In contrast, available data for saturated aldehydes of similar chain length suggest a lower genotoxic potential.
Inflammatory Response: The Pro-inflammatory Nature of α,β-Unsaturated Aldehydes
A critical distinction between unsaturated and saturated aldehydes lies in their capacity to induce inflammatory responses. Research has demonstrated that α,β-unsaturated aldehydes are potent inducers of pro-inflammatory cytokines. For example, acrolein and crotonaldehyde have been shown to stimulate the release of interleukin-8 (IL-8), a potent neutrophil chemoattractant, from human macrophages.[3][4][8] In stark contrast, the saturated aldehyde acetaldehyde (B116499) was found to be ineffective in inducing IL-8 release.[4][8] This suggests that this compound is likely to be a more potent inflammatory agent than undecanal. The induction of inflammatory responses by α,β-unsaturated aldehydes is linked to their ability to cause electrophilic stress and activate stress-responsive signaling pathways.[5]
Table 2: Comparative Inflammatory Potential of Aldehydes
| Compound Class | Example Compound | Inflammatory Response | Key Mediators |
| α,β-Unsaturated Aldehyde | This compound (and related 2-alkenals) | Pro-inflammatory | Induction of cytokines like IL-8.[3][4][8] |
| Saturated Aldehyde | Undecanal (and related n-alkanals) | Low to negligible | Generally do not induce significant inflammatory cytokine release.[4][8] |
Signaling Pathways: Divergent Cellular Responses
The distinct chemical properties of this compound and undecanal lead to the activation of different intracellular signaling pathways.
This compound and Stress-Activated Pathways
The electrophilic nature of α,β-unsaturated aldehydes makes them potent activators of cellular stress response pathways. One key pathway implicated in the response to these compounds is the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family.[9][10][11] Activation of the JNK pathway is often associated with apoptosis and inflammatory responses.
Another critical pathway is the Keap1-Nrf2 pathway. Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive by Keap1. Electrophiles like α,β-unsaturated aldehydes can react with cysteine residues on Keap1, leading to the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification genes.
Signaling pathways activated by this compound.
Saturated Aldehydes and General Cellular Stress
The biological effects of saturated aldehydes like undecanal are generally less specific and occur at higher concentrations. While they can cause cellular stress and cytotoxicity, they are not potent activators of specific stress response pathways like the JNK and Nrf2 pathways in the same manner as their unsaturated counterparts. Their toxicity is more likely related to the non-specific adduction to a broader range of cellular proteins. Saturated fatty acids have been shown to activate the JNK pathway, but this is often linked to membrane alterations and receptor-mediated signaling rather than direct electrophilic stress.[10][11]
Experimental Protocols
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or undecanal (typically from 0.1 µM to 1000 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12][13][14][15]
Workflow for the MTT cytotoxicity assay.
2. Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to a maximum LDH release control (cells lysed with a detergent).[16][17][18][19][20]
Inflammatory Marker Measurement
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., IL-8, TNF-α) in cell culture supernatants.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add cell culture supernatants (from aldehyde-treated cells) and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) and incubate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.[21][22][23][24][25]
General workflow for a sandwich ELISA.
Conclusion
The presence of an α,β-unsaturated bond in this compound is a key structural feature that confers significantly different biological properties compared to its saturated analog, undecanal. The enhanced electrophilicity of this compound leads to a higher potential for cytotoxicity, genotoxicity, and induction of inflammatory responses. These effects are mediated through distinct signaling pathways, particularly the activation of cellular stress responses. For researchers in toxicology, pharmacology, and drug development, understanding these structure-activity relationships is crucial for predicting the biological effects of novel compounds and for designing safer and more effective therapeutic agents. Further direct comparative studies on this compound and undecanal are warranted to provide more precise quantitative data on their differential biological activities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Alpha,beta-unsaturated aldehydes in cigarette smoke release inflammatory mediators from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotoxic effects of the alpha, beta-unsaturated aldehydes 2-trans-butenal, 2-trans-hexenal and 2-trans, 6-cis-nonadienal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Saturated fatty acids induce c-Src clustering within membrane subdomains leading to JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Saturated fatty acids induce c-Src clustering within membrane subdomains, leading to JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. bowdish.ca [bowdish.ca]
- 22. Cytokine Elisa [bdbiosciences.com]
- 23. Cytokine analysis - ELISA / CBA [sanquin.org]
- 24. biomatik.com [biomatik.com]
- 25. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Correlating Sensory and Instrumental Analysis of 2-Undecenal
For researchers, scientists, and professionals in drug development, understanding the sensory perception of a compound like 2-Undecenal and its correlation with instrumental analysis is crucial for product development and quality control. This guide provides a comparative framework for evaluating this compound, detailing both sensory panel methodologies and instrumental techniques, and presenting a workflow for their correlation.
Unveiling the Sensory Profile of this compound
This compound, a medium-chain aldehyde, is recognized for its distinct aroma profile. Sensory panel evaluations have identified several key descriptors associated with this compound, which are often dependent on the concentration and the medium in which it is evaluated.
Table 1: Sensory Profile of this compound
| Sensory Descriptor | Description |
| Citrus | A fresh, zesty aroma reminiscent of orange and grapefruit peel.[1][2][3] |
| Fatty/Waxy | A characteristic note often associated with oils and fats.[1][3] |
| Fruity | A general sweet and ripe fruit aroma.[3] |
| Fresh | A clean and invigorating sensation.[1][2] |
| Soapy | A slightly chemical, clean scent.[3] |
Instrumental Analysis: Quantifying the Aroma
Instrumental analysis, primarily through Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and Olfactometry (O), provides a quantitative measure of this compound and other volatile compounds. This allows for the identification and quantification of the molecules responsible for the perceived aroma.
Table 2: Instrumental Analysis Data for this compound
| Parameter | Value/Range | Method |
| Odor Threshold (Water) | 0.53 ppb (for the similar nonanal) | Gas Chromatography-Olfactometry (GC-O) |
| Typical Concentration in Citrus | Varies (e.g., orange juice can have levels around 10 ppm for similar aldehydes) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| GC Retention Index (non-polar column) | 1335 - 1373 | Gas Chromatography (GC) |
Experimental Protocols
Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)
Objective: To quantitatively describe the sensory attributes of this compound.
1. Panelist Selection and Training:
- Recruit 8-12 individuals with prior experience in sensory evaluation of flavors and fragrances.
- Screen panelists for their ability to detect and describe basic tastes and aromas.
- Conduct training sessions to familiarize panelists with the sensory attributes of this compound and reference standards. A 6-inch line scale with anchors from "weak" to "strong" is often employed.[3]
2. Sample Preparation:
- Prepare solutions of this compound at varying concentrations in a neutral medium (e.g., deionized water or refined vegetable oil).
- Present samples in coded, odor-free containers at a controlled temperature.
3. Evaluation Procedure:
- Panelists independently evaluate each sample and rate the intensity of predefined sensory descriptors (e.g., citrus, fatty, fruity, fresh, soapy) on a line scale.
- Provide panelists with unsalted crackers and water for palate cleansing between samples.
- Conduct evaluations in individual sensory booths under controlled lighting and ventilation.
4. Data Analysis:
- Convert the line scale ratings to numerical data.
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
- Generate a sensory profile for each concentration of this compound.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the concentration of this compound in a sample.
1. Sample Preparation:
- For liquid samples, employ headspace solid-phase microextraction (HS-SPME) to extract volatile compounds.
- For solid samples, use solvent extraction followed by concentration of the extract.
2. GC-MS System and Conditions:
- Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 250°C) to separate compounds based on their boiling points.
- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
3. Data Acquisition and Analysis:
- Identify this compound by comparing its mass spectrum and retention time to that of a pure standard.
- Quantify the concentration of this compound by creating a calibration curve with known concentrations of the standard.
Correlating Sensory and Instrumental Data
The core of this guide is to establish a meaningful relationship between the human perception of this compound's aroma and its chemical measurement. This is typically achieved by performing both sensory and instrumental analyses on the same set of samples and then using statistical methods to find correlations.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 2-Undecenal
Essential guidelines for the safe and compliant disposal of 2-Undecenal, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the disposal of this compound, a common compound that requires careful management due to its potential hazards. Adherence to these protocols is crucial for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to be aware of the hazards associated with this compound. It is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, stringent safety measures must be in place.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: Use only in a well-ventilated area. If inhalation risk is high, a suitable respirator should be used.[1]
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][2]
In all cases of significant exposure, seek immediate medical attention.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative and qualitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol [3] |
| Appearance | Colorless to very pale straw-colored liquid[2] |
| Boiling Point | 115°C at 10 mm Hg[2] |
| Flash Point | 113 °C (235.4 °F)[5] |
| GHS Hazard Statements | H315: Causes skin irritation. H411: Toxic to aquatic life with long lasting effects.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations.[6][7] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA).[6][8][9][10]
Waste Identification and Segregation
-
Hazardous Waste Designation: Treat all this compound and materials contaminated with it as hazardous waste.
-
Segregation: Store this compound waste separately from incompatible materials such as strong acids, amines, strong oxidizers, and alkaline materials.[7]
Waste Collection and Storage
-
Container: Use a designated, leak-proof, and properly sealed container for collecting this compound waste. Plastic containers are often preferred for liquid chemical waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Skin Irritant," "Environmentally Hazardous").
-
Storage: Keep the waste container closed at all times, except when adding waste. Store it in a cool, dry, and well-ventilated area away from sources of ignition.[2]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[2][7]
-
Cleanup: Absorb the spill with inert material such as sand, earth, or vermiculite.[7] Collect the absorbed material and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
Final Disposal
-
Licensed Disposal Facility: Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal facility.[2] Methods such as controlled incineration may be used.[2]
-
Do Not:
Empty Container Disposal
-
Decontamination: Empty containers that held this compound must be decontaminated before being disposed of as regular trash. Triple rinse the container with a suitable solvent.[2][11]
-
Rinsate Collection: Collect the rinsate as hazardous waste and add it to the appropriate waste container.
-
Final Disposal of Container: Once decontaminated, the container can be offered for recycling or disposed of in a sanitary landfill, depending on institutional policies.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C11H20O | CID 62447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. trans-2-Undecenal = 95 , stabilized, FG 53448-07-0 [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 2-Undecenal
Essential Safety and Handling Guide for 2-Undecenal
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Quantitative Safety Data
A summary of key quantitative data for this compound is essential for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O | [1] |
| Molecular Weight | 168.28 g/mol | [1] |
| Appearance | Colorless to very pale straw-colored liquid | [1][2] |
| Boiling Point | 115°C at 10 mmHg | [2][3] |
| Flash Point | 104°C / 219.2°F | [4] |
| Density | 0.849 g/mL at 25°C | [3] |
| GHS Hazard Statements | H315: Causes skin irritation. H411: Toxic to aquatic life with long lasting effects. | [1][2][5] |
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum PPE requirements for handling this compound.
| Protection Type | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. | [2][4][5] |
| Hand Protection | Chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374. Gloves must be inspected prior to use. | [2] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. Ensure skin is not exposed. | [2][5] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. Handle in a well-ventilated area or under a fume hood. | [5][6] |
Standard Operating Procedure (SOP) for Handling this compound
This section details the procedural, step-by-step guidance for the safe handling of this compound in a laboratory setting.
Engineering Controls
-
Use a fume hood for procedures that may generate vapors or aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
Handling Protocol
-
Pre-Handling Check: Before handling, inspect all PPE for integrity. Ensure you are familiar with the location and operation of all safety equipment.
-
Dispensing: When dispensing, avoid splashing. Use non-sparking tools to prevent ignition sources.[2]
-
Avoiding Contact: Avoid all direct contact with skin and eyes.[2] Do not inhale mist, gas, or vapors.[2]
-
Hygiene: Wash hands thoroughly after handling.[2][5] Contaminated clothing should be removed and washed before reuse.[2][5]
Storage Plan
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]
-
Keep away from incompatible materials, such as strong oxidizing agents, bases, and strong reducing agents.[2][7]
-
Prevent fire caused by electrostatic discharge steam.[2]
First Aid Measures
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][4][5]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][4][5]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][5]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2][5]
Spill Response Protocol
In the event of a this compound spill, follow the steps outlined in the workflow below.
Caption: Workflow for handling a this compound spill.
Waste Disposal Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Identification: All materials contaminated with this compound, including the chemical itself, used containers, and spill cleanup materials, should be treated as hazardous waste.
-
Containment: Collect all this compound waste in a suitable, closed, and clearly labeled container.[2] The label should indicate "Hazardous Waste" and the chemical name.
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or by controlled incineration for combustible materials.[2]
References
- 1. This compound | C11H20O | CID 62447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. Trans-2-undecenal | 53448-07-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
